molecular formula C10H19NO3 B154940 N-Boc-D-prolinol CAS No. 83435-58-9

N-Boc-D-prolinol

Cat. No.: B154940
CAS No.: 83435-58-9
M. Wt: 201.26 g/mol
InChI Key: BFFLLBPMZCIGRM-MRVPVSSYSA-N
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Description

N-Boc-D-prolinol, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-prolinol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLLBPMZCIGRM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350854
Record name BOC-D-PROLINOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83435-58-9
Record name BOC-D-PROLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-D-prolinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-D-prolinol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Boc-D-prolinol, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. This document details its physicochemical characteristics, spectroscopic data, and structural information. Furthermore, it outlines a standard experimental protocol for its synthesis and its application in solid-phase peptide synthesis, supported by workflow diagrams generated using Graphviz to facilitate understanding.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (2R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a white to off-white crystalline solid.[1] Its chemical stability and solubility in a range of organic solvents make it a versatile reagent in various synthetic applications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen allows for controlled reactions at other functional sites.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [3]
Melting Point 59-64 °C[1][4]
Boiling Point Not readily available
Solubility Soluble in methanol (B129727) and chloroform. Water solubility is >30.2 µg/mL at pH 7.4.[1][5]
Optical Rotation [α]²⁵/D +54 ± 2° (c=1 in MeOH)[2]
[α]/D +49° (c=1.3 in CHCl₃)[1]

Chemical Structure and Identification

The structural identity of this compound is well-defined by various spectroscopic and chemical naming conventions.

Structural Identifiers
IdentifierValueReference(s)
IUPAC Name (2R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate[3]
SMILES CC(C)(C)OC(=O)N1CCC[C@@H]1CO[3]
InChIKey BFFLLBPMZCIGRM-MRVPVSSYSA-N[3]
CAS Number 83435-58-9[2]
Synonyms N-(tert-Butoxycarbonyl)-D-prolinol, (R)-(+)-1-Boc-2-pyrrolidinemethanol, Boc-D-prolinol[1][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are crucial for reproducible research.

Synthesis of this compound from D-Prolinol

This protocol describes the protection of the secondary amine of D-prolinol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

Procedure:

  • Dissolve (R)-2-(hydroxymethyl)pyrrolidine (1 equivalent) in dichloromethane.

  • Add 1 M aqueous sodium hydroxide solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Separate the organic and aqueous layers.

  • Wash the organic layer twice with distilled water.

  • Extract the aqueous layer with dichloromethane.

  • Combine all organic layers and dry with anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexane to yield (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[5]

Reactivity and Applications

This compound is a versatile chiral building block primarily utilized in two key areas: as a precursor for chiral ligands and catalysts, and in solid-phase peptide synthesis (SPPS).[6][7] The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, a key feature for its application in multi-step syntheses.[8]

Role in Asymmetric Synthesis

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of various chiral ligands and organocatalysts. These are instrumental in controlling the stereochemical outcome of reactions such as aldol (B89426) reactions, Mannich reactions, and Michael additions.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to incorporate D-proline into peptide chains via the Boc-SPPS methodology. The incorporation of D-amino acids can significantly enhance the proteolytic stability and influence the conformation of peptides, which is advantageous for the development of peptide-based therapeutics.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start_prolinol D-Prolinol reaction Protection Reaction (DCM, NaOH, RT, 5h) start_prolinol->reaction start_boc Boc Anhydride start_boc->reaction extraction Liquid-Liquid Extraction reaction->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Recrystallization (Hexane) concentration->purification product This compound purification->product

Synthesis Workflow for this compound.

spss_cycle resin Resin-Bound Peptide deprotection 1. Boc Deprotection (TFA in DCM) resin->deprotection neutralization 2. Neutralization (DIEA in DMF) deprotection->neutralization coupling 3. Coupling (Activated this compound) neutralization->coupling coupling->resin Elongated Peptide

Boc-SPPS Cycle for Incorporating this compound.

chiral_building_block cluster_derivatives Chiral Derivatives nboc_prolinol This compound ligands Chiral Ligands nboc_prolinol->ligands Synthesis catalysts Organocatalysts nboc_prolinol->catalysts Synthesis

This compound as a Chiral Building Block.

References

An In-depth Technical Guide to the Synthesis of (R)-(+)-1-Boc-2-pyrrolidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-1-Boc-2-pyrrolidinemethanol , also known as N-t-Boc-D-prolinol, is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex molecules. Its pyrrolidine (B122466) core and protected alcohol functionality make it a versatile intermediate. This guide provides a comprehensive overview of its synthesis, focusing on the most common and efficient methodologies suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(+)-1-Boc-2-pyrrolidinemethanol is presented in the table below.

PropertyValueReference
CAS Number 83435-58-9[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White solid[2]
Melting Point 60-64 °C
Optical Activity [α]²³/D +50° (c = 1.3 in chloroform)
Assay ≥98%

Synthesis Overview

The primary and most direct route to (R)-(+)-1-Boc-2-pyrrolidinemethanol involves the reduction of the corresponding carboxylic acid, (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-proline). An alternative, notable asymmetric synthesis begins with the enantioselective deprotonation of N-Boc-pyrrolidine.

Route 1: Reduction of Boc-D-proline

This is the most common laboratory and industrial-scale synthesis method. It involves two main stages: the protection of D-proline with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the primary alcohol.

Logical Workflow for the Reduction of Boc-D-proline

G D_Proline D-Proline Boc_D_Proline (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-proline) D_Proline->Boc_D_Proline Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Boc_Anhydride->Boc_D_Proline Base Base (e.g., NaOH, Na₂CO₃) Base->Boc_D_Proline Final_Product (R)-(+)-1-Boc-2-pyrrolidinemethanol Boc_D_Proline->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., BH₃·THF, LiAlH₄) Reducing_Agent->Final_Product

Caption: Synthesis of (R)-(+)-1-Boc-2-pyrrolidinemethanol via Boc-protection and reduction.

Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-proline)

This procedure is adapted from standard Boc-protection protocols for amino acids.

  • Materials: D-proline, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (B78521) or sodium carbonate, and an appropriate solvent system (e.g., water/dioxane or water/THF).[3]

  • Procedure:

    • Dissolve D-proline in an aqueous solution of sodium hydroxide or sodium carbonate with stirring.[3]

    • To this solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., THF) portion-wise.[3]

    • Maintain the reaction at room temperature and stir until the reaction is complete (monitored by TLC).

    • Once the reaction is complete, wash the mixture with a nonpolar organic solvent (e.g., hexane (B92381) or ether) to remove unreacted (Boc)₂O and other impurities.

    • Acidify the aqueous layer to a pH of approximately 3 with a suitable acid (e.g., citric acid or dilute HCl), which will cause the product to precipitate or allow for extraction.

    • Extract the product with an organic solvent such as ethyl acetate (B1210297).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-proline as a white solid.

ParameterValueReference
Starting Material D-proline[4]
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[3]
Typical Yield High[3]
Product Boc-D-proline[4]
Melting Point 134-137 °C
Optical Activity [α]²²/D +60° (c = 2 in acetic acid)

Step 2: Reduction of Boc-D-proline to (R)-(+)-1-Boc-2-pyrrolidinemethanol

  • Materials: Boc-D-proline, a reducing agent (e.g., borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄)), and an anhydrous etheral solvent (e.g., THF).

  • Procedure (using BH₃·THF):

    • Dissolve Boc-D-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃·THF (typically 1 M in THF) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at 0 °C.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-(+)-1-Boc-2-pyrrolidinemethanol as a white solid.

Route 2: Asymmetric Synthesis from N-Boc-pyrrolidine

An elegant alternative approach involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by reaction with an electrophile. This method is particularly useful for generating derivatives but can also be adapted for the synthesis of the parent alcohol. The example below details the synthesis of a precursor that can be converted to the target molecule.

Logical Workflow for Asymmetric Synthesis

G N_Boc_Pyrrolidine N-Boc-pyrrolidine chiral_intermediate Enantioenriched (R)-2-lithio-N-Boc-pyrrolidine N_Boc_Pyrrolidine->chiral_intermediate Asymmetric Deprotonation sec_BuLi sec-Butyllithium (B1581126) sec_BuLi->chiral_intermediate sparteine (-)-Sparteine sparteine->chiral_intermediate diphenyl_product (R)-(+)-2-(Diphenylhydroxymethyl) -N-(tert-butoxycarbonyl)pyrrolidine chiral_intermediate->diphenyl_product Electrophilic Quench benzophenone (B1666685) Benzophenone benzophenone->diphenyl_product

Caption: Asymmetric synthesis route to a chiral pyrrolidine derivative.

This protocol is based on the synthesis of (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine as described in Organic Syntheses.[5]

  • Materials: (-)-sparteine, N-Boc-pyrrolidine, anhydrous diethyl ether, sec-butyllithium in cyclohexane, and benzophenone.[5]

  • Procedure:

    • In an oven-dried, three-necked flask under an inert atmosphere, charge (-)-sparteine, N-Boc-pyrrolidine, and anhydrous diethyl ether.[5][6]

    • Cool the solution to approximately -70 °C using a dry ice/acetone bath.[5][6]

    • Add sec-butyllithium dropwise over a period of 35 minutes, maintaining the low temperature.[5][6]

    • Stir the reaction mixture at -70 °C for 5.5 hours.[5][6]

    • Add a solution of benzophenone in anhydrous ether dropwise over 1.25 hours.[5]

    • Maintain the reaction at -70 °C for an additional 2 hours before quenching.

    • The reaction is quenched, and the product is worked up through extraction and purified by recrystallization.[5]

ParameterValueReference
Starting Material N-Boc-pyrrolidine[5]
Chiral Ligand (-)-Sparteine[5]
Base sec-Butyllithium[5]
Electrophile Benzophenone[5]
Yield 73-74% (of the diphenyl derivative)[5]
Enantiomeric Excess >99.5%[5]

This detailed guide provides the necessary information for the successful synthesis of (R)-(+)-1-Boc-2-pyrrolidinemethanol, catering to the needs of professionals in chemical research and development. The choice of synthetic route will depend on the availability of starting materials, scale, and desired purity.

References

An In-depth Technical Guide to N-Boc-D-prolinol (CAS: 83435-58-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-D-prolinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis and as a precursor for pharmacologically active molecules.

Core Compound Properties

This compound, systematically named (R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, is a protected derivative of the amino acid D-prolinol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, making it a versatile intermediate in multi-step syntheses.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 83435-58-9[1][2][3]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
Appearance White to off-white or beige crystalline powder/solid[1]
Melting Point 58.0 to 63.0 °C[1]
Optical Rotation [α]²³/D +50° to +57° (c=1.3 to 5 in Chloroform or Methanol)[1][2]
Solubility Soluble in methanol (B129727) and chloroform.[1][2]
Purity >98.0%[1]
Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/sprayDust mask type N95 (US)
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protectionEyeshields
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and waterGloves
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, N-Boc-D-proline. The general strategy involves the reduction of the carboxylic acid or its ester derivative.

Protocol 1: Synthesis of the Precursor N-Boc-D-proline

The synthesis of the precursor, N-Boc-D-proline, is a foundational step. This procedure involves the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • D-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or a suitable solvent mixture

  • Water

  • Hydrochloric acid (HCl) or citric acid for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-proline in an aqueous basic solution (e.g., NaOH in water) or suspend it in an organic solvent like DCM with a base such as triethylamine. The base deprotonates the amine, enhancing its nucleophilicity.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the chosen solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup. If the reaction was conducted in an organic solvent, wash the mixture with water.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution). This step protonates the carboxylate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-proline, typically as a white solid.

G start Start: D-proline and Reagents dissolve Dissolve D-proline in a basic solution (e.g., NaOH/water or TEA/DCM) start->dissolve cool Cool the mixture to 0 °C dissolve->cool add_boc Slowly add Di-tert-butyl dicarbonate (Boc₂O) cool->add_boc stir Stir at room temperature overnight add_boc->stir workup Aqueous workup and acidification (pH 2-3) stir->workup extract Extract with an organic solvent (e.g., Ethyl Acetate) workup->extract dry Dry organic layer and concentrate under reduced pressure extract->dry end Final Product: N-Boc-D-proline dry->end

Caption: Workflow for the Synthesis of N-Boc-D-proline.

Protocol 2: Synthesis of this compound via Reduction

The reduction of the carboxylic acid of N-Boc-D-proline to a primary alcohol yields this compound. This is a standard transformation in organic synthesis.

Materials:

  • N-Boc-D-proline

  • Reducing agent (e.g., Borane-tetrahydrofuran complex (BH₃·THF) or via an ester intermediate with Lithium aluminum hydride (LiAlH₄))

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous workup solutions (e.g., water, saturated ammonium (B1175870) chloride, or Rochelle's salt solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-D-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., BH₃·THF solution) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water or an appropriate quenching solution.

  • Perform an aqueous workup. This may involve adding a saturated solution of ammonium chloride or Rochelle's salt.

  • Extract the product into an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block due to its defined stereochemistry and the versatility of its functional groups.

Chiral Auxiliary and Catalyst Synthesis

This compound and its precursor are instrumental in the synthesis of chiral ligands and organocatalysts. These are crucial for controlling the stereochemical outcome of reactions, a vital aspect in the synthesis of enantiomerically pure pharmaceuticals.

Example Application: Synthesis of a D-prolinamide Catalyst

This protocol describes the synthesis of a D-prolinamide catalyst, which can be used in asymmetric reactions like aldol (B89426) or Michael additions.

Procedure:

  • Amide Coupling: Dissolve N-Boc-D-proline, a chiral primary or secondary amine, and a coupling agent like 1-Hydroxybenzotriazole (HOBt) in an anhydrous solvent (e.g., DCM or DMF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with acidic and basic aqueous solutions, followed by brine. Dry the organic layer and concentrate. Purify the N-Boc-prolinamide intermediate by column chromatography.

  • Boc Deprotection: Dissolve the purified N-Boc-prolinamide in DCM and treat with an excess of a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group.

  • After the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the final D-prolinamide catalyst, often as a salt.

G start Start: N-Boc-D-proline coupling Amide Coupling with Chiral Amine (EDC, HOBt, DIPEA in DCM) start->coupling intermediate N-Boc-prolinamide Intermediate coupling->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 deprotection Boc Deprotection (TFA in DCM) purification1->deprotection end Final Product: D-prolinamide Catalyst deprotection->end

Caption: Synthesis of a D-prolinamide Organocatalyst.

Peptide Synthesis

The precursor, N-Boc-D-proline, is widely used in Boc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of a D-amino acid like D-proline can enhance the proteolytic stability and influence the conformation of synthetic peptides, which is beneficial for developing peptide-based drugs.

General Workflow for Incorporating N-Boc-D-proline in SPPS:

  • Resin Preparation: A suitable resin (e.g., Merrifield or PAM for C-terminal acids, MBHA for C-terminal amides) is swelled in an appropriate solvent like DCM.

  • Deprotection: The N-terminal Boc group of the growing peptide chain on the resin is removed using a solution of TFA in DCM.

  • Neutralization: The resulting ammonium salt is neutralized to a free amine with a hindered base like DIEA.

  • Coupling: N-Boc-D-proline is pre-activated with a coupling agent (e.g., HBTU/DIEA or DCC/HOBt) and then added to the resin to form a new peptide bond.

  • Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

  • This cycle is repeated to elongate the peptide chain.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous HF.

G start Peptide-Resin deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DMF/DCM) deprotection->neutralization coupling 3. Coupling (Activated N-Boc-D-proline) neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash wash->start Repeat Cycle

Caption: Boc-SPPS Cycle for Peptide Elongation.

Conclusion

This compound (CAS: 83435-58-9) and its immediate precursor, N-Boc-D-proline, are indispensable chiral building blocks in the synthesis of complex organic molecules. Their well-defined stereochemistry and the versatility afforded by the Boc protecting group make them crucial for the development of enantiomerically pure pharmaceuticals, including peptide-based drugs and small molecules synthesized via asymmetric catalysis. The protocols and data presented in this guide underscore the significance of this compound and its derivatives in advancing research and development in the pharmaceutical and chemical industries.

References

physical and chemical properties of N-Boc-D-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol, with the CAS number 83435-58-9, is a chiral amino alcohol derivative that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its structure combines the rigidity of the proline ring with the synthetic utility of a Boc-protected amine and a primary alcohol. This unique combination makes it a key intermediate in the synthesis of a wide range of pharmaceuticals and complex molecules, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Name (R)-(+)-1-Boc-2-pyrrolidinemethanol[1]
Synonyms N-(tert-Butoxycarbonyl)-D-prolinol, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate[4]
CAS Number 83435-58-9[1][2][4]
Molecular Formula C₁₀H₁₉NO₃[1][2][4]
Molecular Weight 201.26 g/mol [1][4]
Appearance White crystalline powder[1][2]
Physicochemical Data
PropertyValueConditionsReference
Melting Point 59-62 °C[1]
Optical Rotation +49° to +54°c=1.3 to 5 in CHCl₃ or MeOH[1][2]
Solubility Soluble in methanol (B129727) and chloroform (B151607).[1][5]
Storage Temperature 0-8 °C, keep in a dark and dry place.[1][2]

Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), proline ring protons (multiplets), and the hydroxymethyl protons. Due to hindered rotation around the N-Boc amide bond, some proton signals may appear as two distinct sets of peaks, representing the cis and trans rotamers.
¹³C NMR Signals for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon), proline ring carbons, and the hydroxymethyl carbon.
Infrared (IR) Broad absorption for the O-H stretch (~3400 cm⁻¹), strong C=O stretching band for the urethane (B1682113) carbonyl (~1670 cm⁻¹), and C-H stretching bands.
Mass Spectrometry (MS) Expected [M+H]⁺ peak at m/z 202.14, and characteristic fragmentation patterns including the loss of the tert-butyl group or the Boc group.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from D-prolinol.

Materials:

Procedure:

  • Dissolve D-prolinol in a mixture of dichloromethane and 1 M aqueous sodium hydroxide solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic and aqueous layers.

  • Wash the organic layer with distilled water.

  • Extract the aqueous layer with dichloromethane.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexane to yield this compound as a white solid.[5]

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (59-62 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[4][6]

Optical Rotation Measurement

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (589 nm)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform or methanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

  • Turn on the polarimeter and allow the sodium lamp to warm up.

  • Calibrate the instrument with a blank (the pure solvent).

  • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

  • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[7][8]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum, setting the appropriate spectral width and number of scans.

  • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1][9]

  • Process the ¹³C spectrum similarly to the ¹H spectrum.

FT-IR Spectroscopy

Procedure (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum.[10]

Mass Spectrometry (Electron Ionization - EI)

Procedure:

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.[11][12]

Visualizations

The following diagrams illustrate the synthesis and a general purification workflow for this compound.

Synthesis_of_NBocDprolinol D_Prolinol D-Prolinol Reaction Reaction Mixture D_Prolinol->Reaction Boc2O Boc₂O Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Purification_Workflow Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Filter_Hot Hot filtration (remove insoluble impurities) Dissolve->Filter_Hot Crystallize Cool slowly to induce crystallization Filter_Hot->Crystallize Isolate Isolate crystals (vacuum filtration) Crystallize->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: General recrystallization workflow for purification.

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[6][13]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[13] Keep in a cool, dark, and dry place.[1][2]

First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[13]

  • Skin Contact: Wash with plenty of soap and water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Applications in Research and Drug Development

This compound is a critical chiral building block with numerous applications:

  • Peptide Synthesis: It serves as a precursor for the synthesis of non-standard amino acids and as a component in peptide-based drugs.[2]

  • Chiral Auxiliaries and Catalysts: The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts used in asymmetric reactions.[2] This is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

  • Drug Discovery: Its rigid cyclic structure can be incorporated into drug candidates to enhance their binding affinity, selectivity, and pharmacokinetic properties.[2] It has been used in the synthesis of novel nicotinic acetylcholine (B1216132) receptor ligands with cognition-enhancing properties.[6]

Conclusion

This compound is a foundational chiral building block with well-defined physical, chemical, and spectroscopic properties. Its utility in asymmetric synthesis, particularly for the development of novel therapeutics, makes it an indispensable tool for researchers and professionals in the fields of organic chemistry and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the safe and effective use of this important compound.

References

A Technical Guide to N-Boc-D-prolinol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-D-prolinol, commonly abbreviated as N-Boc-D-prolinol, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and the presence of the Boc protecting group make it a versatile precursor for the synthesis of a wide range of complex molecules, including chiral ligands, catalysts, and pharmaceutical agents. This guide provides an in-depth overview of its core properties, a representative synthetic protocol, and its applications in research and development.

Core Properties and Quantitative Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.

PropertyValueReferences
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Appearance White crystalline solid[2]
Melting Point 59-64 °C[2][3]
CAS Number 83435-58-9[1][2]
IUPAC Name tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate[1]

Synthesis of this compound: A Representative Workflow

This compound is typically synthesized via the reduction of its corresponding carboxylic acid, N-Boc-D-proline. This transformation is a standard procedure in organic chemistry, often employing hydride-based reducing agents. The general workflow involves the activation of the carboxylic acid followed by reduction to the primary alcohol.

Below is a logical diagram illustrating the synthetic pathway from the parent amino acid, D-proline, to the final product, this compound.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction D_Proline D-Proline N_Boc_D_Proline N-Boc-D-proline D_Proline->N_Boc_D_Proline Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->N_Boc_D_Proline Base Base (e.g., NEt₃) Base->N_Boc_D_Proline Solvent1 Solvent (e.g., CH₂Cl₂) Solvent1->N_Boc_D_Proline N_Boc_D_Prolinol This compound N_Boc_D_Proline->N_Boc_D_Prolinol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄ or BH₃ THF) Reducing_Agent->N_Boc_D_Prolinol Solvent2 Solvent (e.g., THF) Solvent2->N_Boc_D_Prolinol

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below is a representative protocol for the synthesis of the related N-Boc-L-prolinal from N-Boc-L-prolinol, illustrating a common transformation (oxidation) this class of molecules undergoes. The synthesis of this compound would typically involve the reduction of N-Boc-D-proline.

Protocol: Swern Oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal

This protocol details the oxidation of the alcohol to an aldehyde, a common subsequent step in synthetic pathways involving N-Boc-prolinol. The procedure can be adapted for the D-enantiomer.

Materials:

  • N-Boc-L-prolinol (5.08 g, 25.2 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol)

  • Oxalyl chloride (4.40 mL, 50.4 mmol)

  • Triethylamine (B128534) (14.1 mL, 100 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (170 mL total)

  • Water

Procedure:

  • A solution of DMSO in 120 mL of CH₂Cl₂ is cooled to -78 °C in a dry ice/acetone bath.

  • Oxalyl chloride is added dropwise to the stirred solution. The mixture is stirred for an additional 10 minutes.

  • A solution of N-Boc-L-prolinol in 50 mL of CH₂Cl₂ is added dropwise to the reaction mixture.

  • The solution is stirred for 20 minutes at -78 °C, after which triethylamine is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and is stirred for an additional 30 minutes.

  • The reaction is quenched by the addition of 50 mL of water.

  • The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.

  • The crude oil is purified by silica (B1680970) gel chromatography using a 25% ethyl acetate (B1210297) in hexanes eluent to afford the final product, N-Boc-L-prolinal, as a light yellow oil.

Applications in Research and Drug Development

This compound is a valuable chiral precursor with broad applications:

  • Asymmetric Catalysis: It is a precursor for the synthesis of chiral ligands and organocatalysts, such as those used in asymmetric reductions, aldol (B89426) reactions, and Michael additions.

  • Pharmaceutical Synthesis: It serves as a key building block for novel therapeutic agents. For instance, it has been used in the synthesis of nicotinic acetylcholine (B1216132) receptor ligands with potential cognition-enhancing properties and in the preparation of compounds for treating central nervous system (CNS) disorders.[3]

  • Chiral Building Block: Its defined stereocenter is incorporated into complex molecules, providing stereochemical control which is critical for biological activity in drug development. It is used to synthesize specialized molecules like chiral β-amino sulfides and β-amino thiols.

References

Navigating the Solubility Landscape of N-Boc-D-prolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-D-prolinol in various organic solvents. Understanding the solubility of this critical chiral building block is paramount for its effective use in the synthesis of pharmaceuticals and other complex organic molecules. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations to elucidate key concepts and workflows.

This compound, also known as (R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, is a protected form of D-prolinol. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences its physical properties, including its solubility profile. While quantitative solubility data for this compound is not extensively published, the solubility of its enantiomer, N-Boc-L-prolinol, in achiral solvents is expected to be identical. Furthermore, the solubility trends of the closely related compound, N-Boc-L-proline, can provide valuable insights.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for N-Boc-prolinol and related compounds. It is important to note that much of the quantitative data available is for the corresponding carboxylic acid, N-Boc-L-proline. While not identical, this data serves as a strong proxy for the solubility behavior of this compound, particularly concerning solvent polarity trends.

Table 1: Quantitative Solubility of N-Boc-L-proline in Various Solvents at Room Temperature

SolventAbbreviationApproximate Solubility (mg/mL)
Dimethyl SulfoxideDMSO~200
DimethylformamideDMF~20
EthanolEtOH~15
Water (buffered, pH 7.2, with 1:6 DMF)-~0.14

Data sourced from Cayman Chemical product information for N-Boc-L-proline.

Table 2: Qualitative Solubility of this compound and N-Boc-L-prolinol

CompoundSolventSolubilitySource
This compoundWaterInsolubleChemicalBook
This compoundChloroformSlightly SolubleChemicalBook
This compoundMethanolSlightly SolubleChemicalBook
N-Boc-L-prolinolWaterInsolubleChemicalBook[1]
N-Boc-L-prolinolChloroformSlightly SolubleChemicalBook[1]
N-Boc-L-prolinolMethanolSlightly SolubleChemicalBook[1]

Table 3: Solubility Order of Boc-L-proline in Pure Solvents

Acetonitrile < Isobutanol < Ethyl Acetate ≈ sec-Butanol < n-Butanol < 1,4-Dioxane < Isopropanol < n-Propanol < Ethanol < Methanol < Acetone < Water[2][3]

This trend, reported for Boc-L-proline, suggests that while generally more soluble in polar protic and aprotic solvents, the interplay of hydrogen bonding and molecular structure creates a nuanced solubility profile. The anomalous position of water in this list from the cited study should be considered with caution, as other sources report N-Boc-prolinol as insoluble in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following established methods are recommended.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution and determining the mass of the dissolved solute.[4][5][6]

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess of solid should be visible.

    • Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 60-64°C is recommended).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 g of solvent).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and is particularly useful for determining the solubility of poorly soluble compounds.

Materials:

  • This compound

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Step 1).

  • Sample Analysis:

    • After reaching equilibrium, filter the saturated solution using a syringe filter.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizing Solubility Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filtrate Filter supernatant settle->filtrate gravimetric Gravimetric Method: Evaporate solvent & weigh residue filtrate->gravimetric spectroscopic Spectroscopic Method: Dilute & measure absorbance filtrate->spectroscopic solubility Solubility Data gravimetric->solubility spectroscopic->solubility

Caption: A flowchart of the general experimental workflow for determining the solubility of this compound.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties boc_group Bulky, non-polar Boc group solubility Solubility boc_group->solubility Decreases aqueous solubility, Increases solubility in non-polar solvents prolinol_core Polar prolinol core (hydroxyl and amine) prolinol_core->solubility Increases solubility in polar, protic solvents crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Higher energy requires stronger solvent interactions to overcome polarity Polarity (Polar vs. Non-polar) polarity->solubility 'Like dissolves like' h_bond_donor Hydrogen Bond Donating Ability h_bond_donor->solubility Important for solvating the Boc carbonyl h_bond_acceptor Hydrogen Bond Accepting Ability h_bond_acceptor->solubility Important for solvating the hydroxyl proton

Caption: A diagram illustrating the interplay of solute and solvent properties that determine the solubility of this compound.

References

A Technical Guide to N-Boc-D-prolinol: Commercial Availability, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-proline, is a versatile and valuable building block in modern organic synthesis. Its rigid pyrrolidine (B122466) scaffold, coupled with the presence of a primary alcohol and a protected amine, makes it an important starting material for the synthesis of a wide array of chiral ligands, catalysts, and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and allows for selective deprotection, a key feature in multi-step synthetic strategies. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, complete with detailed experimental protocols and relevant biological context.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in high purity, suitable for use in sensitive synthetic applications. The following table summarizes the availability from major suppliers.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich≥98%1 g, 5 g, 25 g83435-58-9
CP Lab Safetymin 98%100 g83435-58-9[1]
Chem-Impex≥98% (HPLC)1 g, 5 g, 10 g, 25 g83435-58-9[2]
Tokyo Chemical Industry (TCI)>98.0% (GC)1 g, 5 g, 25 g83435-58-9[3]
BLDpharm97%Bulk inquiries83435-58-9[4]
Fisher Scientific98+%Varies by manufacturer83435-58-9

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 60-64 °C[5]
Optical Rotation [α]²³/D +50° (c = 1.3 in chloroform)[5]
Solubility Soluble in methanol, chloroform, and other common organic solvents.[5] Sparingly soluble in water.
Stability Stable under normal conditions.[6] Moisture sensitive.[3]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6] Recommended storage at <15°C in a cool and dark place under inert gas.[3]

Synthetic Applications and Experimental Protocols

This compound is a key starting material in a variety of synthetic transformations, primarily leveraging its chiral backbone and the reactivity of its hydroxyl group.

Synthesis of Chiral Ligands and Organocatalysts

The pyrrolidine moiety of this compound is a privileged scaffold for the development of chiral ligands and organocatalysts used in asymmetric synthesis. These catalysts are instrumental in controlling the stereochemical outcome of reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. A notable example is its use in the kilogram-scale synthesis of Pyrotinib (B611990), a pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3]

A common and synthetically useful transformation of this compound is the conversion of the primary alcohol to an azide (B81097). This can be achieved via a two-step process involving mesylation followed by nucleophilic substitution, or more directly through a Mitsunobu reaction. The resulting azido (B1232118) derivative is a versatile intermediate for the introduction of an amine functionality or for use in click chemistry.

Method: Mitsunobu Reaction

This protocol describes the direct conversion of the hydroxyl group to an azide using hydrazoic acid under Mitsunobu conditions.

Reagents and Equipment:

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A solution of hydrazoic acid (HN₃) in a suitable solvent (e.g., toluene (B28343) or benzene) - Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for work-up and purification.

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.

  • After stirring for 15-20 minutes at 0 °C, a solution of hydrazoic acid (2.0-3.0 eq) in the chosen solvent is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (R)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate.

Biological Context: The ErbB Signaling Pathway

The end-product of a synthetic route starting from this compound, Pyrotinib, is a testament to the importance of this chiral building block in drug development. Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets multiple members of the ErbB family of receptors (EGFR/ErbB1, HER2/ErbB2, and HER4/ErbB4).[7][8]

The ErbB signaling network plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][9] Dysregulation of this pathway, often through receptor overexpression or mutation, is a hallmark of many cancers, including breast, lung, and gastric cancers.

ErbB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF, NRG1) ErbB1 ErbB1 (EGFR) Ligand->ErbB1 ErbB3 ErbB3 Ligand->ErbB3 ErbB4 ErbB4 Ligand->ErbB4 ErbB2 ErbB2 (HER2) ErbB1->ErbB2 ErbB1->ErbB4 RAS RAS ErbB1->RAS ErbB2->ErbB3 PI3K PI3K ErbB2->PI3K ErbB3->ErbB4 ErbB3->PI3K Pyrotinib Pyrotinib RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response

Experimental and Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of a typical synthetic application of this compound and a general workflow for evaluating the biological activity of a synthesized compound.

Synthetic_Workflow Start This compound Step1 Activation of Hydroxyl Group (e.g., Mesylation or Mitsunobu) Start->Step1 Step2 Nucleophilic Substitution (e.g., with Azide, Phthalimide) Step1->Step2 Step3 Further Functionalization (e.g., Reduction of Azide to Amine) Step2->Step3 Final_Product Target Chiral Molecule Step3->Final_Product

Biological_Evaluation_Workflow Compound Synthesized Compound (e.g., Pyrotinib) Treatment Treat Cells with Compound Compound->Treatment Cell_Culture Cancer Cell Line Culture (e.g., HER2+ Breast Cancer Cells) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Signaling_Analysis Western Blot for Pathway Proteins (e.g., p-Akt, p-ERK) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Conclusion Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in organic synthesis and drug development. Its well-defined stereochemistry and versatile functional groups allow for the efficient construction of complex chiral molecules. The successful application of this compound in the synthesis of targeted cancer therapeutics like Pyrotinib underscores its significance in medicinal chemistry. The experimental protocols and biological context provided in this guide aim to facilitate its effective use in the laboratory and inspire further innovation in the development of novel chiral compounds.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents. Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under mild acidic conditions. This guide provides a comprehensive technical overview of the N-Boc group, detailing its fundamental chemical principles, mechanisms of application and cleavage, detailed experimental protocols, and quantitative data to support its strategic implementation in research and development.

Core Chemical Features and Stability

The Boc group, chemically a tert-butyl carbamate (B1207046), is introduced to protect primary and secondary amines from unwanted reactions.[1][2] Its steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic. A key feature of the Boc group is its remarkable stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[3] This stability makes it an excellent "orthogonal" partner to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[3][4]

The defining characteristic of the Boc group is its lability under acidic conditions. This selective removal is the foundation of its strategic use in multi-step synthesis, allowing for the deprotection of the amine without affecting other acid-stable protecting groups.[3]

Introduction of the N-Boc Group: Protection of Amines

The most common and efficient method for the introduction of the N-Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of N-Boc Protection

The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[7][8] This intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged amine, yielding the N-Boc protected amine.[7][9] While the reaction can proceed without an external base, bases like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[3][9]

Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol: General N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)[5]

  • Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Dioxane/Water)[5][6]

  • Base (optional, e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH))[6][9]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[5]

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[5]

  • If using a base, add it to the solution. For aqueous conditions, a base like NaOH is common.[6] For anhydrous conditions, TEA can be used.[9]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the stirred solution. The addition can often be done in one portion.[5]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]

  • Upon completion, if using an organic solvent, proceed to the workup. If in an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.[5]

  • Purify the crude product by column chromatography if necessary.[5]

Quantitative Data: N-Boc Protection of Various Amines
Amine SubstrateReagentBaseSolventTimeYield (%)Reference
BenzylamineBoc₂ONaOHWater/Acetone10 minHigh Yield[6]
CyclohexylamineBoc₂OEt₃NCH₂Cl₂1 h100[6]
AnilineBoc₂ODMAP (cat.)THF-High Yield[6]
Glycine methyl esterBoc₂OEt₃NDioxane/Water2 h-[6]
PiperidineBoc₂OEt₃NCH₂Cl₂1 h100[6]

Removal of the N-Boc Group: Deprotection

The removal of the Boc group is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation.[3] This cation can then be trapped by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][9]

Mechanism of Acid-Catalyzed N-Boc Deprotection

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[7][9] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously loses carbon dioxide to yield the deprotected amine.[3][7]

Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Protocols: N-Boc Deprotection

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Materials:

  • N-Boc protected amine (1.0 eq)

  • 4M solution of HCl in 1,4-dioxane

  • Suitable solvent (e.g., minimal amount for dissolution)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[10]

  • Monitor the reaction by TLC or LC-MS.[10]

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[10]

Quantitative Data: N-Boc Deprotection Conditions
Deprotection ReagentSolventTypical TimeCommentsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min - 3 hCommon, highly efficient method.
4M HCl1,4-Dioxane1 - 4 hStandard method, product often precipitates as HCl salt.[10][10]
Aqueous Phosphoric AcidTetrahydrofuran (THF)-Milder, environmentally benign alternative.[11][12][11][12]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)up to 3 daysLewis acid condition, useful for sensitive substrates.[10][10]
Oxalyl ChlorideMethanol1 - 4 hMild, non-acidic alternative.[13][13]
Heat (Thermal)Water or TFEVariable"Green" chemistry approach, no acid required.[10][10]

Orthogonal Strategies in Synthesis

The true synthetic power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups are used to mask different functional groups, and each can be removed selectively in any order.[4][14] The acid-lability of Boc makes it an ideal orthogonal partner for base-labile groups like Fmoc and groups removed by hydrogenolysis like Cbz.[3][4]

This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[15][16] In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group, which is removed at each cycle with TFA. The side chains of the amino acids are protected with groups that are stable to TFA but are cleaved in the final step by a stronger acid like hydrogen fluoride (B91410) (HF).[15]

Orthogonal Deprotection Strategy cluster_Fmoc Base Treatment (e.g., Piperidine) cluster_Boc Acid Treatment (e.g., TFA) cluster_Bz Hydrogenolysis (H₂, Pd/C) Molecule Polyfunctional Molecule (e.g., Amino Acid with Fmoc-NH, Boc-NH, Bz-Ester) Fmoc_Deprotection Selective Fmoc Deprotection Molecule->Fmoc_Deprotection Boc_Deprotection Selective Boc Deprotection Molecule->Boc_Deprotection Bz_Deprotection Selective Benzyl Ester Cleavage Molecule->Bz_Deprotection Free_Amine1 Free Amine 1 Fmoc_Deprotection->Free_Amine1 React at this site Free_Amine2 Free Amine 2 Boc_Deprotection->Free_Amine2 React at this site Free_Acid Free Carboxylic Acid Bz_Deprotection->Free_Acid React at this site

A logical workflow for the selective modification of a polyfunctional molecule.

Spectroscopic Characterization

Monitoring the introduction and removal of the Boc group is crucial for reaction optimization and quality control. NMR and IR spectroscopy are powerful tools for this purpose.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal for the Boc group is a sharp singlet integrating to nine protons, typically appearing in the upfield region of the spectrum around 1.4-1.5 ppm.[17][18]

  • ¹³C NMR: The Boc group exhibits three characteristic signals: the quaternary carbon of the tert-butyl group at approximately 80 ppm, the methyl carbons at around 28 ppm, and the carbonyl carbon of the carbamate at about 153 ppm.[17][18]

Infrared (IR) Spectroscopy

The presence of the Boc group can be confirmed by a strong carbonyl (C=O) stretching absorption band in the region of 1690-1712 cm⁻¹.[1][19] The N-H stretch of the protected amine is also observable.

Experimental Protocol: Spectroscopic Analysis

Sample Preparation (NMR):

  • Dissolve 5-10 mg of the Boc-protected amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17][18]

Instrument Setup (NMR):

  • Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[17]

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[17]

  • For ¹³C NMR, a 90-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required.[17]

Sample Preparation (IR):

  • For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[17][18]

  • For solid samples, a KBr pellet can be prepared, or the sample can be analyzed using an ATR accessory.[18]

Instrument Setup (IR):

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[17][18]

  • A background spectrum should be recorded and subtracted from the sample spectrum.[17]

Conclusion

The N-Boc protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability profile and predictable reactivity. Its robustness towards a wide array of reagents, coupled with its clean and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection. A thorough understanding of its chemical properties, the mechanisms of its application and removal, and its strategic use in orthogonal protection schemes is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and elegant synthetic routes to complex molecules.

References

Methodological & Application

Synthesis of N-Boc-D-prolinol from D-proline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-Boc-D-prolinol, a valuable chiral building block in organic synthesis and pharmaceutical development. The protocol details a two-step process starting from the readily available amino acid D-proline. The first step involves the protection of the secondary amine of D-proline with a tert-butoxycarbonyl (Boc) group. The subsequent step is the reduction of the carboxylic acid functionality of N-Boc-D-proline to the corresponding primary alcohol, yielding this compound. This protocol is designed to be a reliable resource for researchers requiring high-purity this compound for their synthetic endeavors.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical literature values.

StepReactionReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)Purity (%)
1Boc ProtectionD-proline, Di-tert-butyl dicarbonate (B1257347), Sodium bicarbonateDioxane/Water12-16 hours0-2585-95>98
2ReductionN-Boc-D-proline, Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF)2-4 hours0-2570-85>97

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-(D)-proline (N-Boc-D-proline)

This protocol describes the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • D-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of D-proline (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents). Stir the mixture at room temperature for approximately 30 minutes.[1]

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the cooled reaction mixture. Continue stirring at 0-5 °C for 1 hour.[1]

  • Gradually warm the reaction mixture to room temperature and continue stirring overnight (12-16 hours).[1]

  • After the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-proline as a white solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the carboxylic acid of N-Boc-D-proline to a primary alcohol using lithium aluminum hydride (LiAlH₄). Lithium aluminum hydride is a powerful reducing agent that reacts violently with water; therefore, anhydrous conditions are crucial.[2][3][4][5]

Materials:

  • N-Boc-D-proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a saturated solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All glassware must be thoroughly dried before use.

  • In a three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-D-proline (1 equivalent) in anhydrous THF in the dropping funnel.

  • Slowly add the N-Boc-D-proline solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quenching: Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. A common and safer alternative is the Fieser workup: sequentially add water, then 15% aqueous NaOH, and then water again in a 1:1:3 ratio by weight relative to the LiAlH₄ used. Another common method is to add sodium sulfate decahydrate portion-wise until the gray precipitate turns into a white, filterable solid. Alternatively, a saturated solution of sodium potassium tartrate can be added and stirred until the layers separate.

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualization

SynthesisWorkflow D_proline D-proline Boc_protection Boc Protection D_proline->Boc_protection Boc₂O, NaHCO₃ Dioxane/H₂O N_Boc_D_proline N-Boc-D-proline Boc_protection->N_Boc_D_proline Reduction Reduction N_Boc_D_proline->Reduction LiAlH₄ Anhydrous THF N_Boc_D_prolinol This compound Reduction->N_Boc_D_prolinol

Caption: Experimental workflow for the synthesis of this compound from D-proline.

References

Application Notes and Protocols: N-Boc-D-prolinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-Boc-D-prolinol as a chiral auxiliary in asymmetric synthesis. While not typically employed directly as a chiral auxiliary, this compound and its precursor, N-Boc-D-proline, are fundamental chiral building blocks for the synthesis of highly effective organocatalysts. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is key to enabling the selective modification of the proline scaffold to create advanced catalysts. This document details the synthesis of these catalysts and their application in key asymmetric transformations, including aldol (B89426), Michael, and Diels-Alder reactions.

Principle of Application: From Chiral Building Block to Catalyst

This compound's utility in asymmetric synthesis primarily lies in its role as a stereochemically defined starting material for more complex chiral ligands and organocatalysts. The Boc group deactivates the nucleophilicity of the pyrrolidine (B122466) nitrogen, allowing for selective reactions at other positions. The catalytically active species is typically unmasked in a later synthetic step by removing the Boc group, revealing the secondary amine necessary for catalytic cycles such as enamine and iminium ion formation.

This strategy allows for the creation of sophisticated bifunctional catalysts that offer enhanced solubility, stability, and stereocontrol compared to unmodified proline.

Synthesis of Prolinol-Derived Organocatalysts

Two widely used classes of organocatalysts derived from N-Boc-D-proline are prolinamides and diarylprolinol ethers.

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol

(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, which is highly effective for the asymmetric reduction of ketones.[1]

Step 1: Synthesis of N-Boc-D-proline Methyl Ester

  • Suspend N-Boc-D-proline (1 equivalent) in methanol (B129727) (MeOH).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise over 1 hour while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester, which can be used in the next step without further purification.[1]

Step 2: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide (PhMgBr) (3 equivalents, typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Dissolve the N-Boc-D-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.

  • After the addition is complete, stir the mixture for 1.5 hours at 0 °C.

  • Warm the reaction to room temperature and then heat to reflux overnight.[1]

  • Cool the reaction mixture and quench cautiously with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-Boc protected amino alcohol.[1]

Step 3: Boc Deprotection

  • Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equivalent) in dichloromethane (B109758) (DCM) or ethanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of ethanolic HCl.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol.[1]

NBocDProline N-Boc-D-proline MethylEster N-Boc-D-proline Methyl Ester NBocDProline->MethylEster SOCl₂, MeOH NBocAminoAlcohol N-Boc-(S)-2-(Diphenylhydroxymethyl) -pyrrolidine MethylEster->NBocAminoAlcohol PhMgBr, THF FinalProduct (S)-α,α-Diphenyl-2- pyrrolidinemethanol NBocAminoAlcohol->FinalProduct TFA, DCM

Caption: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

Synthesis of a C2-Symmetric Bis-Prolinamide Catalyst

Chiral prolinamides are powerful bifunctional organocatalysts effective in reactions like Michael and aldol additions.[1]

Step 1: Amide Coupling

  • Dissolve N-Boc-D-proline (2.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (2.0 eq.) and 1-hydroxybenzotriazole (B26582) monohydrate (HOBt) (2.0 eq.). Stir for 15 minutes.

  • To the activated mixture, add a solution of a diamine linker (e.g., 1,3-benzenedimethanamine, 1.0 eq.) in dry DCM dropwise via a syringe over 15 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected bis-prolinamide precursor.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected precursor from Step 1 in a suitable solvent mixture (e.g., DCM and methanol).

  • Add a solution of concentrated hydrochloric acid (e.g., 12 N HCl or a saturated solution of HCl in dioxane) dropwise at 0 °C.

  • Stir the mixture vigorously at room temperature or gentle heat (e.g., 50-55 °C) for 2-5 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture by rotary evaporation to dryness to yield the hydrochloride salt of the active catalyst.

NBocDProline N-Boc-D-proline ProtectedPrecursor Protected C2-Symmetric Bis-Prolinamide NBocDProline->ProtectedPrecursor EDCI, HOBt, DCM Diamine Diamine Linker Diamine->ProtectedPrecursor ActiveCatalyst Active C2-Symmetric Bis-Prolinamide Catalyst ProtectedPrecursor->ActiveCatalyst HCl, DCM/MeOH Catalyst Prolinamide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Catalyst Prolinol Ether Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Dienophile - H₂O Dienophile α,β-Unsaturated Aldehyde CycloadductIminium Cycloadduct Iminium Ion Iminium->CycloadductIminium + Diene Diene Diene Product Diels-Alder Adduct CycloadductIminium->Product + H₂O Product->Catalyst - Catalyst

References

Application Notes and Protocols for N-Boc-D-prolinol in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of N-Boc-D-prolinol in mediating asymmetric aldol (B89426) reactions. While this compound itself is not a direct catalyst, it serves as a crucial chiral precursor for the synthesis of highly effective organocatalysts. These application notes detail the synthesis of the active catalyst from this compound and the subsequent procedure for the catalyzed aldol reaction.

Introduction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the stereoselective construction of complex molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a key strategy for these transformations. Proline and its derivatives are among the most successful organocatalysts for aldol reactions.[1][2]

This compound, a derivative of the amino acid D-proline, is a versatile chiral building block. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders it catalytically inactive in its protected form by preventing the formation of the necessary enamine intermediate.[3] However, deprotection of this compound yields D-prolinol, which can be used to generate highly effective catalysts for asymmetric aldol reactions.

Catalyst Preparation: Deprotection of this compound

The first step involves the removal of the Boc protecting group to generate the active catalyst precursor, D-prolinol.

Protocol 1: Synthesis of D-Prolinol from this compound

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or ethanol.

  • Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM or a solution of ethanolic HCl.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers and concentrate under reduced pressure to yield D-prolinol.

Experimental Protocol: D-Prolinol Mediated Aldol Reaction

This protocol outlines a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using a D-prolinol-derived catalyst.

Protocol 2: General Procedure for Asymmetric Aldol Reaction

  • Catalyst Preparation: To a stirred solution of the D-prolinol derived catalyst (typically 10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or neat acetone), add the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents).[4][5]

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from room temperature down to -25 °C to improve stereoselectivity.[4][5]

  • Reaction Time: Stir the reaction mixture for 24-72 hours, monitoring the progress by TLC.[4]

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4][5]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.

Data Presentation

The following table summarizes typical yields and stereoselectivities achieved in proline and prolinamide-catalyzed aldol reactions, which are analogous to those expected with D-prolinol derivatives.

AldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
4-NitrobenzaldehydeAcetone (B3395972)20Neat-2524-48up to 95up to 93[5]
BenzaldehydeAcetone20Neat-2524-486578[5]
IsobutyraldehydeAcetone20Neat-2524-4847>99[5]
4-NitrobenzaldehydeCyclohexanone30DMSORT969996
BenzaldehydeCyclohexanone30DMSORT489594

Note: Data is representative of proline and prolinamide catalysts as direct data for D-prolinol was not available in the initial search. Performance is expected to be comparable.

Mechanism of Proline-Catalyzed Aldol Reaction

The catalytic cycle of a proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate.[3] The secondary amine of the proline derivative reacts with a ketone to form an enamine. This enamine then attacks the aldehyde in a stereoselective manner, directed by the chiral catalyst. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.[3]

.

G Catalytic Cycle of Proline-Mediated Aldol Reaction cluster_cycle cluster_inputs Inputs cluster_outputs Output Catalyst D-Prolinol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Intermediate Iminium Intermediate Enamine->Intermediate + Aldehyde Aldehyde Aldehyde Intermediate->Catalyst + H₂O - Aldol Product Product Aldol Product Product_output Aldol Product Water H₂O Ketone_input Ketone Aldehyde_input Aldehyde

Caption: Catalytic cycle of a prolinol-mediated aldol reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a D-prolinol catalyst from this compound and its subsequent use in an asymmetric aldol reaction.

.

G Experimental Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Aldol Reaction Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Catalyst D-Prolinol Catalyst Deprotection->Catalyst Reaction Aldol Reaction (Ketone, Aldehyde) Catalyst->Reaction Quench Quenching (aq. NH₄Cl) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Aldol Product Purification->Product

Caption: General workflow for catalyst synthesis and aldol reaction.

References

Application Notes and Protocols for Diastereoselective Alkylation Using N-Boc-D-prolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: The diastereoselective alkylation of enolates is a cornerstone of modern asymmetric synthesis, enabling the construction of stereochemically rich molecules, which are often key components of pharmaceuticals and natural products. Chiral auxiliaries are powerful tools for achieving this stereocontrol. This document details the application of chiral auxiliaries derived from N-Boc-D-prolinol, specifically as tertiary amides, for the highly diastereoselective alkylation of carboxylic acid derivatives.

This compound, a readily available and inexpensive building block from the chiral pool, can be easily coupled with a prochiral carboxylic acid to form an N-acyl derivative. Upon deprotonation with a strong base, this chiral amide forms a rigid, chelated enolate intermediate. The inherent chirality of the prolinol scaffold effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face, thus leading to the formation of a new stereocenter with a high degree of stereocontrol.[1]

Principle of the Method: The success of this method relies on the formation of a conformationally constrained lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the oxygen of the prolinol-derived hydroxymethyl group (after in-situ deprotection of the hydroxyl group by the strong base, or if a free prolinol amide is used). This rigid, bicyclic-like structure creates a significant steric bias, forcing the alkylating agent to approach from the less hindered face of the planar enolate. The (D)-prolinol auxiliary typically directs the alkylation to produce one enantiomer of the α-substituted carboxylic acid, while the corresponding (L)-prolinol auxiliary provides access to the opposite enantiomer.

Advantages of this compound Derived Auxiliaries:

  • High Diastereoselectivity: The rigid chelated transition state leads to excellent levels of stereocontrol.[1]

  • Reliability: The method is robust for a variety of primary and secondary alkyl halides.

  • Predictable Stereochemistry: The facial bias is well-defined, allowing for the predictable synthesis of the desired stereoisomer.

  • Auxiliary Removal: The resulting N-acyl prolinol derivative can be cleaved under various conditions (e.g., acidic or basic hydrolysis, reduction) to release the chiral α-substituted carboxylic acid, and the prolinol auxiliary can often be recovered.

Experimental Protocols

Protocol 1: Synthesis of the N-Acyl-N-Boc-D-prolinol Chiral Auxiliary

This protocol describes the coupling of a generic carboxylic acid (e.g., propanoic acid) to this compound.

Materials:

  • This compound

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure N-propanoyl-N-Boc-D-prolinol auxiliary.

Protocol 2: Diastereoselective Alkylation of the Chiral Auxiliary

This protocol details the diastereoselective alkylation of the N-acyl prolinol derivative with an alkyl halide.

Materials:

  • N-propanoyl-N-Boc-D-prolinol (from Protocol 1)

  • Lithium diisopropylamide (LDA) solution in THF (freshly prepared or titrated)

  • Benzyl (B1604629) bromide (or other desired alkyl halide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous Ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, syringes, dry ice/acetone bath

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the N-propanoyl-N-Boc-D-prolinol auxiliary (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq.) dropwise via syringe. A color change (typically to yellow or orange) indicates enolate formation. Stir the resulting solution at -78 °C for 1 hour.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then add water and extract the product with ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or HPLC of the purified product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-N-Boc-D-prolinol

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF) / Water mixture

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated auxiliary (1.0 eq.) in a THF/water mixture (e.g., 3:1).

  • Add an excess of LiOH (e.g., 4.0 eq.) and stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the cleaved prolinol derivative.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired α-substituted carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of N-acyl prolinol amides, demonstrating the high efficiency and stereoselectivity of the method.[1]

EntryAcyl GroupElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1PropanoylBenzyl bromide2-Benzyl-propanoic acid derivative~85>95:5
2PropanoylEthyl iodide2-Ethyl-propanoic acid derivative~90>95:5
3PropanoylMethyl iodide2-Methyl-propanoic acid derivative~92>95:5
4ButanoylAllyl bromide2-Allyl-butanoic acid derivative~80>90:10

Note: Data is illustrative based on reported high diastereoselectivities. Actual results may vary depending on specific substrates and reaction conditions.

Visualizations

G cluster_0 Step 1: Auxiliary Synthesis cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Pro This compound Aux Chiral N-Acyl Auxiliary Pro->Aux Et3N, DCM AcylCl Prochiral Acyl Chloride AcylCl->Aux Enolate Chelated Li-Enolate Aux->Enolate LDA, THF, -78°C Alk_Aux Alkylated Auxiliary Enolate->Alk_Aux AlkylX Electrophile (R-X) AlkylX->Alk_Aux Acid Chiral α-Substituted Carboxylic Acid Alk_Aux->Acid Hydrolysis (e.g., LiOH) Rec_Aux Recovered Auxiliary Alk_Aux->Rec_Aux

Caption: General workflow for asymmetric alkylation using a prolinol-derived auxiliary.

Caption: Proposed chelated transition state model for diastereoselection.

G start Prochiral Carboxylic Acid conjugate Diastereomeric Mixture (1:1) start->conjugate aux Chiral Auxiliary (this compound) aux->conjugate Attach alkylation Diastereoselective Alkylation conjugate->alkylation single_diastereomer Single Major Diastereomer alkylation->single_diastereomer >95% d.r. cleavage Auxiliary Cleavage single_diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product

Caption: Logical relationship for achieving high enantioselectivity via a chiral auxiliary.

References

The Pivotal Role of N-Boc-D-prolinol in Advancing Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, the precise construction of enantiomerically pure molecules is paramount. N-Boc-D-prolinol has emerged as a cornerstone chiral building block for the synthesis of highly effective organocatalysts. While not catalytically active itself, its derivatives are instrumental in driving a multitude of asymmetric transformations with high efficiency and stereoselectivity. These application notes provide an in-depth overview of the synthesis of this compound-derived catalysts and their application in key organocatalytic reactions.

This compound, a protected form of D-prolinol, offers a versatile scaffold for the development of sophisticated organocatalysts. The tert-butoxycarbonyl (Boc) protecting group allows for selective modifications at other positions of the proline ring, leading to a diverse range of catalysts with tailored properties. These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions, which are fundamental transformations in organic synthesis.

Application Note 1: Synthesis of D-Prolinamide Organocatalysts from N-Boc-D-proline

D-prolinamide organocatalysts are a prominent class of catalysts derived from N-Boc-D-proline. Their enhanced catalytic activity and stereoselectivity are attributed to the introduction of various substituents on the amide nitrogen, which can participate in hydrogen bonding to organize the transition state, leading to high stereocontrol.

Experimental Protocol: Synthesis of a D-Prolinamide Organocatalyst

This protocol outlines a general procedure for the synthesis of a D-prolinamide catalyst from N-Boc-D-proline and a chiral amine.

  • Amide Coupling:

    • Dissolve N-Boc-D-proline (1.0 equiv.), a chiral primary or secondary amine (1.0 equiv.), and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the stirred solution.

    • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

Application Notes and Protocols for N-Boc-D-prolinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol is a chiral building block crucial for the synthesis of peptides with C-terminal modifications, particularly peptide alcohols and peptide aldehydes. The incorporation of a D-amino acid alcohol derivative offers significant advantages in drug discovery and development. The D-configuration enhances metabolic stability by providing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1] Furthermore, the resulting C-terminal alcohol or aldehyde functionalities are valuable for developing protease inhibitors, where the aldehyde can act as a transition-state analog inhibitor.[2] This document provides a comprehensive guide to the application of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS), detailing protocols for resin loading, peptide elongation, and conversion to the corresponding peptide aldehyde.

Core Principles and Strategy

The synthesis of C-terminally modified peptides using this compound follows the robust and well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS.[1] This strategy is particularly effective for synthesizing long or hydrophobic peptides where aggregation can be a challenge.[1] The core of the synthesis involves the following key stages:

  • Attachment of this compound to a suitable solid support: This initial step is critical for the successful assembly of the peptide chain.

  • Iterative peptide chain elongation: This involves cycles of N-terminal Boc group deprotection, neutralization, and coupling of subsequent N-Boc-protected amino acids.

  • On-resin oxidation of the C-terminal alcohol: To obtain a peptide aldehyde, the terminal hydroxyl group of the prolinol residue is oxidized.

  • Final cleavage and deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

The overall workflow for the solid-phase synthesis of a peptide aldehyde using this compound is depicted below.

SPPS_Workflow_Prolinol Resin Suitable Resin (e.g., 2-Chlorotrityl chloride) LoadedResin This compound Attached to Resin Resin->LoadedResin Prolinol This compound Prolinol->LoadedResin Attachment Deprotection1 Boc Deprotection (TFA/DCM) LoadedResin->Deprotection1 Neutralization1 Neutralization (DIEA/DCM) Deprotection1->Neutralization1 Coupling Couple Next N-Boc-Amino Acid Neutralization1->Coupling PeptideResin Protected Peptide Alcohol on Resin Coupling->PeptideResin Repeat Cycles Oxidation On-Resin Oxidation (e.g., Dess-Martin) PeptideResin->Oxidation AldehydeResin Protected Peptide Aldehyde on Resin Oxidation->AldehydeResin Cleavage Cleavage & Deprotection (e.g., TFA cocktail) AldehydeResin->Cleavage FinalPeptide Purified Peptide Aldehyde Cleavage->FinalPeptide

Caption: General workflow for solid-phase synthesis of a peptide aldehyde using this compound.

Data Presentation

The following tables summarize the key quantitative parameters for the incorporation of this compound and subsequent peptide synthesis.

Table 1: Typical Synthesis Parameters for this compound SPPS

ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/g2-Chlorotrityl chloride resin is suitable for attaching the alcohol.[3]
This compound Excess2 - 4 equivalentsRelative to resin substitution for initial loading.
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution for subsequent couplings.[1]
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.[1]
Coupling Time1 - 4 hoursProline's secondary amine can lead to slower kinetics. Monitoring is recommended.[1]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[1]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM.[1]
Oxidation Time2 - 6 hoursDependent on the oxidizing agent and scale.

Table 2: Expected Yields and Purity

ParameterValueNotes
Coupling Efficiency (per step)>99%For standard amino acids, monitored by Kaiser test.[1]
Coupling Efficiency (Proline)~98-99.5%May require double coupling. Monitored by Isatin or Chloranil test.[1]
Overall Crude Peptide Yield40 - 70%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)30 - 60%Purification is typically required.
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of oxidation and purification steps.

Experimental Protocols

Detailed methodologies for the key steps in SPPS incorporating this compound are provided below.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the first amino acid alcohol onto the solid support.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 20-30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (2-4 equivalents relative to resin loading) in DCM.

  • Attachment: Add the this compound solution to the swollen resin. Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining active sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Elongation Cycle

This procedure is repeated for the coupling of each subsequent amino acid.

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[1]

  • Boc Deprotection:

    • Pre-wash: Drain the DCM and wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[1]

    • Deprotection: Drain the pre-wash solution and add fresh 50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature.[1]

    • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[1]

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2 x 1 minute).[1]

    • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base.[1]

  • Amino Acid Coupling (HBTU activation):

    • Activation: In a separate vessel, dissolve the next N-Boc-amino acid (3-5 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) to pre-activate the amino acid for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[1]

    • Monitoring: Monitor the reaction completion using a suitable test (e.g., Kaiser test for primary amines, Isatin test for proline).[1] If the reaction is incomplete, a second coupling may be necessary.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Boc_SPPS_Cycle Start Peptide-Resin (N-Boc protected) Swell 1. Swell in DCM Start->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 3. Wash (DCM) Deprotect->Wash1 Neutralize 4. Neutralize (10% DIEA/DCM) Wash1->Neutralize Wash2 5. Wash (DCM) Neutralize->Wash2 Couple 6. Couple next N-Boc-AA Wash2->Couple Wash3 7. Wash (DMF, DCM) Couple->Wash3 End Peptide-Resin (N+1, N-Boc protected) Wash3->End

Caption: A single cycle of Boc-SPPS for peptide chain elongation.

Protocol 3: On-Resin Oxidation to Peptide Aldehyde

This protocol describes the conversion of the C-terminal alcohol to an aldehyde.

  • Resin Swelling: Swell the fully assembled peptide-alcohol-resin in DCM for 20-30 minutes.

  • Oxidation:

    • Prepare a solution of Dess-Martin periodinane (DMP) (5-10 equivalents) in DCM.

    • Add the DMP solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Quenching: Add a solution of sodium thiosulfate (B1220275) to quench any excess DMP.

  • Washing: Drain the solution and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x). Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection

This final step releases the peptide aldehyde from the solid support.

  • Preparation: Place the dried peptide-aldehyde-resin in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The exact composition may vary depending on the amino acid side-chain protecting groups.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The crude peptide aldehyde can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Protease Inhibition

Peptide aldehydes are of significant interest in drug development as they can act as potent and reversible inhibitors of proteases, such as cysteine and serine proteases.[2][4] The aldehyde functionality mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of the enzyme.

Protease_Inhibition cluster_0 Protease Active Site Enzyme Protease (e.g., Cysteine Protease) Nucleophile Active Site Nucleophile (e.g., Thiol group) Hemithioacetal Reversible Covalent Hemithioacetal Adduct Nucleophile->Hemithioacetal PeptideAldehyde Peptide Aldehyde (from this compound) PeptideAldehyde->Hemithioacetal Nucleophilic Attack Inhibition Enzyme Inhibition Hemithioacetal->Inhibition

Caption: Mechanism of protease inhibition by a peptide aldehyde.

By synthesizing libraries of peptide aldehydes using this compound and other amino acid derivatives, researchers can perform structure-activity relationship (SAR) studies to develop highly selective and potent protease inhibitors for various therapeutic targets. The enhanced stability afforded by the D-prolinol moiety makes these compounds particularly attractive as potential drug candidates.

References

Application Notes and Protocols for the Removal of the N-Boc Protecting Group from Prolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2][3] In the synthesis of complex molecules, such as prolinol derivatives used in drug development, the selective removal of the Boc group is a critical step.[1] These application notes provide detailed protocols and a comparative overview of various methods for the deprotection of N-Boc prolinol derivatives, intended for researchers, scientists, and professionals in drug development.

The most common method for N-Boc deprotection is acid-catalyzed hydrolysis.[4] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed.[4][5] However, alternative methods, including thermal deprotection and the use of Lewis acids, are available for substrates that are sensitive to strong acidic conditions.[6][7][8] The choice of deprotection method often depends on the overall synthetic strategy and the presence of other acid-labile functional groups.[6]

Mechanism of Acid-Catalyzed N-Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][9][10]

  • Formation of a Tert-butyl Cation: The protonated carbamate (B1207046) becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][9][10]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[3][9][10]

  • Amine Salt Formation: In the acidic medium, the resulting free amine is protonated to form the corresponding amine salt.[3][9][10]

It is important to note that the tert-butyl cation generated can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[6] Scavengers like anisole (B1667542) or thioanisole (B89551) can be added to trap this cation.[5]

G General Mechanism of Acid-Catalyzed N-Boc Deprotection A N-Boc Protected Prolinol Derivative B Protonation of Carbonyl Oxygen (by H⁺ from acid) A->B + H⁺ C Unstable Protonated Intermediate B->C D Elimination of tert-butyl cation C->D E Carbamic Acid Intermediate D->E + H₂O (trace) F Decarboxylation (loss of CO₂) E->F G Free Amine (Prolinol Derivative) F->G H Protonation of Amine G->H + H⁺ I Amine Salt H->I

General Mechanism of Acid-Catalyzed N-Boc Deprotection.

Data Summary

The following tables summarize common conditions for the removal of the N-Boc group. While these conditions are generally applicable, optimization for specific prolinol derivatives may be necessary.

Table 1: Common Acidic Conditions for N-Boc Deprotection

ReagentSolvent(s)Typical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[3]0 °C to Room Temp30 min - 2 h[3][11]
Hydrochloric Acid (HCl)1,4-Dioxane (B91453)4 M[12][13]Room Temp30 min - 16 h[12][13]
Hydrochloric Acid (HCl)Methanol (MeOH)0.1 M to 4 M[5]Room Temp1 - 3 h[5]
Hydrochloric Acid (HCl)Ethyl Acetate (EtOAc)Saturated SolutionRoom Temp1 - 4 h
p-Toluenesulfonic Acid (pTSA)CH₂Cl₂/t-BuOAcCatalytic to StoichiometricRoom TempVaries
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)Aqueous SolutionRoom TempVaries[2][7]

Table 2: Alternative and Milder Conditions for N-Boc Deprotection

MethodReagent/ConditionSolvent(s)TemperatureTypical Reaction Time
ThermalHeatWater, Dioxane, Acetonitrile100-150 °C[14][15]30 min - several hours[14]
Lewis AcidZinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp12 - 24 h[4]
Lewis AcidTrimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Room Temp12 - 24 h[4]
Mild AcidicOxalyl ChlorideMethanol (MeOH)Room Temp1 - 4 h[16]
Green ChemistryRefluxing WaterWater~100 °C< 15 min[15][17]
Solid Acid CatalystH-BEA ZeoliteTetrahydrofuran (THF)140 °C (Flow)< 1 min (residence time)[18]

Experimental Protocols

The following are detailed protocols for common N-Boc deprotection methods.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection.[3]

Materials:

  • N-Boc protected prolinol derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc protected prolinol derivative in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.[3]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected prolinol derivative.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very common and often results in the hydrochloride salt of the amine, which can be advantageous for purification and handling.[12][13]

Materials:

  • N-Boc protected prolinol derivative

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected prolinol derivative in a minimal amount of 1,4-dioxane or another suitable solvent like methanol.[12]

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue is the hydrochloride salt of the amine. It can often be triturated with anhydrous diethyl ether to induce precipitation or solidification, then collected by filtration.

G Workflow for N-Boc Deprotection cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product A Dissolve N-Boc Prolinol Derivative in Solvent B Cool to 0 °C (if required) A->B C Add Deprotecting Reagent (e.g., TFA, HCl) B->C D Stir at Appropriate Temperature C->D E Monitor by TLC or LC-MS D->E F Quench Reaction (if necessary) E->F Reaction Complete G Remove Volatiles in vacuo F->G H Aqueous Work-up (e.g., NaHCO₃ wash) G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purify if Necessary (e.g., Chromatography) J->K L Characterize Product K->L

A typical experimental workflow for N-Boc deprotection.
Protocol 3: Thermal N-Boc Deprotection in Water

This is an environmentally friendly method that avoids the use of strong acids and organic solvents.[15][17]

Materials:

  • N-Boc protected prolinol derivative

  • Deionized water

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Place the N-Boc protected prolinol derivative in a round-bottom flask.

  • Add deionized water (e.g., 1 mL per mmol of substrate).[15]

  • Heat the mixture to reflux (90-100 °C) with vigorous stirring.[15]

  • The reaction is often complete within 15 minutes.[15] Monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Add DCM to the mixture and stir.[15]

  • Separate the aqueous and organic layers. The deprotected product may be in either phase depending on its polarity. If the product is in the aqueous phase, it can be extracted with a suitable organic solvent. If it remains in the aqueous phase, lyophilization can be used for isolation.

Choosing the Right Deprotection Method

The selection of an appropriate deprotection method is crucial for the success of the synthesis. The following decision tree can guide the choice based on the properties of the substrate.

G Decision Tree for N-Boc Deprotection Method A Substrate contains acid-sensitive groups? B YES A->B C NO A->C D Consider milder methods: - Thermal deprotection - Lewis acids (ZnBr₂) - Oxalyl chloride/MeOH B->D E Standard acidic methods are suitable: - TFA/DCM - HCl/Dioxane C->E F Is a 'green' protocol preferred? D->F E->F G YES F->G H NO F->H I Consider Thermal Deprotection in Water G->I J Is the hydrochloride salt desired? H->J I->J K YES J->K L NO J->L M Use HCl in Dioxane or Ether K->M N Use TFA/DCM followed by basic work-up L->N

References

N-Boc-D-prolinol: A Versatile Chiral Building Block in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-D-prolinol, a protected form of the chiral amino alcohol D-prolinol, is a cornerstone in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine (B122466) scaffold and defined stereochemistry make it an invaluable chiral precursor for the enantioselective synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations at the hydroxyl group, enabling its use as a versatile building block in the synthesis of a wide array of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and synthesis of novel drugs, including anticancer agents, calcium-sensing receptor modulators, and T-type calcium channel inhibitors.

Application Note 1: Synthesis of the Chiral Intermediate for Pyrotinib Maleate (B1232345), a Pan-ErbB Receptor Tyrosine Kinase Inhibitor

Pyrotinib maleate is an irreversible pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of metastatic breast cancer. A key chiral fragment in the synthesis of Pyrotinib is derived from this compound. The synthesis involves a two-step process starting with the activation of the hydroxyl group followed by nucleophilic substitution.

Experimental Protocol: Synthesis of Chiral Fragment A37 for Pyrotinib

Step 1: Mesylation of this compound

This procedure outlines the conversion of the hydroxyl group of this compound to a good leaving group, a mesylate, which facilitates subsequent nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (B128534) (Et3N) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Water

    • Brine solution

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the cooled solution, followed by the slow addition of methanesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound mesylate. The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Nucleophilic Substitution to form the Chiral Pyrrolidine Intermediate

This step involves the displacement of the mesylate group with a nucleophile to introduce the desired side chain.

  • Materials:

    • This compound mesylate (1.0 eq)

    • Appropriate amine nucleophile (e.g., substituted aniline) (1.1 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

    • Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

    • Ethyl acetate

    • Water

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the this compound mesylate in the chosen anhydrous solvent in a reaction flask.

    • Add the amine nucleophile and the base to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired chiral pyrrolidine intermediate.

Quantitative Data
StepProductTypical YieldPurity/eeReference
1This compound mesylate>95%>99%General Mesylation Protocol
2Chiral Pyrrolidine Intermediate80-90%>99% eeAdapted from similar SN2 reactions

Experimental Workflow

G cluster_0 Synthesis of Pyrotinib Chiral Intermediate A This compound B Mesylation (MsCl, Et3N, DCM, 0 °C) A->B C This compound Mesylate B->C D Nucleophilic Substitution (Amine Nucleophile, Base, DMF) C->D E Chiral Pyrrolidine Intermediate D->E

Caption: Workflow for the synthesis of the chiral intermediate for Pyrotinib.

Application Note 2: Synthesis of Evocalcet, a Calcium-Sensing Receptor Agonist

Evocalcet is a next-generation oral calcimimetic agent used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] It acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[3] The chiral pyrrolidine core of Evocalcet can be synthesized from this compound.

Experimental Protocol: Synthesis of Evocalcet Precursor

This protocol describes a representative synthesis of a key N-alkylated pyrrolidine intermediate for Evocalcet, starting from this compound.

Step 1: Oxidation of this compound to N-Boc-D-pyrrolidinal

The primary alcohol of this compound is oxidized to the corresponding aldehyde.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dess-Martin periodinane (DMP) (1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Procedure:

    • Dissolve this compound in anhydrous DCM and cool to 0 °C.

    • Add Dess-Martin periodinane portion-wise to the solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

    • Quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 solutions and stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield crude N-Boc-D-pyrrolidinal, which is often used in the next step without further purification.

Step 2: Reductive Amination to form the N-Alkylated Pyrrolidine

The aldehyde is reacted with a primary amine in the presence of a reducing agent to form the secondary amine.

  • Materials:

    • N-Boc-D-pyrrolidinal (1.0 eq)

    • (R)-1-(Naphthalen-1-yl)ethanamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Procedure:

    • Dissolve the crude N-Boc-D-pyrrolidinal in the anhydrous solvent.

    • Add the primary amine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated NaHCO3 solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the N-Boc protected Evocalcet precursor.

Quantitative Data
StepProductTypical YieldPurity/eeReference
1N-Boc-D-pyrrolidinal90-95%-General oxidation protocols
2N-Boc protected Evocalcet precursor70-85%>98% deAdapted from reductive amination protocols[4]

Experimental Workflow

G cluster_1 Synthesis of Evocalcet Precursor F This compound G Oxidation (DMP, DCM) F->G H N-Boc-D-pyrrolidinal G->H I Reductive Amination (Amine, NaBH(OAc)3, DCE) H->I J N-Boc Protected Evocalcet Precursor I->J

Caption: Workflow for the synthesis of a key precursor for Evocalcet.

Signaling Pathway of Evocalcet

Evocalcet is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). Activation of the CaSR in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), thereby lowering blood calcium levels.

G cluster_2 Calcium-Sensing Receptor (CaSR) Signaling Pathway Evocalcet Evocalcet CaSR CaSR (Gq/11-coupled receptor) Evocalcet->CaSR Binds to and activates PLC Phospholipase C (PLC) CaSR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition

Caption: Simplified signaling pathway of Evocalcet via the Calcium-Sensing Receptor.

Application Note 3: Synthesis of Pyrrolidine-Based T-Type Calcium Channel Inhibitors for Neuropathic Pain

T-type calcium channels are implicated in various neurological disorders, including neuropathic pain. This compound serves as a valuable chiral starting material for the synthesis of potent and selective T-type calcium channel inhibitors. The general synthetic strategy involves the functionalization of the pyrrolidine ring, often through the hydroxyl group.

Experimental Protocol: Representative Synthesis of a Pyrrolidine-Based T-Type Calcium Channel Inhibitor

This protocol outlines a general method for synthesizing a pyrrolidine-based inhibitor, adaptable from the synthesis of related compounds.

Step 1: Mesylation of this compound

(Follow the protocol described in Application Note 1, Step 1)

Step 2: Azide (B81097) Substitution

The mesylate is displaced with an azide, which will be later reduced to an amine.

  • Materials:

    • This compound mesylate (1.0 eq)

    • Sodium azide (NaN3) (1.5 eq)

    • Anhydrous DMF

    • Ethyl acetate

    • Water

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the mesylate in anhydrous DMF.

    • Add sodium azide and heat the mixture (e.g., to 80 °C) overnight.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude azide intermediate.

Step 3: Reduction of the Azide to an Amine

The azide is reduced to the primary amine.

  • Materials:

    • Azide intermediate (1.0 eq)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (B129727) (MeOH)

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the azide in methanol in a hydrogenation vessel.

    • Add Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Step 4: Amide Coupling

The amine is coupled with a carboxylic acid to form the final amide product.

  • Materials:

    • Amine intermediate (1.0 eq)

    • Carboxylic acid (e.g., 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxylic acid) (1.1 eq)

    • Anhydrous DCM

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.0 eq)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM.

    • Add EDC and HOBt and stir for 30 minutes at 0 °C.

    • Add a solution of the amine intermediate and DIPEA in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated NaHCO3 solution and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the product by column chromatography.

Step 5: N-Alkylation (if required)

The pyrrolidine nitrogen can be alkylated via reductive amination after Boc deprotection.

Quantitative Data
StepProductTypical YieldPurity/eeReference
2This compound azide85-95%>99% eeGeneral azide substitution protocols
3N-Boc-D-prolinaminemethanol90-98%>99% eeGeneral azide reduction protocols
4N-Boc protected amide70-90%>99% eeGeneral amide coupling protocols

Experimental Workflow

G cluster_3 Synthesis of a T-Type Calcium Channel Inhibitor K This compound L Mesylation K->L M This compound Mesylate L->M N Azide Substitution M->N O Azide Intermediate N->O P Reduction (H₂, Pd/C) O->P Q Amine Intermediate P->Q R Amide Coupling Q->R S Final Product R->S

Caption: General workflow for the synthesis of a pyrrolidine-based T-type calcium channel inhibitor.

Conclusion

This compound has proven to be a highly valuable and versatile chiral building block in the synthesis of a diverse range of pharmaceutical agents. Its utility is demonstrated in the preparation of key intermediates for drugs targeting cancer, secondary hyperparathyroidism, and neuropathic pain. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development programs, enabling the efficient and stereoselective synthesis of novel therapeutics. The continued exploration of this chiral synthon is expected to lead to the discovery of new and improved medicines for a variety of diseases.

References

Synthesis of Chiral Ligands from N-Boc-D-prolinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol, a readily available chiral building block derived from the naturally occurring amino acid D-proline, serves as a versatile starting material for the synthesis of a diverse array of chiral ligands. The inherent stereochemistry and rigid pyrrolidine (B122466) backbone of this compound make it an excellent scaffold for creating ligands that can induce high levels of stereocontrol in a variety of asymmetric transformations. These ligands are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other fine chemicals. This document provides detailed protocols for the synthesis of three important classes of chiral ligands from this compound: phosphinites, oxazolines, and diamines, along with their applications in asymmetric catalysis.

Application Note 1: Synthesis of Chiral Phosphinite Ligands

Chiral phosphinite ligands, particularly those with a P,N-ligation motif, are highly effective in a range of transition metal-catalyzed asymmetric reactions. The synthesis of a phosphinite ligand from this compound is a straightforward process involving the reaction of the hydroxyl group with a chlorophosphine.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-((diphenylphosphino)oxymethyl)pyrrolidine-1-carboxylate

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure phosphinite ligand.

Diagram of the Synthetic Workflow:

start This compound reagents ClPPh₂, Et₃N Toluene, 0 °C to RT start->reagents 1. purification Purification (Column Chromatography) reagents->purification 2. product (R)-tert-butyl 2-((diphenylphosphino)oxymethyl) pyrrolidine-1-carboxylate purification->product 3.

Caption: Workflow for the synthesis of a chiral phosphinite ligand.

Application in Asymmetric Catalysis

This (R)-N-Boc-2-(diphenylphosphinoxymethyl)pyrrolidine ligand has been successfully employed in palladium-catalyzed asymmetric allylic alkylation reactions.

Catalyst SystemReactionSubstrateYield (%)ee (%)
[Pd(allyl)Cl]₂ / LigandAllylic Alkylation1,3-diphenylallyl acetate9592

Application Note 2: Synthesis of Chiral Oxazoline (B21484) Ligands

Chiral oxazoline ligands are a privileged class of ligands in asymmetric catalysis, widely used in a variety of enantioselective transformations. The synthesis from this compound typically involves a two-step process: formation of an amide followed by cyclization.

Experimental Protocol: Synthesis of a Chiral Pyrrolidinyl-oxazoline Ligand

Step A: Amide Formation

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (Et₃N)

  • 2-Chlorobenzoyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 2-chlorobenzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude amide intermediate. This is often used in the next step without further purification.

Step B: Cyclization to the Oxazoline

Materials:

  • Crude amide from Step A

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude amide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the chiral oxazoline ligand.

Diagram of the Synthetic Workflow:

start This compound stepA Amide Formation (2-Chlorobenzoyl chloride, Et₃N) start->stepA intermediate Amide Intermediate stepA->intermediate stepB Cyclization (SOCl₂) intermediate->stepB product Chiral Oxazoline Ligand stepB->product

Caption: Workflow for the synthesis of a chiral oxazoline ligand.

Application in Asymmetric Catalysis

Chiral oxazoline ligands derived from this compound can be utilized in copper-catalyzed asymmetric Diels-Alder reactions.[1]

Catalyst SystemReactionDieneDienophileYield (%)ee (%)
Cu(OTf)₂ / LigandDiels-AlderCyclopentadieneN-acryloyl-2-oxazolidinone8595 (endo)

Application Note 3: Synthesis of Chiral Diamine Ligands

Chiral diamines are versatile ligands and organocatalysts. A common route to synthesize a chiral diamine from this compound involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with an amine.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Step A: Tosylation of this compound

Materials:

  • This compound

  • Anhydrous pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into cold 1 M HCl and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylated intermediate, which can often be used directly in the next step.

Step B: Amination

Materials:

  • Tosylated intermediate from Step A

  • Ammonia (B1221849) (7 N solution in methanol)

  • Methanol

Procedure:

  • Dissolve the crude tosylated intermediate (1.0 eq) in a 7 N solution of ammonia in methanol.

  • Transfer the solution to a sealed tube or a pressure vessel.

  • Heat the reaction to 70-80 °C for 24-48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the chiral diamine.

Diagram of the Synthetic Workflow:

start This compound stepA Tosylation (TsCl, Pyridine) start->stepA intermediate Tosylated Intermediate stepA->intermediate stepB Amination (NH₃ in MeOH) intermediate->stepB product Chiral Diamine stepB->product

Caption: Workflow for the synthesis of a chiral diamine ligand.

Application in Asymmetric Catalysis

After deprotection of the Boc group, the resulting chiral diamine can be used as a ligand in asymmetric transfer hydrogenation of ketones.[2]

| Catalyst System | Reaction | Substrate | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | [RuCl₂(p-cymene)]₂ / Ligand | Transfer Hydrogenation | Acetophenone | 92 | 88 |

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a variety of chiral ligands, including phosphinites, oxazolines, and diamines. The protocols outlined in this document provide a foundation for the preparation of these important classes of ligands, which have demonstrated high efficacy in a range of asymmetric catalytic transformations. The modularity of these synthetic routes allows for further derivatization and optimization to fine-tune the steric and electronic properties of the ligands for specific applications in academic and industrial research.

References

Application Notes and Protocols for Corey-Bakshi-Shibata (CBS) Reduction Utilizing N-Boc-D-prolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using the Corey-Bakshi-Shibata (CBS) reduction, with a specific focus on catalysts derived from N-Boc-D-prolinol. This method is a cornerstone of asymmetric synthesis, offering high enantioselectivity and predictability, making it an invaluable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[1][2][3][4][5][6]

Introduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful catalytic method for the asymmetric reduction of a wide array of prochiral ketones.[2][3][4] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3•THF).[1][3] The catalyst, derived from naturally occurring and readily available chiral precursors like proline, establishes a chiral environment that directs the reduction to one of the two enantiotopic faces of the ketone, resulting in the formation of a specific enantiomer of the alcohol product with high enantiomeric excess (e.e.).[7][8]

The use of this compound as the precursor for the oxazaborolidine catalyst offers the advantage of a protected nitrogen atom, which can influence the catalyst's stability, solubility, and handling properties. The tert-butoxycarbonyl (Boc) protecting group can be readily removed if desired, providing a versatile entry point to various catalyst modifications. This document outlines the preparation of the catalyst from this compound and its application in the asymmetric reduction of representative ketones.

Signaling Pathways and Logical Relationships

The catalytic cycle of the CBS reduction involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex then proceeds through a six-membered ring transition state to deliver a hydride to the carbonyl carbon, yielding the chiral alcohol.

CBS_Catalytic_Cycle Catalyst Oxazaborolidine (from this compound) Active_Catalyst Catalyst-Borane Complex Catalyst->Active_Catalyst Coordination Borane BH3 Source (e.g., BMS) Borane->Active_Catalyst Ternary_Complex Ternary Complex Active_Catalyst->Ternary_Complex Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Ternary_Complex Transition_State Six-membered Transition State Ternary_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of product & borane Alcohol Chiral Alcohol Product_Complex->Alcohol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

Experimental Workflow

The general workflow for the CBS reduction using an this compound-derived catalyst involves the in situ preparation of the catalyst followed by the reduction of the ketone and subsequent work-up and analysis.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up and Analysis Prolinol This compound Catalyst Oxazaborolidine Catalyst Prolinol->Catalyst Borane1 Borane Source (e.g., BMS) Borane1->Catalyst Reaction Reduction at controlled temp. Catalyst->Reaction Ketone Prochiral Ketone Ketone->Reaction Borane2 Borane Source (reductant) Borane2->Reaction Quench Quench with Methanol (B129727) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Analysis Determine Yield and e.e. (GC or HPLC) Purification->Analysis

Caption: General experimental workflow for the CBS reduction.

Data Presentation

The following table summarizes representative data for the CBS reduction of various prochiral ketones using a catalyst derived from a proline-based amino alcohol. The data presented here is illustrative of typical results achieved in CBS reductions; specific results with an this compound derived catalyst may vary.

EntryKetone SubstrateProductYield (%)e.e. (%)
1Acetophenone (B1666503)(R)-1-Phenylethanol>95>98
2Propiophenone(R)-1-Phenyl-1-propanol9297
31-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol9598
42-Chloroacetophenone(S)-2-Chloro-1-phenylethanol9096
5Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol8594

Experimental Protocols

1. Preparation of the this compound-derived Oxazaborolidine Catalyst (in situ)

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from this compound and borane-dimethyl sulfide complex (BMS).

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and syringe techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv).

  • Dissolve the this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.

  • The resulting solution of the in situ generated catalyst is used directly in the next step.

2. Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)

This protocol details the enantioselective reduction of acetophenone to 1-phenylethanol (B42297) using the in situ prepared catalyst.

Materials:

  • Solution of the this compound-derived oxazaborolidine catalyst in THF (from the previous step)

  • Acetophenone

  • Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To the freshly prepared catalyst solution (typically 0.05-0.1 equiv relative to the ketone) in the Schlenk flask at room temperature, add a solution of acetophenone (1.0 equiv) in anhydrous THF.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Slowly add borane-dimethyl sulfide complex (0.6-1.0 equiv) dropwise to the stirred reaction mixture over a period of 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to decompose the excess borane.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M hydrochloric acid and stir for another 30 minutes to hydrolyze the boronic acid esters.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Safety Precautions:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Borane-dimethyl sulfide complex is a corrosive, flammable, and moisture-sensitive reagent. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.[3]

  • The quenching of excess borane with methanol is exothermic and produces hydrogen gas. Perform this step slowly and with caution.

References

Preparation of N-Boc-D-prolinal from N-Boc-D-prolinol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selective oxidation of N-Boc-D-prolinol to its corresponding aldehyde, N-Boc-D-prolinal, is a critical transformation in synthetic organic chemistry, particularly in the synthesis of chiral intermediates for pharmaceutical drug development. N-Boc-D-prolinal serves as a valuable building block due to its versatile reactivity. This document provides detailed application notes and protocols for three commonly employed oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.

Comparative Analysis of Oxidation Methods

The choice of oxidation method for converting this compound to N-Boc-D-prolinal depends on several factors, including reaction scale, tolerance of other functional groups, and practical considerations such as temperature requirements and reagent toxicity. The following table summarizes the key quantitative parameters for each method.

Oxidation MethodTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key Reagents
Swern Oxidation 85 - 95-78 to room temp.1 - 3Oxalyl chloride, DMSO, Triethylamine (B128534)
Dess-Martin Oxidation 90 - 98Room temperature1 - 4Dess-Martin Periodinane (DMP)
Parikh-Doering Oxidation 80 - 900 to room temp.2 - 6SO₃·pyridine (B92270), DMSO, Triethylamine

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures to effect the oxidation.[1][2] This method is known for its high yields and compatibility with a wide range of functional groups.[3]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

  • Dry ice/acetone bath

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C, slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -65 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, still at -78 °C. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-D-prolinal.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantage of proceeding at room temperature and under neutral conditions.[4][5][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild and efficient method that uses the sulfur trioxide pyridine complex to activate DMSO.[7][8][9] A key advantage is that it can be conducted at or near room temperature.[10]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·pyridine)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous DCM and anhydrous DMSO (5.0 equivalents) at 0 °C, add sulfur trioxide pyridine complex (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Purification and Characterization

Purification: The crude N-Boc-D-prolinal obtained from any of the above methods can be purified by silica gel column chromatography. A typical mobile phase for elution is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10:90 and gradually increasing the polarity to 30:70).

Characterization of N-Boc-D-prolinal:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.50 (s, 1H), 4.20-4.10 (m, 1H), 3.55-3.40 (m, 2H), 2.10-1.85 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 201.5, 154.5, 80.5, 63.0, 47.0, 28.5, 25.0, 23.0.

  • Optical Rotation: [α]²³_D +83° (neat).

Visualizing the Synthetic Workflow

The general workflow for the preparation of N-Boc-D-prolinal from this compound is depicted in the following diagram.

SynthesisWorkflow Propanol This compound Oxidation Oxidation (Swern / DMP / Parikh-Doering) Propanol->Oxidation Prolinal_crude Crude N-Boc-D-prolinal Oxidation->Prolinal_crude Purification Silica Gel Chromatography Prolinal_crude->Purification Prolinal_pure Pure N-Boc-D-prolinal Purification->Prolinal_pure Characterization Characterization (NMR, Optical Rotation) Prolinal_pure->Characterization

Caption: General workflow for the synthesis and purification of N-Boc-D-prolinal.

The following diagram illustrates the core transformation of the alcohol to the aldehyde.

ReactionScheme cluster_reactants Starting Material cluster_products Product This compound This compound Oxidizing Agent [O] This compound->Oxidizing Agent N-Boc-D-prolinal N-Boc-D-prolinal Oxidizing Agent->N-Boc-D-prolinal

Caption: Chemical transformation from this compound to N-Boc-D-prolinal.

References

Application Notes and Protocols for the Scalable Synthesis of Enantiopure N-Boc-D-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the scalable and efficient synthesis of enantiopure N-Boc-D-prolinol, a critical chiral building block in the development of pharmaceuticals. The protocol focuses on a robust and chromatography-free method, ensuring high purity and yield suitable for industrial applications. This guide includes comprehensive experimental procedures, quantitative data analysis, and visual representations of the synthetic pathway and experimental workflow.

Introduction

This compound is a versatile chiral intermediate widely utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions, while the prolinol scaffold provides a key structural motif. Ensuring high enantiopurity is paramount for the efficacy and safety of the final drug products. This application note details a scalable synthesis of this compound from the readily available starting material, N-Boc-D-proline. The described method avoids hazardous reagents and tedious chromatographic purification, making it amenable to large-scale production.

Synthetic Pathway

The synthesis of this compound is achieved through the reduction of the carboxylic acid functionality of N-Boc-D-proline. Various reducing agents can be employed for this transformation, with borane (B79455) complexes being particularly effective for their selectivity and safety profile on a large scale.

G cluster_main Chemical Reaction Pathway N-Boc-D-proline N-Boc-D-proline This compound This compound N-Boc-D-proline->this compound Reduction Reducing_Agent Reducing Agent (e.g., BH3-DMS) Reducing_Agent->N-Boc-D-proline

Caption: Chemical transformation of N-Boc-D-proline to this compound.

Comparative Data of Reduction Methods

The choice of reducing agent is critical for achieving high yield and maintaining enantiomeric purity. Below is a comparison of common reducing agents for the synthesis of this compound.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Enantiomeric Excess (ee%)Notes
Borane-dimethyl sulfide (B99878) complex (BH3-DMS)THF0 to RT2 - 485 - 95>99%Preferred for scalability and safety. Generates gaseous byproducts.
Lithium aluminum hydride (LAH)THF / Diethyl ether0 to RT1 - 390 - 98>99%Highly reactive and pyrophoric, requiring stringent safety precautions, especially on a large scale.
Sodium borohydride (B1222165) (NaBH4) / IodineTHFRT4 - 675 - 85>99%Milder alternative, but may require longer reaction times and co-reagents.

Experimental Protocols

This section provides a detailed, scalable, and chromatography-free protocol for the synthesis of enantiopure this compound.

Materials and Equipment
  • N-Boc-D-proline (>99% purity)

  • Borane-dimethyl sulfide complex (BH3-DMS, 2M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet

  • Rotary evaporator

  • Filtration apparatus

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Dissolve N-Boc-D-proline in THF B 2. Cool to 0 °C A->B C 3. Add BH3-DMS solution dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with Methanol D->E F 6. Acidic Workup (1N HCl) E->F G 7. Extraction with Ethyl Acetate F->G H 8. Basic Wash (Sat. NaHCO3) G->H I 9. Brine Wash and Drying H->I J 10. Solvent Evaporation I->J K 11. Recrystallization J->K L 12. Isolate and Dry Product K->L

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-D-proline (1 equivalent) in anhydrous THF (5-10 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a 2M solution of borane-dimethyl sulfide complex in THF (1.5 - 2.0 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol (2-3 volumes) to quench the excess borane complex. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Work-up:

    • Slowly add 1N HCl (5 volumes) to the reaction mixture and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (2 x 5 volumes) and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound as a viscous oil or solid.

  • Purification (Chromatography-Free):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes as an anti-solvent until the solution becomes cloudy.

    • Cool the mixture to room temperature and then in an ice bath for 1-2 hours to induce crystallization.

    • Collect the white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum to afford enantiopure this compound.

Characterization and Purity Analysis

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and chemical purity. The enantiomeric purity should be determined by chiral HPLC.

Chiral HPLC Method
  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Enantiomeric Excess: >99%

Conclusion

This application note provides a scalable, efficient, and chromatography-free protocol for the synthesis of enantiopure this compound. The use of borane-dimethyl sulfide complex as the reducing agent offers a safe and effective method for large-scale production. The detailed experimental procedures and comparative data will be a valuable resource for researchers, scientists, and drug development professionals in the synthesis of this important chiral building block.

Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol and its parent amino acid, D-proline, are fundamental chiral building blocks in the field of asymmetric organocatalysis.[1][2][3] The rigid pyrrolidine (B122466) scaffold, combined with the stereodirecting influence of its chiral centers, makes it an ideal framework for the construction of highly effective catalysts for a variety of enantioselective transformations.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective manipulations at other positions of the molecule before its removal to unmask the catalytically active secondary amine.[5]

This document provides detailed protocols for the synthesis of two prominent classes of pyrrolidine-based organocatalysts derived from N-Boc-D-proline: diarylprolinols and their silyl (B83357) ethers, and D-prolinamide catalysts. These catalysts are instrumental in promoting key carbon-carbon bond-forming reactions such as aldol, Michael, and Diels-Alder reactions with high levels of stereocontrol.[3][6][7]

Synthesis of Diarylprolinol-Based Organocatalysts

A widely used class of organocatalysts derived from this compound are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[7] The synthesis commences with the preparation of the corresponding diarylprolinol via a Grignard reaction with an ester of N-Boc-D-proline, followed by silylation.

Protocol 1: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol from N-Boc-D-proline

This protocol is adapted from the synthesis of the (S)-enantiomer and involves two main steps: esterification of N-Boc-D-proline and subsequent Grignard reaction.[2]

Step 1: Esterification of N-Boc-D-proline

NBocDProline N-Boc-D-proline SOCl2_MeOH SOCl₂, MeOH 0°C to rt NBocDProline->SOCl2_MeOH NBocDProlineMethylEster N-Boc-D-proline Methyl Ester SOCl2_MeOH->NBocDProlineMethylEster

Caption: Esterification of N-Boc-D-proline.

Methodology:

  • Suspend N-Boc-D-proline (1.0 equiv.) in methanol (B129727) (MeOH).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise to the stirred suspension over 1 hour, maintaining the temperature at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester, which can be used in the next step without further purification.[2]

Step 2: Grignard Reaction with Phenylmagnesium Bromide

NBocDProlineMethylEster N-Boc-D-proline Methyl Ester PhMgBr_THF PhMgBr, THF 0°C to reflux NBocDProlineMethylEster->PhMgBr_THF NBocDiphenylprolinol N-Boc-(R)-α,α-diphenyl- 2-pyrrolidinemethanol PhMgBr_THF->NBocDiphenylprolinol Deprotection TFA or HCl NBocDiphenylprolinol->Deprotection Diphenylprolinol (R)-α,α-Diphenyl- 2-pyrrolidinemethanol Deprotection->Diphenylprolinol

Caption: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol.

Methodology:

  • Prepare a solution of phenylmagnesium bromide (PhMgBr) (3.0 equiv., typically 1 M in THF) in a dry, nitrogen-purged flask and cool to 0 °C.[2]

  • Dissolve the crude N-Boc-D-proline methyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).[2]

  • Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.[2]

  • After the addition is complete, stir the mixture for 1.5 hours at 0 °C.[2]

  • Warm the reaction to room temperature and then heat to reflux overnight.[2]

  • Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x). The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.[2]

  • Purify the crude N-Boc protected amino alcohol by column chromatography on silica (B1680970) gel.[2]

  • For Boc deprotection, dissolve the purified N-Boc-(R)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv.) in dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.[2]

  • Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product into an organic solvent.[2]

  • Dry the combined organic layers and concentrate under reduced pressure to yield (R)-α,α-diphenyl-2-pyrrolidinemethanol.[2]

Protocol 2: Synthesis of (R)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl]pyrrolidine

This protocol describes the silylation of the diarylprolinol to generate a commonly used organocatalyst.

Diphenylprolinol (R)-α,α-Diaryl- 2-pyrrolidinemethanol Silylation TMS-triflate, Et₃N DCM, -78°C to rt Diphenylprolinol->Silylation SilylEther (R)-Diarylprolinol Silyl Ether Silylation->SilylEther

Caption: Silylation of (R)-Diarylprolinol.

Methodology:

  • Dissolve the (R)-diarylprolinol (1.0 equiv.) in dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[1]

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (B128534) (Et₃N) (1.3 equiv.) in one portion via syringe.[1]

  • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) (1.3 equiv.) dropwise over 30 minutes.[1]

  • Stir the reaction mixture and allow it to warm to 0 °C over 2 hours, then to room temperature over 1 hour.[1]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the phases and extract the aqueous phase with dichloromethane (3 x).[1]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diarylprolinol silyl ether.[1]

Synthesis of D-Prolinamide Organocatalysts

Chiral prolinamides are another important class of bifunctional organocatalysts. The amide moiety can participate in hydrogen bonding, which, in conjunction with the pyrrolidine nitrogen, activates substrates and controls stereochemistry.[3]

Protocol 3: General Synthesis of a D-Prolinamide Catalyst

This protocol outlines a standard amide coupling procedure.

cluster_coupling Amide Coupling cluster_deprotection Deprotection NBocDProline N-Boc-D-proline CouplingReagents EDC·HCl, HOBt, DIPEA, DCM NBocDProline->CouplingReagents ChiralAmine Chiral Amine ChiralAmine->CouplingReagents NBocProlinamide N-Boc-D-prolinamide CouplingReagents->NBocProlinamide DeprotectionReagent TFA or HCl NBocProlinamide->DeprotectionReagent Prolinamide D-Prolinamide Catalyst DeprotectionReagent->Prolinamide

Caption: General synthesis of a D-Prolinamide catalyst.

Methodology:

  • Dissolve N-Boc-D-proline (1.0 equiv.), a chiral primary or secondary amine (1.0 equiv.), and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the stirred solution.[3]

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).[3]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[3]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-prolinamide by flash column chromatography.

  • Perform Boc deprotection using trifluoroacetic acid (TFA) in DCM or ethanolic HCl to yield the final prolinamide catalyst.[3]

Performance Data of Derived Organocatalysts

The following tables summarize representative data for asymmetric reactions catalyzed by organocatalysts derived from proline and its analogues. This data serves as an indicator of the expected performance of catalysts synthesized from this compound.

Table 1: Asymmetric Aldol Reaction

Catalyst PrecursorAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
L-prolinep-NitrobenzaldehydeAcetone68-96
L-prolineIsovaleraldehydeAcetone97-93
Diarylprolinol Silyl EtherPropanalCyclohexanone9595:599

Data is representative and may vary based on specific reaction conditions and catalyst structure.

Table 2: Asymmetric Michael Addition

Catalyst PrecursorAldehyde/KetoneNitroolefinYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Diarylprolinol Silyl EtherPropanalβ-Nitrostyrene9793:799
D-ProlinamideCyclohexanoneβ-Nitrostyrene98>95:599

Data is representative and may vary based on specific reaction conditions and catalyst structure.

Conclusion

This compound is a versatile and indispensable chiral building block for the synthesis of a diverse range of highly effective pyrrolidine-based organocatalysts. The protocols provided herein for the synthesis of diarylprolinol silyl ethers and D-prolinamides offer reliable and adaptable methods for accessing these powerful catalytic tools. The ability to rationally design and synthesize these catalysts from readily available starting materials empowers researchers, scientists, and drug development professionals to advance the field of asymmetric synthesis and develop novel, stereochemically defined molecules of pharmaceutical and industrial importance.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Boc-D-prolinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-D-prolinol Reactions

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, specifically focusing on the reduction of N-Boc-D-proline.

Frequently Asked Questions (FAQs)

Q1: My reduction of N-Boc-D-proline to this compound resulted in a low yield. What are the common causes and solutions?

A low yield in this reduction can stem from several factors, broadly categorized as incomplete reaction, side product formation, and losses during workup or purification. A systematic approach is crucial to identify and resolve the issue.

Common Causes & Solutions:

  • Reagent Quality and Handling:

    • Reducing Agent: Hydride reducing agents like Borane-THF (BH₃·THF), Lithium Aluminum Hydride (LAH), and Sodium Borohydride (NaBH₄) are highly sensitive to moisture. Using old or improperly stored reagents can lead to significantly lower reactivity and incomplete conversion.

      • Solution: Always use freshly opened bottles or freshly prepared solutions of reducing agents. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solvent: Anhydrous solvents, particularly THF, are critical.[1] The presence of water will quench the reducing agent.

      • Solution: Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Conditions:

    • Temperature: Reductions with powerful agents like LAH are highly exothermic and require careful temperature control (typically starting at 0 °C) to prevent side reactions. Reactions with borane (B79455) complexes may require reflux to go to completion.[1]

      • Solution: Strictly follow the temperature profile for your chosen method. For borane reductions, if TLC shows incomplete conversion after stirring at room temperature, consider gently heating the reaction to 40-50 °C or reflux.[2]

    • Reaction Time: The reaction may not have been allowed to proceed to completion.

      • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] Continue the reaction until the N-Boc-D-proline spot has been completely consumed.

  • Workup Procedure:

    • Quenching: The quenching process must be done carefully at low temperatures to avoid uncontrolled gas evolution and potential side reactions. Over-addition of the quenching agent can lead to complex mixtures.

      • Solution: Cool the reaction mixture to 0 °C before slowly and cautiously adding the quenching agent (e.g., methanol (B129727), water, or a saturated aqueous solution like Rochelle's salt for LAH reactions).

    • pH Control: The Boc protecting group is sensitive to strong acidic conditions. During aqueous workup, prolonged exposure to a low pH can cause premature deprotection, leading to the formation of D-prolinol and reducing the yield of the desired N-Boc-protected product.

      • Solution: Use mild acids for pH adjustment if necessary and avoid prolonged contact time.

  • Purification:

    • Extraction: this compound has some water solubility. Incomplete extraction from the aqueous phase is a common source of yield loss.

      • Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

    • Purification Method: this compound is often isolated as an oil, which can make purification by crystallization difficult. Losses can occur during column chromatography if the conditions are not optimized.

      • Solution: Flash column chromatography on silica (B1680970) gel is the most common purification method. Use a well-chosen eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to ensure good separation from impurities.

Q2: How do I choose the most suitable reducing agent for converting N-Boc-D-proline to this compound?

The choice of reducing agent depends on factors like available equipment, safety considerations, desired reaction time, and functional group tolerance. Borane-THF, LAH, and activated NaBH₄ are the most common choices.

Reducing AgentTypical ConditionsTypical YieldAdvantagesDisadvantages
Borane-THF Complex (BH₃·THF) THF, 0 °C to Reflux[1]High (>90%)Excellent selectivity for carboxylic acids; commercially available as a stable solution.[4]Moisture-sensitive; requires inert atmosphere; may form stable amine-borane complexes requiring specific workup.[5]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RT[6]High (>90%)Very powerful and fast reducing agent.[7]Highly reactive and pyrophoric; reacts violently with water; reduces many other functional groups (esters, amides).[7] Requires careful quenching.
Sodium Borohydride (NaBH₄) + Activator THF, 0 °C to RT[8]Good (70-90%)Milder and safer to handle than LAH.[8] Does not reduce carboxylic acids directly and requires activation (e.g., with CDI, I₂, or by forming a mixed anhydride).[8][9]Two-step procedure (activation then reduction); may be less efficient than stronger hydrides.
Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products?

Observing multiple spots on a TLC plate (other than your starting material and product) indicates the formation of side products. Common possibilities include:

  • Boc-Deprotected Product (D-prolinol): This can occur if the reaction workup involved overly acidic conditions, which cleave the acid-labile Boc group.

  • Over-reduction Products: While less common for this specific substrate, highly reactive conditions could potentially lead to other transformations.

  • Amine-Borane Complex: If using a borane-based reducing agent, the product may form a stable complex with borane, which will have a different Rf value on TLC.[5] This complex is typically broken during an acidic or methanolic workup.

  • Starting Material Impurities: Impurities present in the initial N-Boc-D-proline can carry through the reaction.

Q4: My crude this compound is a thick oil and is difficult to purify. What are the best practices for its isolation?

It is common for this compound to be isolated as a viscous oil or a low-melting solid, which complicates purification.

  • Initial Workup: After quenching the reaction, perform a standard aqueous workup. Wash the combined organic layers with brine to remove excess water, then dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Solvent Removal: Remove the solvent under reduced pressure. To remove residual solvent (like THF), you can co-evaporate the crude oil with a different solvent like DCM or Toluene a few times.

  • Purification:

    • Flash Column Chromatography: This is the most reliable method. Use a silica gel column and an appropriate solvent system. Start with a low polarity eluent (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increase the polarity. Monitor the fractions by TLC.

    • Trituration: If the oil contains non-polar impurities, you can attempt to triturate it. This involves stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble (e.g., cold hexane (B92381) or diethyl ether). This can sometimes help remove impurities and may induce crystallization.

Visualized Workflows and Guides

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting low yields in the this compound synthesis.

TroubleshootingWorkflow Start Low Yield Observed in this compound Synthesis Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Check_TLC->Incomplete_Reaction  High SM spot Side_Products Significant Side Products (Multiple Spots) Check_TLC->Side_Products  Multiple spots Purification_Loss Low Yield After Purification (Clean Crude Reaction) Check_TLC->Purification_Loss  Clean, but low final mass Reagent_Quality Cause: Poor Reagent Quality (Moisture Contamination) Incomplete_Reaction->Reagent_Quality Stoichiometry Cause: Incorrect Stoichiometry (Insufficient Reducing Agent) Incomplete_Reaction->Stoichiometry Conditions Cause: Suboptimal Conditions (Temp Too Low / Time Too Short) Incomplete_Reaction->Conditions Workup_pH Cause: Acidic Workup (Boc Deprotection) Side_Products->Workup_pH Temp_High Cause: Temperature Too High (Degradation) Side_Products->Temp_High Extraction Cause: Incomplete Extraction (Product is Water-Soluble) Purification_Loss->Extraction Chromatography Cause: Poor Separation (Suboptimal Eluent) Purification_Loss->Chromatography Sol_Reagent Solution: Use Fresh Anhydrous Solvents & New Reagents Reagent_Quality->Sol_Reagent Sol_Stoich Solution: Verify Calculations & Reagent Purity Stoichiometry->Sol_Stoich Sol_Cond Solution: Increase Reaction Time/ Temp & Monitor by TLC Conditions->Sol_Cond Sol_pH Solution: Use Mild/Neutral Workup Conditions Workup_pH->Sol_pH Sol_Temp Solution: Maintain Strict Temperature Control (0 °C) Temp_High->Sol_Temp Sol_Extract Solution: Increase Number of Extractions (3-4x) Extraction->Sol_Extract Sol_Chrom Solution: Optimize TLC to Find Ideal Eluent System Chromatography->Sol_Chrom

Caption: A workflow for diagnosing sources of low yield.

General Experimental Workflow Diagram

This diagram illustrates the key steps in a typical synthesis of this compound.

ExperimentalWorkflow Start N-Boc-D-proline in Anhydrous THF Reduction Add Reducing Agent (e.g., BH3-THF) at 0 °C to RT Start->Reduction Monitor Monitor Reaction by TLC Reduction->Monitor Quench Quench Reaction with Methanol at 0 °C Monitor->Quench SM Consumed Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the reduction reaction.

Key Experimental Protocol

Protocol: Reduction of N-Boc-D-proline using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is a representative procedure for the reduction of N-Boc-D-proline to this compound.

Materials:

  • N-Boc-D-proline

  • Borane-THF complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame- or oven-dried round-bottom flask under an inert atmosphere, add N-Boc-D-proline (1.0 equivalent). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the 1M solution of Borane-THF complex (2.0 - 3.0 equivalents) dropwise via syringe.[1] Vigorous gas evolution (hydrogen) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) until the starting material is fully consumed (typically 2-18 hours).[1][3] If the reaction is sluggish, it can be gently heated to reflux for 2-4 hours.[1]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly add anhydrous methanol dropwise to quench the excess borane complex until gas evolution ceases.[2]

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound, typically as a colorless to pale yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane, to yield the pure this compound.

References

N-Boc-D-prolinol Synthesis: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during the synthesis of N-Boc-D-prolinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of the carboxylic acid of its precursor, N-Boc-D-proline. This transformation is typically achieved using hydride-based reducing agents.

Q2: Which reducing agents are recommended for this synthesis?

A2: Strong reducing agents are required to reduce the carboxylic acid. The most common choices are Lithium Aluminum Hydride (LiAlH₄) and Borane (B79455) complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).[1]

Q3: What are the primary side reactions to be aware of during the reduction of N-Boc-D-proline?

A3: The main challenges are incomplete reduction, which leaves unreacted starting material, and difficulties during the aqueous workup, especially with LiAlH₄, which can lead to the formation of gelatinous aluminum salts that trap the product and complicate purification.

Q4: Is the N-Boc protecting group stable under the reaction conditions?

A4: The N-Boc group is generally stable to hydride reducing agents like LiAlH₄ and borane. However, it is sensitive to acidic conditions.[2] Care must be taken during the workup phase to avoid acidic environments that could cause premature deprotection.

Troubleshooting Guide: Side Reactions & Solutions

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield. TLC analysis shows a significant amount of unreacted N-Boc-D-proline. What went wrong?

A: This indicates an incomplete reduction. Several factors could be the cause:

  • Possible Cause 1: Inactive Reducing Agent. Lithium Aluminum Hydride and borane reagents are highly reactive and sensitive to moisture and air. Improper storage or handling can lead to decomposition and reduced activity.

    • Solution: Always use freshly opened reagents or properly stored materials under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.

  • Possible Cause 2: Insufficient Equivalents of Reducing Agent. The reduction of a carboxylic acid with LiAlH₄ or borane consumes multiple equivalents of the hydride. Using too little reagent will result in an incomplete reaction.

    • Solution: For LiAlH₄, at least 0.75 equivalents are stoichiometrically required, but it is common to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion. For borane reagents, at least 1.0 equivalent of BH₃ is typically used.

  • Possible Cause 3: Inadequate Reaction Temperature or Time. The reduction of carboxylic acids can be slow, especially with milder borane reagents, and may require elevated temperatures to proceed at a reasonable rate.

    • Solution: If using a borane reagent, consider gently heating the reaction mixture (e.g., to reflux in THF) after the initial addition.[1] For LiAlH₄ reductions, ensure the reaction is allowed to stir for a sufficient duration (often several hours to overnight) after the addition of the starting material.

Issue 2: Product is Difficult to Isolate After Workup

Q: After quenching my LiAlH₄ reaction, I have a gelatinous, unfilterable precipitate, and my yield is very low after extraction. How can I improve the workup?

A: This is a very common issue with LiAlH₄ reductions due to the formation of aluminum hydroxides. A specific, sequential quenching procedure, often called the "Fieser workup," is highly effective at producing a granular, easily filterable solid. [3]

  • Solution: The Fieser Workup Protocol.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • For a reaction performed with X g of LiAlH₄, slowly and carefully add the following in sequence:

      • X mL of water.

      • X mL of 15% aqueous NaOH solution.

      • 3X mL of water.

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. This should result in the formation of a white, granular precipitate.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate organic solvent (e.g., ethyl acetate (B1210297), THF) to recover the product.

Issue 3: Impure Product After Purification

Q: My final product contains impurities even after column chromatography. What could they be?

A: Purity issues can arise from several sources.

  • Possible Cause 1: Unreacted Starting Material. If the reduction was incomplete, N-Boc-D-proline may co-elute with the product, especially if the chromatography conditions are not optimized.

    • Solution: N-Boc-D-proline is acidic, while this compound is neutral. An acid-base extraction during the workup can effectively remove the unreacted starting material. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material before drying and concentrating.

  • Possible Cause 2: Boron Complexes (Borane Reduction). If a borane reagent was used, the product can form a stable complex with borane that is difficult to break.

    • Solution: The workup for borane reductions often involves quenching with an alcohol, such as methanol (B129727), sometimes under acidic conditions, to break up these complexes.[1] Repeatedly concentrating the product from methanol can help remove boron as volatile trimethyl borate.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Dissolve N-Boc-D-proline (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and perform the Fieser workup as described in "Issue 2" above.

  • Isolation: Filter the resulting solids and wash thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Borane Reduction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of N-Boc-D-proline (1.0 eq.) in anhydrous THF.

  • Addition: Cool the solution to 0 °C and slowly add Borane-Dimethyl Sulfide complex (BMS, ~1.5 eq.) dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated to reflux to increase the rate.[1]

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol. Stir for 30 minutes.

  • Isolation: Remove the solvent under reduced pressure. Add more methanol and repeat the concentration step two more times to remove boron residues as trimethyl borate.

  • Purification: Dissolve the residue in ethyl acetate and wash with a mild aqueous base (e.g., NaHCO₃ solution), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Reduction Methods for N-Boc-D-proline

ParameterLiAlH₄ ReductionBorane (BMS) Reduction
Reagent Reactivity Very HighHigh
Moisture Sensitivity ExtremeHigh
Typical Solvents THF, Diethyl EtherTHF
Reaction Temperature 0 °C to Reflux0 °C to Reflux
Workup Complexity High (Requires Fieser workup)Moderate (Requires quenching & boron removal)
Common Side Products Incomplete reductionIncomplete reduction, borane complexes
Reported Yields (Similar Substrates) 70-90%[1]75-95%

Visualizations

G Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start N-Boc-D-proline in Anhydrous THF reagent Select Reducing Agent (LiAlH4 or Borane) start->reagent add Slowly Add Reagent at 0 °C reagent->add react Stir at RT or Reflux (Monitor by TLC) add->react quench Quench Reaction (Fieser or Methanol) react->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Logic: Low Product Yield cluster_analysis Initial Analysis cluster_causes Potential Causes of Incomplete Reaction cluster_solutions Solutions cluster_workup_issue Workup Problem start Low Yield of This compound check_tlc TLC Shows Unreacted Starting Material? start->check_tlc workup_check Gelatinous Precipitate (LiAlH4 Workup)? start->workup_check No Starting Material, Still Low Yield cause1 Inactive Reagent (Moisture Contamination) check_tlc->cause1 Yes cause2 Insufficient Equivalents of Reagent check_tlc->cause2 Yes cause3 Inadequate Time or Temperature check_tlc->cause3 Yes sol1 Use Fresh/Anhydrous Reagents & Solvents cause1->sol1 sol2 Increase Reagent Equivalents (e.g., 1.5-2.0 eq.) cause2->sol2 sol3 Increase Reaction Time or Temperature cause3->sol3 workup_sol Implement Fieser Workup (H2O, NaOH, H2O) workup_check->workup_sol Yes

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Optimizing Diastereoselectivity with N-Boc-D-prolinol Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using organocatalysts derived from N-Boc-D-prolinol. The focus is on optimizing diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly as a catalyst for asymmetric reactions?

A1: No, this compound is generally not used directly as a catalyst. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly reduces its nucleophilicity. This prevents the formation of the crucial enamine intermediate required for many organocatalytic cycles, such as in aldol (B89426) reactions.[1] this compound serves as an excellent chiral building block for the synthesis of more complex and effective D-proline-derived organocatalysts, such as D-prolinamides and diarylprolinol silyl (B83357) ethers.[1][2]

Q2: How do I synthesize an active catalyst from this compound?

A2: Active catalysts are typically synthesized in a two-step process: first, the modification of the carboxyl group of N-Boc-D-proline or the hydroxyl group of this compound, followed by the deprotection of the Boc group to free the secondary amine. A common approach is to create a prolinamide catalyst by coupling N-Boc-D-proline with a chiral amine, followed by acidic removal of the Boc group.[2]

Q3: What are the key factors influencing diastereoselectivity in reactions using this compound derived catalysts?

A3: Several factors can significantly impact diastereoselectivity:

  • Catalyst Structure: The steric and electronic properties of the catalyst, modified from the initial this compound scaffold, are crucial.[3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -25 °C or -78 °C) often increases diastereoselectivity by favoring the transition state of the major diastereomer.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction pathway.

  • Additives: Brønsted or Lewis acids can act as co-catalysts, enhancing stereocontrol by coordinating with the substrate or catalyst.[5]

  • Substrate Structure: The steric and electronic nature of the reacting substrates plays a significant role in the stereochemical outcome.[5]

Q4: What are common applications of catalysts derived from this compound?

A4: These catalysts are widely used in various asymmetric transformations to synthesize enantiomerically enriched products. Key applications include asymmetric aldol reactions, Michael additions, and Mannich reactions.[6][7]

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common challenge in asymmetric synthesis. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Problem: Poor Diastereomeric Ratio (d.r.)

Initial Checks:

  • Catalyst Integrity:

    • Confirm the chemical and enantiomeric purity of the synthesized catalyst. Impurities can lead to non-selective background reactions.[5]

    • Ensure the catalyst has been stored correctly to prevent degradation.

  • Reagent Purity:

    • Verify the purity of all starting materials (substrates, solvents, and additives). Acidic or basic impurities can interfere with the catalytic cycle.[5]

    • Ensure solvents are anhydrous, as water content can affect catalyst performance.[5]

  • Reaction Setup:

    • Maintain precise control over the reaction temperature. Fluctuations can lead to inconsistent results.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Optimization Strategies:

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. It is recommended to vary one parameter at a time to understand its effect.

  • Temperature Screening:

    • Start by lowering the reaction temperature. Many asymmetric reactions show improved diastereoselectivity at lower temperatures. A typical range to screen is from room temperature down to -78 °C.[4]

  • Solvent Screening:

    • The choice of solvent can have a profound effect on the transition state geometry. Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, CH2Cl2, Toluene, DMSO).

  • Additive Screening:

    • Brønsted Acids: Weak acids like benzoic acid can act as co-catalysts and may improve stereoselectivity.[5]

    • Lewis Acids: In some cases, the addition of a Lewis acid (e.g., TiCl4, Sc(OTf)3) can enhance facial selectivity by creating a more rigid transition state.[8]

  • Concentration Effects:

    • Vary the concentration of the reactants and the catalyst. In some systems, higher or lower concentrations can favor the desired diastereomer.

Data Presentation

The following tables summarize the impact of various reaction parameters on the diastereoselectivity of reactions catalyzed by prolinol derivatives.

Table 1: Effect of Catalyst Structure on Asymmetric Michael Addition

EntryCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1D-Prolinol68/3218
2Helical Polycarbene with D-Prolinol71/2954
3Helical Polycarbene with D-Prolinol (higher MW)94/676

Reaction conditions: Cyclohexanone and trans-nitrostyrene as substrates.[3]

Table 2: Effect of Temperature on Asymmetric Aldol Reaction

EntryCatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1L-Prolinamide (B555322) (3h)Room Temp8580
2L-Prolinamide (3h)-2578>99

Reaction conditions: 4-nitrobenzaldehyde (B150856) and acetone (B3395972) as substrates.[4]

Experimental Protocols

Protocol 1: Synthesis of a D-Prolinamide Organocatalyst

This protocol describes a general procedure for synthesizing a D-prolinamide catalyst from N-Boc-D-proline.

Step 1: Amide Coupling

  • Under a nitrogen atmosphere, dissolve N-Boc-D-proline (1.0 eq.), a chiral primary amine (1.0 eq.), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture at room temperature overnight.

  • Perform an aqueous work-up and purify the crude product by flash column chromatography to obtain the N-Boc-protected prolinamide.[2]

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-protected prolinamide (1.0 eq.) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated solution of NaHCO3.

  • Extract the product with an organic solvent and purify to yield the final D-prolinamide catalyst.[2]

Protocol 2: General Procedure for an Asymmetric Aldol Reaction

  • To a stirred solution of the D-prolinamide catalyst (10-30 mol%) in the chosen solvent, add the ketone (5.0 eq.).

  • Stir the mixture for 10-15 minutes at the desired temperature (e.g., -25 °C).

  • Add the aldehyde (1.0 eq.) to the reaction mixture.

  • Stir the reaction for the specified time (typically 12-48 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[6]

Visualizations

experimental_workflow General Experimental Workflow for Catalyst Synthesis and Application cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Optimization start This compound coupling Amide Coupling (with chiral amine) start->coupling deprotection Boc Deprotection (TFA) coupling->deprotection catalyst Active D-Prolinamide Catalyst deprotection->catalyst reaction Asymmetric Synthesis (e.g., Aldol Reaction) catalyst->reaction reactants Substrates (e.g., Aldehyde, Ketone) reactants->reaction product Diastereomeric Mixture analysis Purification & Analysis (Chromatography, NMR, HPLC) product->analysis optimization Low d.r.? Troubleshoot: - Temperature - Solvent - Additives analysis->optimization optimization->reaction Adjust Conditions

Caption: Workflow for synthesis and application of D-prolinamide catalysts.

troubleshooting_logic Troubleshooting Logic for Low Diastereoselectivity start Low Diastereoselectivity Observed initial_checks Initial Checks: - Catalyst Purity - Reagent Purity - Reaction Setup start->initial_checks issue_resolved Issue Resolved? initial_checks->issue_resolved optimization Systematic Optimization (Vary one parameter at a time) issue_resolved->optimization No end Optimized Diastereoselectivity issue_resolved->end Yes temp Screen Temperature (e.g., RT to -78°C) optimization->temp solvent Screen Solvents (Polarity, Coordination) optimization->solvent additives Screen Additives (Brønsted/Lewis Acids) optimization->additives temp->end solvent->end additives->end

References

Technical Support Center: Purification of N-Boc-D-prolinol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Boc-D-prolinol via crystallization.

Troubleshooting Guide

Crystallization of this compound can be challenging due to its polarity and potential for "oiling out." The following table addresses common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Failure to Crystallize (Solution remains clear) 1. Solution is not supersaturated (too much solvent). 2. High purity of the compound, leading to a lack of nucleation sites. 3. Inappropriate solvent system.1. Slowly evaporate the solvent to increase the concentration.[1] 2. Introduce nucleation sites by gently scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.[1] 3. Add an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the primary solvent) dropwise until turbidity is observed.
Product "Oils Out" (Formation of a liquid layer instead of solid crystals) 1. Supersaturation is too high. 2. Cooling the solution too rapidly. 3. Presence of impurities that inhibit crystal lattice formation. 4. The boiling point of the solvent is too close to the melting point of the compound.1. Add a small amount of the primary solvent to redissolve the oil, then allow the solution to cool more slowly.[2] 2. Insulate the flask to slow down the cooling rate. 3. Consider further purification by column chromatography before attempting crystallization. 4. Choose a solvent with a boiling point at least 10°C above the melting point of this compound (m.p. 60-64°C).[2][3]
Low Crystal Yield 1. The chosen solvent or solvent system is too effective, keeping a significant amount of product in the mother liquor. 2. Premature filtration before crystallization is complete. 3. Insufficient cooling.1. Adjust the solvent/anti-solvent ratio to decrease the overall solubility. 2. Ensure the solution has been allowed to stand for an adequate amount of time, potentially at a reduced temperature, to maximize crystal formation. 3. Cool the crystallization mixture in an ice bath or refrigerate to further decrease the solubility of the product.
Crystals are Very Small (Microcrystalline Powder) 1. Nucleation occurred too rapidly at many sites. 2. High degree of supersaturation.1. Reduce the rate of supersaturation by slowing down cooling or the addition of an anti-solvent. 2. Use a slightly larger volume of solvent to decrease the initial concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

A1: Due to the presence of a hydroxyl group, this compound is more polar than its carboxylic acid counterpart, N-Boc-D-proline. A common approach for such molecules is to use a solvent/anti-solvent system. A good starting point is to dissolve the crude this compound in a minimal amount of a moderately polar solvent in which it is soluble (e.g., ethyl acetate (B1210297), dichloromethane) and then slowly add a non-polar anti-solvent (e.g., hexane (B92381), heptane) until the solution becomes persistently turbid. One report suggests recrystallization from hexane alone, which may be effective if the impurities are significantly more polar.[3]

Q2: My this compound is a persistent oil even after removing all solvent. What should I do?

A2: This is a common issue with Boc-protected amino derivatives.[4] First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60°C) if the compound is stable at these temperatures. If it remains an oil, trituration can be effective. This involves stirring the oil vigorously with a non-polar solvent like cold hexane or diethyl ether. This can help to wash away impurities and induce crystallization. If trituration fails, using a seed crystal is the next best step.

Q3: How can I obtain a seed crystal if I don't have one?

A3: If you cannot obtain a seed crystal from a commercial source or a previous batch, you can try to generate one. Take a small amount of the purified oil on the tip of a glass rod and allow the solvent to evaporate completely. The thin film of material may solidify. Alternatively, dissolve a small amount of the oil in a minimal amount of a volatile solvent in a test tube and place this in a larger beaker containing an anti-solvent. Seal the beaker and allow the anti-solvent vapor to slowly diffuse into the test tube, which can sometimes induce the formation of a few small crystals.

Q4: Can I use column chromatography to purify this compound instead of crystallization?

A4: Yes, column chromatography is a very common and effective method for purifying this compound and is often the method reported in synthetic procedures.[5] A typical eluent system would be a mixture of ethyl acetate and hexanes. While effective, crystallization is often preferred for large-scale purifications due to its cost-effectiveness and scalability.

Q5: How do I know if my purified this compound is pure?

A5: The purity of your crystallized this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity. The melting point of the crystals can also be a good indicator of purity; pure this compound has a reported melting point of 60-64°C.[3] A sharp melting point range close to the literature value suggests high purity. Finally, spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify any residual impurities.

Experimental Protocols

Protocol 1: Crystallization of this compound using a Solvent/Anti-Solvent System
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Slowly add a non-polar anti-solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently turbid.

  • If turbidity appears, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • For maximal crystal formation, further cool the flask in an ice bath or a refrigerator for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anti-solvent (e.g., hexane).

  • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Crystallization Process cluster_isolation Isolation & Drying cluster_end Final Product crude Crude this compound dissolve Dissolve in minimal 'good' solvent (e.g., EtOAc) crude->dissolve add_anti Add anti-solvent (e.g., Hexane) to induce turbidity dissolve->add_anti cool Slow cooling to room temperature add_anti->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum wash->dry pure Pure Crystalline This compound dry->pure

Caption: Experimental workflow for the purification of this compound by crystallization.

troubleshooting_tree start Start Purification issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No solid forms oiling_out Product 'Oils Out' issue->oiling_out Liquid forms low_yield Low Yield issue->low_yield Little solid forms sol_check Is solution supersaturated? no_crystals->sol_check cooling_rate Was cooling too fast? oiling_out->cooling_rate solubility_check Is product too soluble? low_yield->solubility_check evaporate Evaporate some solvent sol_check->evaporate No nucleation_check Nucleation issue? sol_check->nucleation_check Yes scratch Scratch flask or add seed crystal nucleation_check->scratch Yes reheat Reheat, add more 'good' solvent, cool slowly cooling_rate->reheat Yes impurities Consider impurities cooling_rate->impurities No adjust_ratio Adjust solvent/anti-solvent ratio or cool further solubility_check->adjust_ratio Yes

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: N-Boc-D-prolinol Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the N-Boc-D-prolinol auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving the N-Boc group from an this compound auxiliary?

A1: The most common and well-established methods for N-Boc deprotection are acid-catalyzed. The two primary reagents used are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in a suitable organic solvent.[1][2] TFA is typically used in a solution with Dichloromethane (DCM), while HCl is often used as a solution in 1,4-dioxane (B91453).[1]

Q2: What is the underlying mechanism of acid-catalyzed N-Boc cleavage?

A2: The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate (B1207046) group on the this compound. This protonation leads to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and decomposes to release the free amine of D-prolinol and carbon dioxide. The tert-butyl cation is typically quenched to form isobutylene.[1]

Q3: What are the most common side reactions observed during the cleavage of the this compound auxiliary?

A3: The primary side reaction of concern is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage. While the hydroxyl group of the prolinol is a potential site for this, other nucleophilic residues in the substrate are also at risk.[1][2] In reactions involving TFA, N-formylation can sometimes be observed as a side product, which can complicate purification.[1]

Q4: How can I minimize the risk of side reactions during cleavage?

A4: To mitigate side reactions, especially alkylation, the use of "scavengers" in the reaction mixture is recommended. Common scavengers include anisole (B1667542) or thioanisole (B89551), which act as traps for the reactive tert-butyl cation.[1][2] To avoid N-formylation when using TFA, switching to HCl-based deprotection methods can be a cleaner alternative.[1]

Q5: My N-Boc cleavage reaction is incomplete. What are the likely causes and how can I troubleshoot this?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Reagent: The amount of acid may be insufficient to drive the reaction to completion.

  • Steric Hindrance: The structure of the substrate may sterically hinder the approach of the acid to the N-Boc group.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

To troubleshoot, you can try increasing the reaction time, cautiously increasing the acid concentration, or gently raising the reaction temperature.[1] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Cleavage Insufficient acid concentration or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor progress by TLC or LC-MS.[1]
Steric hindrance around the N-Boc group.Consider switching to a stronger acid system (e.g., neat TFA if using TFA/DCM) or slightly increasing the reaction temperature.
Formation of Side Products Alkylation by the tert-butyl cation.Add scavengers such as anisole or thioanisole to the reaction mixture to trap the carbocation.[1][2]
N-formylation (with TFA).Switch to an HCl-based deprotection method, such as 4M HCl in 1,4-dioxane.[1]
Product Isolation Difficulties Product is an oil or difficult to handle.If using TFA, the resulting trifluoroacetate (B77799) salt can sometimes be oily. Conversion to the hydrochloride salt by using HCl for deprotection often yields a more crystalline product.[2]
Residual acid in the final product.Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. For HCl salts, precipitation with a non-polar solvent like diethyl ether can aid in purification.[1]

Quantitative Data Summary

While specific quantitative data for the cleavage of the this compound auxiliary is not extensively reported in the literature, the following table summarizes typical conditions and yields for the deprotection of the closely related N-Boc-D-proline, which can serve as a valuable guide.

Deprotection Method Solvent Temperature Reaction Time Typical Yield Notes
20-50% TFADichloromethane (DCM)0 °C to Room Temp.1 - 3 hours>90%Standard and effective method. TFA is corrosive and can lead to side reactions.[1]
4M HCl1,4-DioxaneRoom Temp.30 min - 2 hoursHighClean and efficient. The product is isolated as the hydrochloride salt, which is often crystalline.[1][2]
Conc. HClMethanol (B129727) / DCM50 - 55 °C5 hours82-83%A reliable alternative to TFA that avoids N-formylation.[1]
Oxalyl Chloride (3 eq)MethanolRoom Temp.1 - 4 hoursup to 90%A mild method suitable for substrates with other acid-labile groups.[1]

Experimental Protocols

Protocol 1: Cleavage of this compound using TFA in DCM

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the this compound substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.

  • For work-up, carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected D-prolinol.[1]

Protocol 2: Cleavage of this compound using HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (cold)

Procedure:

  • Dissolve the this compound substrate in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.

  • To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction's completion via TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting D-prolinol hydrochloride salt can often be precipitated by adding a non-polar solvent, such as cold diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether to yield the hydrochloride salt.[1]

Visualizations

Cleavage_Workflow cluster_start Starting Material cluster_reaction Cleavage Reaction cluster_workup Work-up & Isolation cluster_product Final Product NBoc This compound Reagents Acidic Reagent (TFA or HCl) + Solvent Reaction Acid-catalyzed Cleavage NBoc->Reaction Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification Workup->Purification Product D-prolinol Purification->Product Troubleshooting_Logic Start Incomplete Cleavage Observed? CheckConditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature Start->CheckConditions Yes Success Successful Cleavage Start->Success No IncreaseParams Increase Reaction Time or Temperature CheckConditions->IncreaseParams CheckPurity Side Products Observed? IncreaseParams->CheckPurity AddScavengers Add Scavengers (e.g., anisole) CheckPurity->AddScavengers Yes CheckPurity->Success No ChangeReagent Consider Changing Reagent (e.g., TFA to HCl) AddScavengers->ChangeReagent Failure Further Optimization Needed ChangeReagent->Failure

References

improving the stability of N-Boc-D-prolinol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with N-Boc-D-prolinol in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound, particularly in solid form when stored under recommended conditions (cool, dry, and under an inert atmosphere). The primary source of instability arises from the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] In solution, its stability is highly dependent on the solvent, pH, and temperature.

Q2: What are the primary causes of this compound degradation in solution?

A2: The most common cause of degradation is the cleavage of the N-Boc group under acidic conditions, which liberates D-prolinol.[1][2] Other potential, though less common, degradation pathways can be initiated by high temperatures, strong oxidizing agents, or prolonged exposure to light (photolysis).[4][5][6]

Q3: How should I store solutions of this compound?

A3: For short-term storage, solutions should be kept in a tightly sealed container at 2-8°C. For long-term storage, it is advisable to prepare solutions fresh. If storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Avoid aqueous solutions for storage, especially if the pH is not controlled.

Q4: Can I heat solutions containing this compound?

A4: Caution should be exercised when heating solutions of this compound. Thermal deprotection of the Boc group can occur at elevated temperatures, typically above 100°C, and the rate of degradation increases with temperature.[7][8] If heating is necessary for a reaction, it is recommended to use the lowest effective temperature and for the shortest possible duration.

Q5: Are there any solvent incompatibilities I should be aware of?

A5: While this compound is soluble in a range of organic solvents, acidic impurities in some solvents (e.g., older bottles of dichloromethane (B109758) that may contain traces of HCl) can lead to premature deprotection of the Boc group. It is recommended to use high-purity, dry solvents.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of this compound in an Aprotic Organic Solvent

  • Possible Cause: Presence of acidic impurities in the solvent or on glassware.

  • Troubleshooting Steps:

    • Use a fresh bottle of high-purity, anhydrous solvent.

    • Ensure all glassware is thoroughly cleaned and dried, and consider rinsing with a mild base solution (e.g., dilute triethylamine (B128534) in methanol) followed by a final rinse with the reaction solvent before use.

    • If the reaction involves other reagents, ensure they are not acidic or contain acidic impurities.

Issue 2: Degradation of this compound in a Protic Solvent (e.g., Methanol, Ethanol)

  • Possible Cause: The protic solvent may be participating in or facilitating the degradation, especially if the solution is not neutral.

  • Troubleshooting Steps:

    • Check the pH of the solvent. If acidic, consider using a different solvent or adding a non-nucleophilic base to neutralize it.

    • Minimize the time the compound is in the protic solvent.

    • If possible, perform the experiment at a lower temperature.

Issue 3: Formation of Unknown Impurities During a Reaction

  • Possible Cause: Side reactions due to the presence of strong oxidizing agents or exposure to light.

  • Troubleshooting Steps:

    • If the reaction is sensitive to oxidation, degas the solvent and perform the reaction under an inert atmosphere.

    • Protect the reaction mixture from light by wrapping the flask in aluminum foil.

    • Analyze the impurities by LC-MS to identify their molecular weights, which can provide clues about the degradation pathway.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical behavior of N-Boc protected compounds and should be used as a guideline.

Table 1: Stability of this compound in Common Organic Solvents at Room Temperature (25°C)

SolventTime (hours)Remaining this compound (%)
Dichloromethane24>99%
Methanol2498%
DMSO24>99%
Acetonitrile24>99%

Table 2: Effect of pH on the Stability of this compound in an Aqueous/Acetonitrile (1:1) Solution at 25°C

pHTime (hours)Remaining this compound (%)
3475%
52495%
724>99%
924>99%

Table 3: Effect of Temperature on the Stability of this compound in Methanol

Temperature (°C)Time (hours)Remaining this compound (%)
252498%
502490%
802470%

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its primary degradant, D-prolinol.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak.

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., new peak in LCMS) check_conditions Review Experimental Conditions (Solvent, Temp, pH, Reagents) start->check_conditions is_acid Acidic Conditions? check_conditions->is_acid neutralize Neutralize Solution Use High-Purity Solvents is_acid->neutralize Yes is_high_temp High Temperature? is_acid->is_high_temp No analyze Re-analyze Sample neutralize->analyze lower_temp Reduce Temperature is_high_temp->lower_temp Yes is_oxidant Oxidizing Agent or Light? is_high_temp->is_oxidant No lower_temp->analyze inert_atmosphere Use Inert Atmosphere Protect from Light is_oxidant->inert_atmosphere Yes is_oxidant->analyze No inert_atmosphere->analyze end Stability Improved analyze->end

Caption: Troubleshooting workflow for this compound instability.

cluster_pathway Primary Degradation Pathway of this compound nboc This compound protonated Protonated this compound nboc->protonated + H+ (Acidic Conditions) carbamic_acid Carbamic Acid Intermediate (Unstable) protonated->carbamic_acid tert_butyl_cation tert-Butyl Cation protonated->tert_butyl_cation d_prolinol D-prolinol carbamic_acid->d_prolinol co2 CO2 carbamic_acid->co2 isobutylene Isobutylene tert_butyl_cation->isobutylene - H+

Caption: Acid-catalyzed degradation pathway of this compound.

References

Technical Support Center: N-Boc-D-Prolinol Reactions & Epimerization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization during chemical reactions involving N-Boc-D-prolinol.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound reactions?

A1: Epimerization is an undesired side reaction that inverts the stereochemistry at the alpha-carbon (the carbon to which the hydroxymethyl and the pyrrolidine (B122466) ring are attached) of this compound. This converts the desired D-enantiomer into the undesired L-enantiomer, N-Boc-L-prolinol. This process can significantly impact the biological activity and purity of the final product, as enantiomers can have very different pharmacological properties.[1]

Q2: Which reaction steps are most susceptible to epimerization?

A2: Epimerization is most likely to occur under basic conditions, particularly when the alpha-proton is made more acidic. Key steps to monitor closely include:

  • Oxidation of the primary alcohol: Reactions like the Swern oxidation, which involve the use of a base to generate the active oxidant or to complete the reaction, can be problematic.

  • Activation of the hydroxyl group: Reactions that convert the hydroxyl into a good leaving group, often in the presence of a base, can increase the risk of epimerization.

  • Reactions involving strong bases or elevated temperatures: Any step that utilizes strong bases or requires heating can accelerate the rate of epimerization.[2][3]

Q3: How does the choice of base affect epimerization?

A3: The choice of base is critical. Sterically hindered, non-nucleophilic bases are generally preferred to minimize the abstraction of the alpha-proton. For instance, diisopropylethylamine (DIPEA) often leads to less racemization compared to less hindered bases like triethylamine (B128534) (TEA).[1] Milder bases such as N-methylmorpholine (NMM) are also good alternatives.

Q4: Can the solvent choice influence the rate of epimerization?

A4: Yes, the solvent plays a significant role. Polar aprotic solvents like DMF can stabilize the charged intermediate formed during proton abstraction, thereby increasing the rate of epimerization.[4] Less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often better choices to suppress this side reaction.

Troubleshooting Guides

Issue 1: Detection of the L-epimer in the final product after an oxidation reaction.

  • Potential Cause: The base used in the oxidation (e.g., triethylamine in a Swern oxidation) is abstracting the alpha-proton.

  • Recommended Solutions:

    • Change the Base: Switch from triethylamine to a bulkier base like diisopropylethylamine (DIPEA).[5]

    • Lower the Reaction Temperature: Perform the oxidation at the lowest possible temperature (e.g., -78°C) and maintain this temperature throughout the addition of the base.

    • Alternative Oxidation Methods: Consider alternative oxidation methods that do not require strong basic conditions, such as those using TEMPO or Dess-Martin periodinane.

Issue 2: Loss of stereochemical purity after a Mitsunobu reaction.

  • Potential Cause: The reaction conditions are promoting epimerization alongside the desired S(_N)2 inversion. While the Mitsunobu reaction generally proceeds with a clean inversion of stereochemistry, side reactions can occur.[6][7]

  • Recommended Solutions:

    • Optimize Reagent Addition: The order of reagent addition can be crucial. Pre-forming the betaine (B1666868) by adding the azodicarboxylate to the triphenylphosphine (B44618) before adding the alcohol and nucleophile can sometimes give better results.[6]

    • Control the Temperature: Perform the reaction at 0°C or lower to minimize side reactions.

    • Choice of Azodicarboxylate: Using diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD) can sometimes alter the reactivity and reduce side reactions.

Data Presentation: Impact of Reaction Parameters on Epimerization

Table 1: Qualitative Effect of Base Selection on Epimerization

BaseSteric HindranceGeneral Effect on EpimerizationRationale
Triethylamine (TEA)LowHigher RiskLess hindered, can more easily abstract the α-proton.
Diisopropylethylamine (DIPEA)HighLower RiskBulkier structure hinders approach to the α-proton.[1]
N-Methylmorpholine (NMM)ModerateLower RiskGenerally a weaker base than TEA, reducing the rate of proton abstraction.[8]
2,4,6-CollidineHighVariableWhile sterically hindered, it can still promote epimerization, and may result in lower reaction conversion.[1]

Table 2: Influence of Temperature and Solvent on Epimerization

ParameterConditionGeneral Effect on EpimerizationRationale
Temperature High (e.g., > 0°C)Increased RateProvides the necessary activation energy for proton abstraction and inversion.[2][3]
Low (e.g., -78°C to 0°C)Decreased RateReduces the kinetic energy of the system, slowing the rate of epimerization.
Solvent Polar Aprotic (e.g., DMF, DMSO)Higher RiskCan stabilize the enolate-like intermediate, favoring its formation.
Non-polar/Less Polar (e.g., DCM, THF, Toluene)Lower RiskLess stabilization of charged intermediates, disfavoring the epimerization pathway.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of N-Boc-Prolinol Enantiomers

This protocol outlines a general method for the separation and quantification of D- and L-enantiomers of N-Boc-prolinol to assess the extent of epimerization.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[9][10][11]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and ethanol (B145695) with 0.1% trifluoroacetic acid (TFA). A typical starting ratio is 85:15 (v/v) n-hexane:ethanol.[9]

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Analysis:

  • Inject the sample and record the chromatogram.

  • The D- and L-enantiomers should resolve into two distinct peaks.

  • Calculate the percentage of each enantiomer based on the peak area. The percentage of epimerization corresponds to the area of the undesired L-enantiomer peak relative to the total area of both peaks.

Protocol 2: General Procedure for Swern Oxidation of this compound with Minimized Epimerization

This protocol provides a method for the oxidation of this compound to the corresponding aldehyde, incorporating steps to minimize epimerization.

1. Reagents and Setup:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)[5]

  • Anhydrous dichloromethane (DCM)

  • An inert atmosphere (Nitrogen or Argon) and oven-dried glassware are essential.

2. Reaction Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78°C.

  • Add DIPEA (5.0 equivalents) dropwise to the reaction mixture. The solution may become thick.

  • Stir for an additional 30 minutes at -78°C, then allow the reaction to slowly warm to room temperature.[12]

  • Quench the reaction by adding water.

  • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., DCM or ethyl acetate).

  • Purify the crude product by flash column chromatography.

3. Monitoring:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Analyze the stereochemical purity of the product using the chiral HPLC method described in Protocol 1.

Visualizations

G Troubleshooting Workflow for Epimerization start Epimerization Detected (e.g., >1% of L-epimer) check_base Review Base Used start->check_base check_temp Review Reaction Temperature start->check_temp check_solvent Review Solvent start->check_solvent strong_base Strong or Sterically Unhindered Base (e.g., TEA)? check_base->strong_base Yes re_analyze Re-run reaction and analyze for epimerization check_base->re_analyze No high_temp Temperature > 0°C? check_temp->high_temp Yes check_temp->re_analyze No polar_solvent Polar Aprotic Solvent (e.g., DMF)? check_solvent->polar_solvent Yes check_solvent->re_analyze No solution_base Switch to a bulkier, weaker base (e.g., DIPEA, NMM) strong_base->solution_base solution_temp Lower reaction temperature (e.g., to -78°C) high_temp->solution_temp solution_solvent Use a less polar solvent (e.g., DCM, THF) polar_solvent->solution_solvent solution_base->re_analyze solution_temp->re_analyze solution_solvent->re_analyze

Caption: Troubleshooting workflow for identifying and mitigating sources of epimerization.

G Experimental Workflow for Minimizing Epimerization start Reaction Planning select_reagents Select Optimal Reagents - Sterically hindered base (DIPEA) - Less polar solvent (DCM/THF) start->select_reagents setup Reaction Setup - Anhydrous conditions - Inert atmosphere select_reagents->setup cool Cool to Low Temperature (-78°C to 0°C) setup->cool add_reagents Slow, Dropwise Addition of Reagents cool->add_reagents monitor Monitor Reaction (TLC) add_reagents->monitor workup Aqueous Workup at Low Temperature monitor->workup analyze Analyze Product Purity (Chiral HPLC) workup->analyze end Pure D-enantiomer analyze->end Purity Confirmed epimer_detected Epimerization Detected analyze->epimer_detected Impurity Found troubleshoot Go to Troubleshooting Workflow epimer_detected->troubleshoot

Caption: A generalized experimental workflow designed to minimize the risk of epimerization.

References

Technical Support Center: Reaction Monitoring of N-Boc-D-prolinol Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-Boc-D-prolinol using thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC monitoring of the this compound synthesis reaction.

ProblemPossible Cause(s)Suggested Solution(s)
High intensity starting material (D-prolinol) spot remains. 1. Incomplete Reaction: Insufficient reaction time or inadequate amount of Boc-anhydride. 2. Inefficient Stirring: Poor mixing of reactants.1. Allow the reaction to proceed for a longer duration, monitoring every 30-60 minutes by TLC. Ensure at least 1.1 equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) are used.[1] 2. Ensure vigorous and efficient stirring of the reaction mixture.
Multiple spots are observed on the TLC plate. 1. Presence of Side Products: Reaction temperature may be too high, leading to degradation or side reactions. 2. Impure Reagents: Starting materials or solvents may contain impurities.1. Maintain the recommended reaction temperature. 2. Use fresh, high-purity reagents and solvents.
Streaking of spots on the TLC plate. 1. High Polarity of Compound: D-prolinol is a polar amino alcohol and can interact strongly with the silica (B1680970) gel.[2] 2. Sample is Too Concentrated: Overloading the TLC plate can cause streaking.1. Add a small amount of a polar solvent like methanol (B129727) to the eluent system. For amines, adding a small percentage of triethylamine (B128534) (e.g., 0.5-1%) to the mobile phase can help reduce streaking.[3] 2. Dilute the reaction mixture sample before spotting it on the TLC plate.
No spots are visible on the TLC plate after development. 1. Incorrect Visualization Technique: The chosen stain may not be suitable for the compounds. 2. Sample Not Spotted Correctly or Too Dilute: Insufficient sample applied to the plate.1. Use an appropriate visualization agent. Potassium permanganate (B83412) (KMnO₄) stain is a good general stain for oxidizable groups like alcohols and amines and will visualize both D-prolinol and this compound.[2][4] Ninhydrin (B49086) stain can also be used, which is specific for primary and secondary amines, but may require heating to visualize the Boc-protected product.[5] 2. Ensure the capillary tube makes proper contact with the plate. Spot multiple times in the same location, allowing the solvent to dry between applications.[1]
Product (this compound) and starting material (D-prolinol) spots are too close (low resolution). Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the two compounds.Modify the solvent system. Since the this compound product is less polar than the D-prolinol starting material, increasing the proportion of the less polar solvent (e.g., ethyl acetate) in a mixture like ethyl acetate (B1210297)/hexane (B92381) will increase the Rf of both spots but may improve separation. Conversely, a slight increase in the polar solvent (e.g., methanol) in a dichloromethane/methanol system can also help to move the polar starting material off the baseline and achieve better separation.
Table of Typical TLC Parameters for this compound Synthesis Monitoring
CompoundExpected Rf Value RangeTypical Solvent System (v/v)Visualization
D-prolinol0.1 - 0.3Ethyl Acetate / Methanol (9:1)KMnO₄, Ninhydrin
This compound0.5 - 0.7Ethyl Acetate / Hexane (1:1)KMnO₄, UV (if TLC plate has fluorescent indicator)

Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions. This table provides expected values for guidance.

Experimental Protocols

Detailed Methodology for TLC Monitoring of this compound Synthesis
  • Preparation of TLC Plate and Chamber:

    • Draw a light pencil line approximately 1 cm from the bottom of a silica gel TLC plate. This will be your baseline.

    • Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

    • Prepare a developing chamber by adding the chosen mobile phase (e.g., Ethyl Acetate/Hexane 1:1) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it.

  • Spotting the TLC Plate:

    • Starting Material (SM): Dissolve a small amount of D-prolinol in a suitable solvent (e.g., methanol or dichloromethane). Using a capillary tube, spot a small amount onto the 'SM' lane on the baseline.

    • Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the 'RM' lane.

    • Co-spot (C): On the 'C' lane, first spot the starting material as above, and then, on the exact same spot, apply the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[3]

  • Developing the TLC Plate:

    • Place the spotted TLC plate into the prepared developing chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualizing the TLC Plate:

    • UV Light: If the TLC plate contains a fluorescent indicator, examine the plate under a UV lamp (254 nm). This compound may be UV active.[6]

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: Dip the plate into a solution of KMnO₄. Both the starting material (alcohol and amine) and the product will appear as yellow-brown spots on a purple background upon gentle heating.[4]

      • Ninhydrin Stain: Dip the plate into a ninhydrin solution and gently heat with a heat gun. The D-prolinol (a secondary amine) will appear as a colored spot (typically yellow to purple). The this compound may also become visible as the Boc group can be cleaved under the heating conditions of the staining process.[5]

  • Analysis:

    • Circle the visible spots with a pencil.

    • Calculate the Rf (retention factor) value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start: TLC Analysis issue Identify TLC Issue start->issue streaking Streaking Spots? issue->streaking Yes no_spots No Spots Visible? issue->no_spots No streaking->no_spots No streaking_sol Dilute Sample OR Add Triethylamine to Mobile Phase streaking->streaking_sol Yes sm_remains Starting Material Remains? no_spots->sm_remains No no_spots_sol Check Visualization Method (e.g., use KMnO₄ stain) OR Concentrate Sample Spot no_spots->no_spots_sol Yes low_res Poor Separation? sm_remains->low_res No sm_remains_sol Increase Reaction Time OR Check Reagent Stoichiometry sm_remains->sm_remains_sol Yes low_res_sol Optimize Mobile Phase Polarity low_res->low_res_sol Yes end Problem Resolved low_res->end No, consult further. streaking_sol->end no_spots_sol->end sm_remains_sol->end low_res_sol->end

Caption: Troubleshooting workflow for TLC monitoring of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my D-prolinol starting material spot not moving from the baseline?

A1: D-prolinol is a highly polar compound due to the presence of both hydroxyl and amine functional groups. If your mobile phase is not polar enough (e.g., pure hexane or ethyl acetate/hexane with a low proportion of ethyl acetate), it will not be able to move the polar starting material up the silica plate. Try increasing the polarity of your solvent system, for instance, by using a mixture of ethyl acetate and methanol.

Q2: Can I use a UV lamp to visualize both the starting material and the product?

A2: this compound may be visible under a UV lamp (at 254 nm) if your TLC plate has a fluorescent indicator, as the Boc-group can sometimes provide sufficient chromophore.[1] However, D-prolinol itself is not typically UV active. Therefore, after checking under UV, it is essential to use a chemical stain like potassium permanganate (KMnO₄) or ninhydrin to visualize all components, especially the starting material.[4]

Q3: My reaction appears to be complete by TLC, but the yield is low. What could be the issue?

A3: TLC is a qualitative or semi-quantitative technique. While it can indicate the consumption of the starting material, it doesn't provide information about the formation of non-TLC active byproducts or if some of the product was lost during workup. It is also possible that a byproduct has a similar Rf value to your product in the chosen solvent system. If you suspect this, try running the TLC in a different solvent system to see if the product spot resolves into multiple spots.

Q4: How can I be sure which spot is the product and which is the starting material?

A4: The this compound product is significantly less polar than the D-prolinol starting material because the polar amine group has been protected. Therefore, the product will have a higher Rf value (travel further up the plate) than the starting material. Using a co-spot, where you spot both the starting material and the reaction mixture in the same lane, is a reliable way to confirm the identity of the starting material spot within the reaction mixture lane.[3]

Q5: The spots on my TLC plate are very faint after staining with ninhydrin. Why is this?

A5: While D-prolinol has a secondary amine that reacts with ninhydrin, the color development can sometimes be less intense than for primary amines. Ensure you are heating the plate sufficiently after dipping it in the ninhydrin solution, as heat is required for the color to develop.[5] Also, make sure your sample is not too dilute. If the problem persists, potassium permanganate is an excellent alternative stain that is generally very sensitive to the alcohol and amine groups present in both the reactant and product.[2][4]

References

Technical Support Center: N-Boc-D-prolinol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Boc-D-prolinol in their chemical reactions. The following information is designed to address specific issues that may be encountered during the experimental workup and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in organic synthesis?

This compound is a chiral building block and precursor to organocatalysts used in asymmetric synthesis. Its rigid pyrrolidine (B122466) backbone and defined stereochemistry make it a valuable starting material for creating catalysts that control the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. While this compound itself is not typically the active catalyst due to the protected nitrogen, it is often used to synthesize more complex and efficient catalysts, like prolinamide derivatives.[1][2]

Q2: How do I remove the N-Boc protecting group from my this compound derived catalyst or product?

The N-Boc group is reliably removed under acidic conditions. The two most common methods are:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (B109758) (DCM) is a standard and rapid method. The reaction is typically run at 0°C to room temperature and monitored by Thin-Layer Chromatography (TLC).[2][3]

  • Hydrochloric Acid (HCl): A solution of 4M HCl in 1,4-dioxane (B91453) is another effective method that often provides a cleaner reaction profile, yielding the hydrochloride salt of the deprotected amine.[3]

Q3: What are the common side reactions during N-Boc deprotection?

The primary side reaction during acidic N-Boc deprotection is the formation of a reactive tert-butyl cation. This cation can alkylate nucleophilic functional groups in your molecule. To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.[3][4]

Q4: How can I monitor the progress of my this compound mediated reaction?

Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of these reactions. Stains such as potassium permanganate (B83412) can be used for visualization, as many of the reactants and products may not be UV-active.[5] It is advisable to spot the starting materials, the reaction mixture, and a co-spot of both to aid in interpretation.

Troubleshooting Guides

Problem 1: Difficulty in Removing the this compound Derived Catalyst During Aqueous Workup

Q: After quenching my reaction, I am having trouble separating my product from the this compound derived catalyst using liquid-liquid extraction. What can I do?

A: This is a common issue as this compound and its derivatives can have solubility in both aqueous and organic layers.

  • Possible Cause: The catalyst may be partitioning between the aqueous and organic phases.

  • Suggested Solutions:

    • Multiple Extractions: Perform multiple extractions (at least 3-5) with your chosen organic solvent (e.g., ethyl acetate (B1210297), DCM) to ensure complete removal of your product from the aqueous layer.[2][3]

    • Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine). This can help to remove residual water and any highly water-soluble impurities, and may also help to "salt out" your organic product, improving partitioning into the organic layer.[3]

    • pH Adjustment: If your product has an acidic or basic functional group, you can manipulate the pH of the aqueous layer to facilitate separation. For example, if your product is acidic, washing with a mild base (e.g., saturated sodium bicarbonate) will move it to the aqueous layer, potentially leaving the neutral catalyst in the organic layer. Conversely, a mild acid wash can be used for basic products. Caution: Ensure your product and the N-Boc protecting group are stable to the pH changes.

    • Solvent Choice: Consider a less polar organic solvent for extraction if your product is significantly less polar than the catalyst.

Problem 2: The Product and Catalyst Have Similar Rf Values on TLC, Complicating Purification by Column Chromatography

Q: I am unable to achieve good separation of my product from the this compound catalyst using flash column chromatography. What should I try?

A: Co-elution of the product and catalyst can be challenging but is often overcome by optimizing chromatographic conditions.

  • Possible Cause: The polarity of the product and the catalyst are too similar for effective separation with the current solvent system.

  • Suggested Solutions:

    • Solvent System Optimization: Systematically vary the polarity of your eluent. Start with a low polarity mobile phase and gradually increase it. Using a gradient elution can often provide better separation than an isocratic one. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Alternative Stationary Phases: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase such as alumina (B75360) or a reverse-phase C18 silica.

    • Derivatization: In some cases, it may be beneficial to temporarily derivatize either your product or the catalyst to alter its polarity. For example, the hydroxyl group of the prolinol catalyst could be acylated to make it less polar. This protecting group can then be removed after separation.

    • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove the catalyst.

Experimental Protocols & Data

General Workup Procedure for an this compound Mediated Aldol Reaction

This protocol provides a general workflow for the workup and purification of an aldol reaction where an this compound derivative is used as a catalyst.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0°C and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Table 1: Representative Conditions for N-Boc Deprotection

ReagentSolventTemperatureTime (hours)Notes
20-50% TFADichloromethane0°C to RT1 - 3Standard, rapid method. TFA is corrosive.[3]
4M HCl1,4-DioxaneRoom Temperature0.5 - 2Efficient and clean; product is the HCl salt.[3]

Visualizations

General Experimental Workflow for this compound Mediated Reactions

G General Workflow for this compound Mediated Reactions cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Reactants + Solvent Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Catalyst This compound derivative Catalyst->Reaction_Vessel Quench Quench Reaction (e.g., sat. aq. NH4Cl) Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry and Concentrate Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Product Chromatography->Product

Caption: General workflow for this compound mediated reactions.

Troubleshooting Logic for Catalyst Removal

G Troubleshooting Catalyst Removal cluster_extraction_solutions Extraction Solutions cluster_chromatography_solutions Chromatography Solutions Start Catalyst present in product after initial workup Extraction_Issue Difficulty with Aqueous Extraction? Start->Extraction_Issue Chromatography_Issue Difficulty with Chromatography? Extraction_Issue->Chromatography_Issue No Multiple_Extractions Increase Number of Extractions Extraction_Issue->Multiple_Extractions Yes Solvent_Optimization Optimize Eluent System Chromatography_Issue->Solvent_Optimization Yes End Pure Product Chromatography_Issue->End No, Resolved Brine_Wash Perform Brine Wash Multiple_Extractions->Brine_Wash pH_Adjust Adjust Aqueous pH Brine_Wash->pH_Adjust pH_Adjust->End Alt_Stationary_Phase Try Different Stationary Phase Solvent_Optimization->Alt_Stationary_Phase Derivatize Derivatize Catalyst or Product Alt_Stationary_Phase->Derivatize Derivatize->End

Caption: Troubleshooting logic for catalyst removal.

References

Technical Support Center: Stereoselective Synthesis of N-Boc-D-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of N-Boc-D-prolinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the stereoselective reduction of an activated N-Boc-D-proline derivative, such as an ester or an anhydride. The choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity.

Q2: How do I choose the right reducing agent for the synthesis of this compound?

The choice of reducing agent is a key factor influencing the stereoselectivity of the reaction.

  • Boron-based reagents , such as sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄), are commonly used. Their reactivity and stereoselectivity can be modulated by the addition of additives or by using more sterically hindered derivatives.

  • Aluminum-based reagents , like lithium aluminum hydride (LiAlH₄), are more powerful reducing agents.[1] Derivatives such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) can offer improved selectivity.[2][3]

  • Chiral reducing agents , such as those derived from chiral auxiliaries, can also be employed to enhance enantioselectivity.[4][5]

Q3: What is the role of temperature in controlling the stereoselectivity of the reduction?

Lower reaction temperatures generally favor higher stereoselectivity. Conducting the reduction at temperatures ranging from -78 °C to 0 °C can enhance the energy difference between the transition states leading to the different stereoisomers, thus favoring the formation of the desired product.

Q4: Can the solvent affect the stereochemical outcome of the reaction?

Yes, the solvent can have a significant impact on stereoselectivity.[6][7][8] Non-coordinating solvents like toluene (B28343) or hexane (B92381) may favor certain transition state geometries, while coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can influence the reaction pathway through solvation of the metal cation of the reducing agent.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine when the reaction is complete.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low Stereoselectivity Incorrect Reducing Agent: The chosen reducing agent may not be selective enough for the substrate.- Experiment with a bulkier reducing agent to increase steric hindrance.- Consider using a chelation-controlled reduction if applicable.
Suboptimal Temperature: The reaction temperature may be too high, leading to a loss of selectivity.- Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C).
Inappropriate Solvent: The solvent may be interfering with the desired stereochemical pathway.- Screen different solvents (e.g., THF, Et₂O, toluene, DCM).
Incomplete Reaction Insufficient Reducing Agent: The amount of reducing agent may not be enough to fully convert the starting material.- Increase the equivalents of the reducing agent.- Ensure the reducing agent is fresh and has not degraded.
Low Reaction Temperature: While beneficial for selectivity, very low temperatures can slow down the reaction rate significantly.- Gradually warm the reaction to a slightly higher temperature after the initial low-temperature addition.- Increase the reaction time.
Formation of Side Products Over-reduction: A highly reactive reducing agent might be reducing other functional groups.- Use a milder reducing agent.- Protect other sensitive functional groups if necessary.
Epimerization: Basic conditions or prolonged reaction times at higher temperatures can lead to epimerization at the alpha-carbon.- Minimize reaction time and maintain low temperatures.- Use a non-basic workup procedure if possible.
Boc Deprotection: Acidic workup conditions can lead to the removal of the N-Boc protecting group.- Use a neutral or slightly basic workup.- If acidic conditions are necessary, perform them at low temperatures and for a short duration.

Experimental Protocols

Representative Protocol for Stereoselective Reduction of N-Boc-D-proline Methyl Ester

This protocol describes a general procedure for the synthesis of this compound via the reduction of its corresponding methyl ester.

Step 1: Esterification of N-Boc-D-proline

  • Suspend N-Boc-D-proline (1.0 equiv.) in methanol (B129727) (MeOH).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise over 1 hour while maintaining the temperature at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester. This can often be used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-Boc-D-proline methyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the chosen reducing agent (e.g., Lithium Borohydride (LiBH₄), 1.5 equiv.) in THF to the stirred solution.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or Rochelle's salt.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction conditions on the stereoselectivity of the reduction of N-Boc-D-proline derivatives. The values are illustrative and the optimal conditions should be determined experimentally for each specific substrate.

Reducing AgentSolventTemperature (°C)Expected Diastereomeric Ratio (d.r.)
LiBH₄THF-78>90:10
NaBH₄Methanol085:15
LiAlH(O-t-Bu)₃THF-78>95:5
K-Selectride®THF-78>98:2
LiAlH₄Diethyl Ether-2080:20

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Stereoselective Reduction cluster_workup Workup and Purification start N-Boc-D-proline esterification Esterification (e.g., with MeOH, SOCl₂) start->esterification Activation ester N-Boc-D-proline Methyl Ester esterification->ester reduction Reduction with Chiral Reducing Agent in Anhydrous Solvent ester->reduction quench Quenching reduction->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_control Stereochemical Control Models cluster_outcome Stereochemical Outcome reducing_agent Reducing Agent (e.g., LiBH₄, K-Selectride®) felkin_anh Felkin-Anh Model (Non-chelating conditions) reducing_agent->felkin_anh chelation Chelation Control (With Lewis acidic additives or specific substrates) reducing_agent->chelation temperature Temperature (e.g., -78°C) stereoselectivity Stereoselectivity (Diastereomeric Ratio) temperature->stereoselectivity solvent Solvent (e.g., THF, Toluene) solvent->felkin_anh solvent->chelation felkin_anh->stereoselectivity chelation->stereoselectivity

Caption: Logical relationship between reaction conditions and stereoselectivity.

References

common impurities in commercial N-Boc-D-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-D-prolinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercial this compound?

A1: Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation during storage. Common impurities include:

  • Unreacted Starting Materials: Residual D-prolinol and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Enantiomeric Impurity: The corresponding L-isomer, N-Boc-L-prolinol.

  • Related Substances: Byproducts from the synthesis, such as tert-butanol.[1]

  • Over-protection Byproduct: Di-Boc protected impurity where the hydroxyl group is also protected by a Boc group.

  • Residual Solvents: Solvents used during the reaction and purification processes (e.g., ethyl acetate, hexanes, acetonitrile).[1]

  • Degradation Products: Oxidative degradation can occur, and thermal degradation is also a possibility.[2][3]

Q2: Which analytical technique is best for routine purity checks of this compound?

A2: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and common method. It is excellent for separating the main compound from most process-related impurities and degradation products. A standard reverse-phase C18 column is often a good starting point.[1]

Q3: How can I detect and quantify the enantiomeric impurity (L-isomer)?

A3: The most reliable and widely used method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4] This technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their accurate quantification.[5] Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used.[4]

Q4: What are the signs of degradation in my this compound sample?

A4: Degradation may be indicated by a change in the physical appearance of the material (e.g., discoloration from a white powder to a yellowish or brownish solid). Analytically, degradation can be observed as the appearance of new peaks in an HPLC chromatogram or extra signals in an NMR spectrum upon re-analysis of an older sample.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, particularly those related to impurities.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in ¹H NMR spectrum. Residual Solvents: Common solvents from purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are a frequent source of extra peaks.[1]Solution: Compare the chemical shifts of the unknown peaks to known solvent chemical shift tables. Ensure your product is thoroughly dried under a high vacuum.[1]
Process-Related Impurities: These could be unreacted starting materials or byproducts.[1]Solution: Run NMR spectra of your starting materials and suspected byproducts to see if the signals match.[1]
Poor separation between the main peak and an impurity in HPLC. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating the impurity from the main compound.Solution 1: Perform a gradient elution to identify a suitable mobile phase composition for better separation. Solution 2: Adjust the pH of the mobile phase if the impurity has an ionizable group.[1]
Inappropriate Column: The stationary phase of the column may not be suitable for the separation.Solution: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.[1]
Reaction catalyzed by a derivative of this compound is sluggish or fails. Catalyst Poisoning by Impurities: Trace impurities from the starting this compound could be interfering with the catalyst.Solution: Repurify the this compound by recrystallization or column chromatography. Analyze the purified material by HPLC and NMR to confirm purity before use.
Incorrect Catalyst Synthesis: The synthesis of the chiral ligand or organocatalyst from this compound may have been incomplete or resulted in side products.Solution: Carefully review the synthetic protocol for the catalyst.[6] Purify the catalyst and confirm its structure and purity by appropriate analytical methods (NMR, MS).
Mass spectrometry reveals a peak with a mass corresponding to the product +100 Da. Incomplete Removal of the Boc Group: This is a common issue in subsequent reaction steps where the Boc group is intended to be removed. The mass of a Boc group is 100 Da.Solution: Increase the cleavage time for the deprotection reaction (e.g., with trifluoroacetic acid). Optimize the cleavage cocktail to include scavengers that can capture the released carbocations.

Quantitative Data Summary

The following table summarizes typical purity specifications for commercial this compound and the analytical techniques used for their determination.

Parameter Typical Specification Analytical Method
Purity (by HPLC) ≥ 98%[7]High-Performance Liquid Chromatography (HPLC)
Enantiomeric Purity (e.e.) ≥ 99%Chiral High-Performance Liquid Chromatography (Chiral HPLC)[4][5]
Optical Rotation [α]D25 = +54 ± 2º (c=1 in MeOH)[7]Polarimetry
Melting Point 52-65 °C[7]Melting Point Apparatus

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and identify the presence of related substance impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Methodology:

  • Sample Preparation: Prepare a sample solution of this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample onto the HPLC system.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of N-Boc-prolinol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H).[5]

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection: UV at 210 nm.[5]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.

Visualizations

Impurity_Analysis_Workflow Impurity Analysis Workflow for this compound cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Troubleshooting & Resolution cluster_3 Outcome Sample This compound Sample HPLC HPLC Purity Check Sample->HPLC NMR ¹H NMR Analysis Sample->NMR Impurity_Detected Impurity Detected? HPLC->Impurity_Detected NMR->Impurity_Detected LCMS LC-MS for Mass ID Impurity_Detected->LCMS Yes Chiral_HPLC Chiral HPLC for Enantiomer ID Impurity_Detected->Chiral_HPLC Yes Pass Meets Purity Specification Impurity_Detected->Pass No Identify_Source Identify Source of Impurity LCMS->Identify_Source Chiral_HPLC->Identify_Source Purification Repurification (Recrystallization/Chromatography) Identify_Source->Purification Reanalysis Re-analyze for Purity Confirmation Purification->Reanalysis Reanalysis->Pass Fail Fails Purity Specification Reanalysis->Fail

Caption: Workflow for the analysis and resolution of impurities in this compound.

Logical_Troubleshooting Logical Flow for Troubleshooting Failed Reactions cluster_0 Problem cluster_1 Initial Checks cluster_2 Investigation & Action cluster_3 Resolution Reaction_Failed Reaction Involving this compound Derivative Fails or is Sluggish Check_Purity Check Purity of this compound Starting Material Reaction_Failed->Check_Purity Check_Derivative Check Purity of Synthesized Derivative/Catalyst Reaction_Failed->Check_Derivative Check_Conditions Verify Reaction Conditions (Temp, Time, Reagents) Reaction_Failed->Check_Conditions Impurity_Found_SM Impurity Found in Starting Material? Check_Purity->Impurity_Found_SM Impurity_Found_Derivative Impurity Found in Derivative? Check_Derivative->Impurity_Found_Derivative Conditions_Incorrect Reaction Conditions Incorrect? Check_Conditions->Conditions_Incorrect Purify_SM Purify this compound Impurity_Found_SM->Purify_SM Yes Repeat_Reaction Repeat Reaction with Pure Materials and Optimized Conditions Impurity_Found_SM->Repeat_Reaction No Resynthesize_Derivative Re-synthesize and Purify Derivative Impurity_Found_Derivative->Resynthesize_Derivative Yes Impurity_Found_Derivative->Repeat_Reaction No Optimize_Conditions Optimize Reaction Conditions Conditions_Incorrect->Optimize_Conditions Yes Conditions_Incorrect->Repeat_Reaction No Purify_SM->Repeat_Reaction Resynthesize_Derivative->Repeat_Reaction Optimize_Conditions->Repeat_Reaction

References

Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enantiomeric excess in applications utilizing catalysts derived from N-Boc-D-proline.

Frequently Asked Questions (FAQs)

Q1: Can I use N-Boc-D-prolinol directly as a catalyst for asymmetric reactions like the aldol (B89426) or Michael addition?

A1: No, in most cases, this compound is not used directly as a catalyst for these reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents the formation of the crucial enamine or iminium ion intermediates that are necessary for the catalytic cycle of many proline-catalyzed reactions.[1][2] The Boc group reduces the nucleophilicity of the nitrogen and sterically hinders its interaction with carbonyl substrates.[1] this compound and N-Boc-D-proline are primarily used as chiral building blocks for the synthesis of more complex and efficient organocatalysts.[1][2]

Q2: What is the primary role of N-Boc-D-proline and its derivatives in organocatalysis?

A2: N-Boc-D-proline serves as a versatile starting material for the synthesis of a wide range of chiral ligands and organocatalysts, such as D-prolinamides and (S)-α,α-Diphenyl-2-pyrrolidinemethanol.[2][3] The Boc group is advantageous during synthesis as it allows for selective reactions on the carboxylic acid part of the molecule without affecting the amine.[2] Once the desired catalyst structure is assembled, the Boc group is removed (deprotected) to unmask the catalytically active secondary amine.[2][3][4]

Q3: How do I activate a catalyst synthesized from N-Boc-D-proline?

A3: Activation typically involves the removal of the Boc protecting group, a process called deprotection. This is usually achieved by treating the N-Boc-protected catalyst precursor with a strong acid. Common methods include using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[4] The choice of deprotection agent can be critical to avoid side reactions.[4]

Q4: What is the difference between using a catalyst derived from N-Boc-D-proline versus one from N-Boc-L-proline?

A4: N-Boc-D-proline and N-Boc-L-proline are enantiomers. Consequently, the catalysts derived from them are also enantiomers. In an asymmetric reaction, they will produce opposite enantiomers of the final product.[5] This predictable stereochemical outcome is a major advantage in chiral synthesis, as it allows access to either enantiomer of a target molecule by simply choosing the appropriate catalyst precursor.[5]

Troubleshooting Guide for Low Enantiomeric Excess (ee)

This guide addresses common issues encountered when using D-proline-derived organocatalysts (synthesized from N-Boc-D-proline) that result in low enantiomeric excess.

Q5: My reaction is showing very low or no enantioselectivity. What are the first things I should check?

A5: When faced with poor enantioselectivity, a systematic check of your starting materials and reaction setup is crucial.

  • Catalyst Integrity: Ensure the chemical and enantiomeric purity of your catalyst. If you synthesized it from N-Boc-D-proline, confirm that the Boc deprotection was complete. Residual Boc-protected material will be inactive. Visually, the catalyst should be a clear, colorless to pale yellow oil or solid; significant discoloration may indicate degradation.[6]

  • Reagent Purity: Verify the purity of your substrates (e.g., aldehydes and ketones) and the solvent. Acidic or basic impurities can interfere with the catalytic cycle.[6]

  • Anhydrous Conditions: Many organocatalytic reactions are sensitive to moisture. Ensure your solvent and reagents are appropriately dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it.[6][7]

Q6: I've confirmed my reagents are pure, but the enantiomeric excess is still low. What experimental conditions should I optimize?

A6: Suboptimal reaction conditions are a common cause of low enantioselectivity. The key parameters to investigate are temperature, solvent, and concentration.

  • Temperature: Lowering the reaction temperature is often the most effective strategy for improving enantiomeric excess. Reactions that are fast at room temperature may proceed with low selectivity. Consider running the reaction at 0 °C, -20 °C, or even lower.[6]

  • Solvent: The choice of solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities (e.g., aprotic polar solvents like DMSO, DMF, acetonitrile, or non-polar solvents like toluene).[7]

  • Concentration: The concentration of both the catalyst and the substrates can impact the reaction kinetics and, in some cases, the enantioselectivity. A kinetic modeling study of proline-catalyzed aldol reactions suggests that excess catalyst can sometimes decrease the ee, while excess of the ketone donor may increase it.[8][9]

Q7: How can additives improve my enantiomeric excess?

A7: Additives can play several roles, such as acting as co-catalysts, influencing the catalyst's conformation, or minimizing side reactions.

  • Water: In some proline-catalyzed reactions, a small amount of water can be beneficial, potentially increasing both the reaction rate and the enantioselectivity up to a certain concentration.[8][9][10] However, excess water can be detrimental.[8][9]

  • Acids/Bases: The presence of acidic or basic additives can have a profound effect. For instance, in the proline-mediated α-amination of aldehydes, the addition of tertiary amines can even cause a reversal of enantioselectivity.[11] Brønsted acids are also sometimes used as co-catalysts.[6]

  • Other Additives: Depending on the specific reaction, other additives like crown ethers have been shown to impact the level of enantioselectivity.[12]

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following tables summarize the typical effects of key experimental parameters on the enantiomeric excess in proline-derivative catalyzed reactions.

Table 1: Effect of Temperature on Enantiomeric Excess

TemperatureTypical Enantiomeric Excess (ee %)General Trend
Room Temperature (20-25 °C)Moderate to HighLower temperatures generally lead to higher enantioselectivity.[6]
0 °CHigh
-20 °C to -78 °CVery High

Table 2: Influence of Solvent on a Proline-Catalyzed Aldol Reaction

SolventYield (%)Enantiomeric Excess (ee %)
Methanol (MeOH)LowLow
MeOH/H₂O mixtureHighHigh (e.g., 90%)[10]
DMSOModerateModerate to High[10]
Dichloromethane (DCM)VariableVariable
TolueneVariableVariable

Table 3: Effect of Additives in Proline-Catalyzed Reactions

AdditiveConcentrationEffect on Enantiomeric Excess (ee %)Reference
WaterOptimal (e.g., 0.6 M)Increases ee[8][9]
WaterExcess (> 1.0 M)Decreases ee[8][9]
Tertiary AmineVariesCan reverse enantioselectivity[11]

Experimental Protocols

Protocol 1: Synthesis of a D-Prolinamide Organocatalyst from N-Boc-D-proline

This protocol describes the general procedure for coupling N-Boc-D-proline with a chiral amine, followed by Boc deprotection to yield the active catalyst.

  • Amide Coupling:

    • Dissolve N-Boc-D-proline (1.0 equiv.), a chiral primary or secondary amine (1.0 equiv.), and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in an anhydrous solvent such as DCM or DMF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a carbodiimide (B86325) coupling reagent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.), portion-wise to the stirred solution.

    • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc-prolinamide by flash column chromatography.[3]

  • Boc Deprotection:

    • Dissolve the purified N-Boc-prolinamide in anhydrous DCM (e.g., 0.1-0.5 M).

    • Cool the solution to 0 °C.

    • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution (a typical concentration is 20-50% TFA in DCM v/v).

    • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue with a saturated NaHCO₃ solution.

    • Extract the product into an organic solvent, dry the combined organic layers, and concentrate under vacuum to yield the final D-prolinamide catalyst.[3][4]

Protocol 2: General Asymmetric Aldol Reaction Using a D-proline Derivative

  • Reaction Setup:

    • To a flask, add the aldehyde (1.0 equiv.), the ketone (donor, typically in excess), and the D-proline-derived catalyst (e.g., 5-20 mol%) in the chosen solvent.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

    • Monitor the reaction progress using TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated NH₄Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC analysis.[6]

Visualizations

Synthesis and Activation of a D-Prolinamide Catalyst

G start_mat N-Boc-D-proline + Chiral Amine coupling Amide Coupling (EDC, HOBt, DIPEA) start_mat->coupling intermediate N-Boc-D-prolinamide (Protected Catalyst) coupling->intermediate purification1 Purification (Chromatography) intermediate->purification1 deprotection Boc Deprotection (TFA/DCM) purification1->deprotection final_catalyst Active D-Prolinamide Catalyst deprotection->final_catalyst

Caption: Workflow for synthesizing a D-prolinamide organocatalyst.

Generalized Enamine Catalytic Cycle

G catalyst D-Proline Derivative Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone (Donor) ketone->enamine iminium Iminium Adduct enamine->iminium + Aldehyde aldehyde Aldehyde (Acceptor) aldehyde->iminium product Chiral Product iminium->product + H₂O - Catalyst

Caption: Generalized enamine catalytic cycle for proline derivatives.

Troubleshooting Workflow for Low Enantiomeric Excess

G start_node Low Enantiomeric Excess (ee) Observed check_purity Step 1: Verify Purity - Catalyst (complete deprotection?) - Substrates - Solvent (anhydrous?) start_node->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Action: Purify/Replace Reagents & Catalyst. Dry Solvent. purity_ok->purify_reagents No optimize_conditions Step 2: Optimize Conditions - Lower Temperature (0 °C, -20 °C) - Screen Solvents (polar/non-polar) purity_ok->optimize_conditions  Yes purify_reagents->check_purity conditions_ok Improvement? optimize_conditions->conditions_ok screen_additives Step 3: Screen Additives - Water (catalytic amount) - Co-catalyst (e.g., acid) conditions_ok->screen_additives No success High Enantiomeric Excess Achieved conditions_ok->success  Yes screen_additives->success

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of N-Boc-D-prolinol Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks is a critical quality attribute in the development of pharmaceuticals and fine chemicals. N-Boc-D-prolinol, a valuable chiral intermediate, requires accurate and robust analytical methods to quantify its enantiomeric purity, ensuring the stereochemical integrity of the final product. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers.

This guide provides a comparative overview of HPLC methods for determining the enantiomeric purity of this compound. While specific application notes for this compound are not extensively published, methods for the closely related N-Boc-D-proline and other hydroxyl-containing proline derivatives are well-established and directly applicable. These methods typically employ polysaccharide-based chiral stationary phases.

Comparison of Chiral Stationary Phases for this compound Analysis

The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including N-protected amino alcohols.

Below is a comparison of commonly used polysaccharide-based CSPs for the analysis of proline derivatives, with expected performance for this compound.

Chiral Stationary Phase (CSP)SelectorTypical Mobile PhaseExpected Performance for this compound
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / TFAExcellent Resolution: Often provides baseline separation. The hydroxyl group of the prolinol is expected to interact favorably with the carbamate (B1207046) linkages on the selector.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / TFAGood to Excellent Resolution: Offers different selectivity compared to amylose-based phases and can be a valuable alternative if separation on Chiralpak® AD-H is suboptimal.
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Broader range of solvents including chlorinated solvents and ethyl acetateHigh Robustness and Versatility: The immobilized nature of the CSP allows for a wider range of mobile phases to be used for method development, potentially improving resolution and analysis time.

Quantitative Data Summary

The following table summarizes representative, albeit illustrative, quantitative data for the chiral separation of N-Boc-prolinol enantiomers based on typical performance for similar proline derivatives on a Chiralpak® AD-H column.[1][2] Actual retention times and resolution will vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

ParameterMethod 1: Chiralpak® AD-HMethod 2: Chiralcel® OD-H
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (this compound) ~ 9.5 min~ 11.0 min
Retention Time (N-Boc-L-prolinol) ~ 11.8 min~ 13.5 min
Resolution (Rs) > 2.0> 1.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Chiral HPLC Analysis using Chiralpak® AD-H

This protocol describes a general method for the enantiomeric purity determination of this compound using a widely successful polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • HPLC grade n-Hexane.

  • HPLC grade Isopropanol (IPA).

  • Trifluoroacetic acid (TFA).

  • This compound reference standard.

  • Sample of this compound for analysis.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

5. Analysis:

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the this compound reference standard to determine the retention times of the enantiomers.

  • Inject the sample solution and record the chromatogram.

  • The enantiomeric purity is determined by calculating the area percentage of the this compound peak relative to the total area of both enantiomer peaks.

Protocol 2: Alternative Chiral HPLC Analysis using Chiralcel® OD-H

This protocol provides an alternative method using a cellulose-based CSP, which may offer different selectivity.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • HPLC grade n-Hexane.

  • HPLC grade Ethanol (EtOH).

  • Trifluoroacetic acid (TFA).

  • This compound reference standard.

  • Sample of this compound for analysis.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Ethanol, and TFA in a ratio of 85:15:0.1 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase, as described in Protocol 1.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

5. Analysis:

  • Follow the analysis steps outlined in Protocol 1 to determine the enantiomeric purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of chiral separation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Pumped Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injected Detector UV Detector HPLC_System->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation Peak_Integration->Purity_Calculation

Caption: Experimental workflow for HPLC analysis of this compound.

Chiral_Separation cluster_column Chiral Column cluster_enantiomers Enantiomer Mixture cluster_separation Separation CSP Chiral Stationary Phase (CSP) Separated_D Separated This compound CSP->Separated_D Different interaction strengths lead to different retention times Separated_L Separated N-Boc-L-prolinol CSP->Separated_L Enantiomer_D This compound Enantiomer_D->CSP Forms transient diastereomeric complex 1 Enantiomer_L N-Boc-L-prolinol Enantiomer_L->CSP Forms transient diastereomeric complex 2

Caption: Principle of enantiomeric separation on a chiral stationary phase.

References

A Comparative Guide to the NMR Spectroscopic Characterization of N-Boc-D-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the precise characterization of chiral auxiliaries is paramount to ensuring the stereochemical integrity of pharmaceutical compounds and other fine chemicals. N-Boc-D-prolinol, a derivative of the naturally occurring amino acid D-proline, is a widely utilized chiral building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming its structure and purity. This guide provides a comparative analysis of the NMR spectroscopic features of this compound against other common chiral auxiliaries, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Auxiliaries by NMR

The selection of a chiral auxiliary is often guided by its synthetic accessibility, reactivity, and the ease with which its incorporation and removal can be monitored. NMR spectroscopy provides a detailed fingerprint of these molecules, allowing for unambiguous identification and assessment of purity. Below is a comparison of the characteristic ¹H and ¹³C NMR chemical shifts for this compound and two other widely used chiral auxiliaries: (4S)-4-benzyl-2-oxazolidinone (an Evans auxiliary) and (S)-2-(methoxymethyl)pyrrolidine (SMP).

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~1.4 (s, 9H, C(CH₃)₃), 1.6-2.0 (m, 4H, pyrrolidine (B122466) CH₂), 3.2-3.6 (m, 4H, CH₂N and CH₂O), ~3.9 (m, 1H, CH-CH₂O)~24.0 (pyrrolidine C4), ~28.5 (C(CH₃)₃), ~29.0 (pyrrolidine C3), ~47.0 (pyrrolidine C5), ~59.0 (pyrrolidine C2), ~65.0 (CH₂OH), ~80.0 (C(CH₃)₃), ~155.0 (C=O)
(4S)-4-benzyl-2-oxazolidinone ~2.8 (dd, 1H, CH₂Ph), ~3.3 (dd, 1H, CH₂Ph), ~4.2 (m, 2H, CH₂O), ~4.7 (m, 1H, NCH), ~5.8 (br s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H)~38.0 (CH₂Ph), ~55.0 (NCH), ~66.0 (CH₂O), ~127.0, ~129.0, ~129.5 (Ar-CH), ~135.0 (Ar-C), ~158.0 (C=O)
(S)-2-(methoxymethyl)pyrrolidine (SMP) ~1.4-2.0 (m, 4H, pyrrolidine CH₂), ~2.8-3.0 (m, 2H, CH₂N), ~3.2-3.4 (m, 3H, CH₂O and NCH), ~3.35 (s, 3H, OCH₃)~23.0 (pyrrolidine C4), ~28.0 (pyrrolidine C3), ~46.0 (pyrrolidine C5), ~59.0 (OCH₃), ~60.0 (pyrrolidine C2), ~76.0 (CH₂O)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The ¹³C NMR data for this compound are predicted values.

Experimental Protocols

Accurate and reproducible NMR data is contingent on standardized experimental procedures.

Protocol for ¹H and ¹³C NMR Acquisition of this compound

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard 1D proton-decoupled carbon experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing Methodologies

Workflow for NMR Sample Analysis

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Integration & Peak Picking calibration->analysis

A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Key Structural Features and NMR Signal Correlation for this compound

Correlation of ¹H and ¹³C NMR signals to the structure of this compound.

A Researcher's Guide to Determining Enantiomeric Excess of N-Boc-D-prolinol Products

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of chiral molecules for pharmaceutical and research applications, the stereochemical integrity of intermediates is of utmost importance. For products derived from N-Boc-D-prolinol, accurately determining the enantiomeric excess (ee) is a critical quality control step. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

The three principal methods for determining the enantiomeric excess of this compound and its precursors like N-Boc-D-proline are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each of these techniques offers distinct advantages and is suited to different analytical requirements.

Comparison of Analytical Methods

The choice of an analytical technique hinges on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each method for the analysis of N-Boc-protected proline derivatives.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Separation of volatile enantiomeric derivatives on a chiral stationary phase.[1][2]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[1]
Sample State Liquid.[2]Gas (requires derivatization to increase volatility).[1][2][3]Liquid.[2]
Derivatization Often not required, but can be used to enhance detection.Required to increase volatility and improve peak shape.[1][3]A chiral solvating or derivatizing agent is added to the NMR sample.
Sensitivity High.[1][2]Very High.[2]Moderate.[1][2]
Analysis Time Moderate (typically 10-30 min).[2]Short to Moderate.[2][3]Rapid (typically < 10 min per sample).[2]
Resolution Baseline resolution is often achievable.High resolution.Dependent on the chiral solvating agent and magnetic field strength.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for separating enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase.

  • Instrumentation : HPLC system with a UV or fluorescence detector.[4]

  • Column : Chiralpak IA (250 mm x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase : A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may require optimization.[4]

  • Flow Rate : 0.6 - 1.0 mL/min.[4]

  • Column Temperature : 25 - 40 °C.[4]

  • Detection : UV at 210 nm or 465 nm (if derivatized).[4]

  • Sample Preparation : Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.[4] For enhanced detection, derivatization with an agent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be performed.

  • Data Analysis : The enantiomeric excess is calculated from the peak areas of the two enantiomers. The formula for ee is: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

2. Chiral Gas Chromatography (GC)

Chiral GC offers high sensitivity and resolution but necessitates derivatization to make the analyte volatile.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (MS) or a flame ionization detector (FID).

  • Column : A chiral capillary column, such as Chirasil-L-Val.

  • Derivatization (Two-Step Protocol) :

    • Esterification : To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent.[3]

    • Acylation : Dissolve the residue in 1 mL of dichloromethane (B109758) and add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in dichloromethane for injection.[3]

  • GC Conditions :

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.

    • Carrier Gas : Helium or hydrogen.

  • Data Analysis : The enantiomeric ratio is determined by integrating the peaks corresponding to the derivatized D- and L-enantiomers in the chromatogram.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum.

  • Instrumentation : NMR spectrometer (400 MHz or higher).[4]

  • Chiral Solvating Agent (CSA) : (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or other suitable chiral alcohols or acids.

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the this compound product in 0.6 mL of the deuterated solvent in an NMR tube and acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube, mix gently, and acquire another ¹H NMR spectrum.

  • Data Analysis : Identify a proton signal that shows chemical shift non-equivalence after the addition of the CSA. Integrate the distinct signals for the two diastereomeric complexes. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Visualizing the Workflow and Method Selection

The following diagrams illustrate the general experimental workflow for determining the enantiomeric excess of this compound products and a logical approach to selecting the appropriate analytical method.

G Experimental Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample This compound Product Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatize (if required for GC) Dissolve->Derivatize NMR Chiral NMR Dissolve->NMR HPLC Chiral HPLC Derivatize->HPLC Optional GC Chiral GC Derivatize->GC Required Integrate Integrate Peak Areas / Signal Intensities HPLC->Integrate GC->Integrate NMR->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: General experimental workflow for determining the enantiomeric excess.

G Decision Tree for Method Selection Start Start: Need to determine ee of this compound product HighSensitivity Is very high sensitivity required? Start->HighSensitivity RapidAnalysis Is rapid analysis critical? HighSensitivity->RapidAnalysis No UseGC Use Chiral GC HighSensitivity->UseGC Yes Derivatization Is derivatization acceptable? RapidAnalysis->Derivatization No UseNMR Use Chiral NMR RapidAnalysis->UseNMR Yes UseHPLC Use Chiral HPLC Derivatization->UseHPLC No ConsiderHPLC Consider Chiral HPLC Derivatization->ConsiderHPLC Yes

Caption: Decision tree for selecting an analytical method.

References

A Tale of Two Enantiomers: N-Boc-D-prolinol and N-Boc-L-prolinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries and catalysts are indispensable tools. Among these, N-Boc-D-prolinol and N-Boc-L-prolinol have emerged as versatile building blocks for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. As enantiomers, these two compounds are mirror images of each other, a fundamental difference that dictates the stereochemical outcome of the reactions they mediate. This guide provides an objective comparison of their roles in synthesis, supported by experimental data from a representative asymmetric reaction, detailed protocols, and a visualization of the underlying catalytic mechanism.

Fundamental Properties and Applications

This compound and N-Boc-L-prolinol are protected derivatives of the amino acid proline. The tert-butoxycarbonyl (Boc) protecting group enhances their solubility in organic solvents and allows for controlled reactivity.[1] Their primary utility lies in their application as chiral auxiliaries or as precursors to more complex chiral ligands and organocatalysts.[2][3] The inherent chirality of the prolinol backbone is transferred to the product of a reaction, enabling chemists to selectively synthesize one enantiomer over the other.[3] This stereocontrol is crucial in drug development, as different enantiomers of a drug can exhibit vastly different therapeutic effects and toxicities.[3]

The core principle governing their use is that this compound will facilitate the formation of one enantiomer of a product, while N-Boc-L-prolinol will produce the opposite enantiomer, ideally with comparable efficiency and selectivity.[2] These compounds are instrumental in a variety of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and the synthesis of chiral β-amino sulfides and thiols.[2][3]

Performance in Asymmetric Aldol Reactions: A Case Study

AldehydeCatalystYield (%)Enantiomeric Excess (ee, %)Product Enantiomer
4-NitrobenzaldehydeL-Prolinamide derivative8593(S)
BenzaldehydeL-Prolinamide derivative7286(S)
IsovaleraldehydeL-Prolinamide derivative47>99(S)
4-NitrobenzaldehydeD-Prolinamide derivative (Predicted)~85~93(R)
BenzaldehydeD-Prolinamide derivative (Predicted)~72~86(R)
IsovaleraldehydeD-Prolinamide derivative (Predicted)~47>99(R)

Data adapted from a study on L-prolinamide catalyzed aldol reactions. The results for the D-prolinamide derivative are predicted based on the principle of enantiomeric catalysts.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative

The following protocol is adapted from the literature for the synthesis of a prolinamide catalyst from L-proline and its application in an asymmetric aldol reaction. A similar protocol would be followed using D-proline to generate the enantiomeric catalyst.

Part 1: Synthesis of the L-Prolinamide Catalyst

  • Activation of N-Cbz-L-proline: N-Carbobenzyloxy-L-proline (8.0 mmol) and triethylamine (B128534) (8.0 mmol) are dissolved in tetrahydrofuran (B95107) (30 ml). The solution is cooled to 0°C. Ethylchloroformate (8.0 mmol) is added dropwise over 15 minutes.

  • Amide Coupling: After stirring for 30 minutes, the desired amine (e.g., (1S,2S)-diphenyl-2-aminoethanol) (8.0 mmol) is added over 15 minutes.

  • Reaction Completion: The resulting solution is stirred at 0°C for 1 hour, at room temperature for 16 hours, and then refluxed for 3 hours.

  • Work-up and Deprotection: The reaction mixture is worked up using standard procedures to isolate the Cbz-protected prolinamide. The Cbz group is then removed via hydrogenation to yield the active catalyst.

Part 2: Asymmetric Aldol Reaction

  • Reaction Setup: To a solution of the aldehyde (0.5 mmol) in neat acetone (B3395972) (2.0 mL) at -25°C is added the L-prolinamide catalyst (0.1 mmol, 20 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at -25°C for 24-72 hours, with progress monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The residue is purified by flash column chromatography on silica (B1680970) gel to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanism of Stereochemical Control

The high degree of enantioselectivity in prolinamide-catalyzed aldol reactions is attributed to the formation of a highly organized, rigid transition state. The catalyst reacts with the ketone (e.g., acetone) to form a chiral enamine intermediate. This enamine then attacks the aldehyde, which is held in a specific orientation through hydrogen bonding with the amide N-H and a terminal hydroxyl group of the catalyst. This controlled approach of the aldehyde to the enamine dictates the stereochemistry of the newly formed carbon-carbon bond.

G cluster_cycle Catalytic Cycle cluster_key Key Steps Catalyst Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TransitionState Organized Transition State (H-Bonding) Enamine->TransitionState k1 Enamine Formation Iminium Iminium Intermediate TransitionState->Iminium k2 Stereoselective C-C Bond Formation Aldehyde Aldehyde Aldehyde->TransitionState Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst k3 Catalyst Regeneration Water H₂O

References

A Tale of Two Strategies: Proline-Derived Organocatalysis versus Evans Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the aldol (B89426) reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, crucial in the construction of complex molecules such as natural products and pharmaceuticals. For researchers and drug development professionals, achieving high stereoselectivity is paramount. Two powerful and widely adopted strategies to this end are organocatalysis using proline and its derivatives, and the use of stoichiometric chiral auxiliaries, exemplified by the Evans oxazolidinones. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.

Fundamental Differences in Approach

The core distinction between these two methods lies in their catalytic nature. Proline-derived systems, often synthesized from precursors like N-Boc-D-prolinol, act as true catalysts, participating in the reaction cycle but being regenerated in the process. Typically used in sub-stoichiometric amounts (5-30 mol%), they offer an atom-economical and environmentally benign approach.

In contrast, Evans auxiliaries are stoichiometric reagents that are covalently attached to the substrate to direct the stereochemical outcome of the aldol reaction. Following the reaction, the auxiliary must be cleaved from the product in a separate chemical step. While this approach is less atom-economical, it is renowned for its high degree of stereocontrol and reliability across a broad range of substrates.

Performance Comparison: A Data-Driven Overview

The efficacy of each method is best illustrated through a direct comparison of their performance in similar chemical transformations. The following tables summarize quantitative data for representative aldol reactions.

Table 1: Proline-Catalyzed Aldol Reaction of Cyclohexanone (B45756) with Benzaldehyde (B42025)

Catalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
10Methanol (B129727)/Water0307890:1095

Data sourced from a representative protocol for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.[1]

Table 2: Evans Auxiliary-Mediated Aldol Reaction of an N-Propionyl Oxazolidinone with Representative Aldehydes

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185
Benzaldehyde97:389
Propionaldehyde99:180

Representative data showcasing the high syn-diastereoselectivity of the Evans aldol reaction.[2][3]

Mechanistic Insights: Visualizing the Pathways

The distinct stereochemical outcomes of these reactions are governed by fundamentally different transition states, as illustrated in the following diagrams.

Proline_Catalytic_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Hydrolysis Hydrolysis Product->Proline - Catalyst Regeneration

Proline-Catalyzed Aldol Reaction Cycle.

Evans_Auxiliary_Workflow cluster_0 Stoichiometric Steps cluster_1 Key Intermediate Acylation 1. Acylation (Attach Auxiliary) Acylated_Substrate N-Acyl Oxazolidinone Acylation->Acylated_Substrate Aldol 2. Diastereoselective Aldol Reaction Aldol_Product Aldol Adduct with Auxiliary Attached Aldol->Aldol_Product Cleavage 3. Cleavage (Remove Auxiliary) Final_Product Chiral Aldol Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Enolate Chiral Boron Enolate Enolate->Aldol + Aldehyde Start Substrate + Evans Auxiliary Start->Acylation Acylated_Substrate->Aldol Acylated_Substrate->Enolate Aldol_Product->Cleavage

Evans Auxiliary-Mediated Aldol Reaction Workflow.

Detailed Experimental Protocols

For practical application, the following detailed methodologies for key experiments are provided.

Protocol 1: L-Proline Catalyzed Aldol Reaction of Cyclohexanone and Benzaldehyde[1][4]

Reaction Setup:

  • In a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol, 10 mol%).

  • Add methanol (1.33 mL) and water (330 µL) to the flask.

  • Add cyclohexanone (5.18 mL, 50 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture via syringe.

Reaction Execution:

  • Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • After 30 hours, filter the reaction mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (B81311) (e.g., 2:8) as the eluent to afford the pure 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

Characterization:

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Evans Auxiliary-Mediated Aldol Reaction[3][5][6]

This is a multi-step sequence involving acylation of the auxiliary, the aldol reaction, and cleavage of the auxiliary.

Step A: Acylation of the Evans Auxiliary

  • To a solution of the chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone, 1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the N-acyl oxazolidinone by column chromatography.

Step B: The Evans Aldol Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of a hindered base such as diisopropylethylamine (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a phosphate (B84403) buffer (pH 7), followed by methanol and a solution of hydrogen peroxide in methanol.

  • Extract the product and purify by column chromatography.

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (B78521) (2.0 equiv).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench excess peroxide by adding sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract the desired chiral β-hydroxy acid product.

Conclusion: Choosing the Right Tool for the Job

Both proline-derived organocatalysis and Evans auxiliary-mediated synthesis are powerful and reliable methods for asymmetric aldol reactions, each with its own set of advantages and disadvantages.

Proline-Derived Organocatalysis:

  • Pros: Catalytic in nature, more atom-economical, environmentally friendlier, and involves simpler experimental procedures.

  • Cons: May require higher catalyst loadings for less reactive substrates, and achieving very high diastereoselectivity can be challenging depending on the substrate combination.

Evans Auxiliary-Mediated Synthesis:

  • Pros: Exceptionally high levels of diastereoselectivity and enantioselectivity, predictable stereochemical outcomes, and a well-established broad substrate scope.[4]

  • Cons: Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal, and is less atom-economical.

The choice between these two methodologies will ultimately depend on the specific goals of the synthesis. For large-scale industrial applications where cost and environmental impact are major considerations, the catalytic approach offered by proline and its derivatives is highly attractive. For complex total synthesis projects where achieving the highest possible stereocontrol is critical and the cost of a stoichiometric auxiliary is justified, the Evans method remains a gold standard. The continuous development in both fields, however, promises even more efficient and selective catalysts and auxiliaries for the synthetic chemist's toolkit.

References

N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the pursuit of enantiomerically pure compounds. N-Boc-D-prolinol, a derivative of the naturally occurring amino acid D-proline, has emerged as a valuable and versatile chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine (B122466) backbone and the stereodirecting influence of the hydroxymethyl group offer distinct advantages in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. This guide provides an objective comparison of this compound and its derivatives with other prominent chiral auxiliaries, supported by experimental data, to aid in the selection of the most suitable tool for a given synthetic challenge.

The core principle behind the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This introduces a chiral environment that directs a subsequent chemical transformation to favor the formation of one diastereomer over the other. Following the reaction, the auxiliary is removed and can often be recovered for reuse. The efficacy of a chiral auxiliary is evaluated based on the diastereoselectivity of the reaction, the chemical yield of the desired product, and the ease of its removal and recovery.

Comparison of this compound Derivatives with Other Chiral Auxiliaries

This compound is often modified at the hydroxyl group to generate a range of auxiliaries suitable for different applications. For instance, it can be converted into amides or ethers, which then serve as the chiral directing groups. The performance of these prolinol-derived auxiliaries is often benchmarked against well-established systems like Evans' oxazolidinones and Oppolzer's sultams.

Key Advantages of Prolinol-Derived Auxiliaries:

  • High Diastereoselectivity: The rigid pyrrolidine ring and the potential for chelation control lead to highly ordered transition states, resulting in excellent levels of diastereoselectivity in many reactions.

  • Versatility: Derivatives of this compound have been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

  • Predictable Stereochemical Outcome: The stereochemical outcome of reactions employing prolinol-derived auxiliaries is often predictable based on well-established transition state models.

  • Accessibility from the Chiral Pool: Both enantiomers of prolinol are readily available from the inexpensive natural amino acids, D-proline and L-proline, providing access to both enantiomers of the target molecule.

Comparative Performance Data

The following table summarizes representative data for the performance of this compound derivatives and other common chiral auxiliaries in key asymmetric reactions. It is important to note that the reaction conditions are not identical across all examples, and direct comparisons should be made with this in mind.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
Prolinol-Derived (SAMP) Asymmetric AlkylationCyclohexanone HydrazoneIodomethane>95% d.e.75
Evans' Oxazolidinone Asymmetric AlkylationN-Propionyl OxazolidinoneBenzyl Bromide99:1 d.r.91
Oppolzer's Sultam Asymmetric AlkylationN-Propionyl SultamAllyl Iodide>98% d.e.90
Prolinol-Derived Amide Asymmetric AldolPropanoyl-(S)-prolinolBenzaldehyde>95:5 (syn:anti)80-90
Evans' Oxazolidinone Asymmetric AldolN-Propionyl OxazolidinoneIsobutyraldehyde99:1 (syn:anti)85
Oppolzer's Sultam Asymmetric AldolN-Propionyl SultamIsobutyraldehyde98:2 (anti:syn)92
Prolinol-Derived Acrylate Diels-AlderN-Acryloyl-(S)-prolinol derivativeCyclopentadiene95:5 (endo:exo)85
Evans' Oxazolidinone Diels-AlderN-Acryloyl OxazolidinoneCyclopentadiene>100:1 (endo:exo)81
Oppolzer's Sultam Diels-AlderN-Acryloyl SultamCyclopentadiene95:5 (endo:exo)84

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the use of a prolinol-derived chiral auxiliary in an asymmetric alkylation reaction.

Protocol 1: Formation of a Chiral Hydrazone (SAMP-Hydrazone)

This protocol describes the formation of a chiral hydrazone from a ketone and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a derivative of L-prolinol. The D-prolinol equivalent, RAMP, would provide the opposite enantiomer.

Materials:

  • Ketone (1.0 equiv)

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv)

  • Anhydrous benzene (B151609) or toluene

  • Molecular sieves (4 Å) or a Dean-Stark apparatus

Procedure:

  • To a solution of the ketone in anhydrous benzene or toluene, add SAMP.

  • Add activated molecular sieves or set up the reaction with a Dean-Stark trap to remove water.

  • Reflux the mixture until the reaction is complete (typically monitored by TLC or GC).

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be purified by distillation or chromatography.

Protocol 2: Asymmetric Alkylation of the Chiral Hydrazone

Materials:

  • SAMP-hydrazone (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Alkyl halide (1.1 equiv)

Procedure:

  • Dissolve the SAMP-hydrazone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LDA to the hydrazone solution and stir for 2-4 hours at -78 °C to form the azaenolate.

  • Add the alkyl halide dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved from the alkylated product to yield the desired chiral ketone.

Method A: Ozonolysis

  • Dissolve the alkylated hydrazone in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to work up the ozonide.

  • Allow the solution to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by chromatography.

Method B: Hydrolysis

  • For amide-based prolinol auxiliaries, cleavage can often be achieved by acidic or basic hydrolysis.[1]

  • Acidic hydrolysis: Treat the N-acyl prolinol derivative with a strong acid (e.g., 6M HCl) at reflux.

  • Basic hydrolysis: Treat the N-acyl prolinol derivative with a strong base (e.g., LiOH) in a mixture of THF and water.

  • Following hydrolysis, the chiral auxiliary can often be recovered from the aqueous layer after extraction of the product.

Visualization of the Experimental Workflow

The following diagrams illustrate the general workflow of using a chiral auxiliary in asymmetric synthesis and a typical signaling pathway for stereochemical control.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate C Attachment of Auxiliary A->C B Chiral Auxiliary (e.g., this compound) B->C D Diastereoselective Reaction C->D Electrophile/ Reagent E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Stereocontrol via Chelation Enolate Chiral Enolate (Substrate + Auxiliary) TS Rigid, Chelated Transition State Enolate->TS Metal Lewis Acid (e.g., TiCl4, Bu2BOTf) Metal->TS Aldehyde Aldehyde Aldehyde->TS Product Diastereomerically Enriched Adduct TS->Product C-C Bond Formation

Chelation-controlled transition state in an asymmetric aldol reaction.

References

A Comparative Guide to Mass Spectrometry Analysis of N-Boc-D-prolinol Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction mechanisms. N-Boc-D-prolinol is a critical chiral building block used in the synthesis of a wide range of pharmaceuticals. Its oxidation to the corresponding aldehyde, N-Boc-D-prolinal, is a key transformation that requires careful monitoring to prevent over-oxidation or the formation of impurities. Mass spectrometry (MS) offers a powerful suite of tools for the real-time and in-depth analysis of such reactions, providing direct insights into the consumption of reactants and the formation of intermediates and products.

This guide compares two prevalent mass spectrometry-based methods for analyzing the oxidation of this compound: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS) for real-time monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive quantitative analysis of reaction aliquots.

Featured Reaction: Dess-Martin Oxidation of this compound

A common and mild method for oxidizing primary alcohols to aldehydes is the Dess-Martin oxidation, which utilizes the Dess-Martin periodinane (DMP) reagent.[1][2] This reaction is known for its high efficiency and tolerance of sensitive functional groups, making it suitable for a substrate like this compound.[1] The core transformation involves the conversion of the primary alcohol (this compound) to the corresponding aldehyde (N-Boc-D-prolinal).

G cluster_reactants Reactants cluster_products Products Reactant This compound (C10H19NO3) MW: 201.26 Product N-Boc-D-prolinal (C10H17NO3) MW: 199.25 Reactant->Product Oxidation DMP Dess-Martin Periodinane (DMP)

Caption: Oxidation of this compound to N-Boc-D-prolinal.

Comparison of Analytical Methods

The choice between direct infusion and LC-MS depends on the specific analytical need—whether rapid, qualitative progress tracking or detailed, quantitative characterization is required.

FeatureDirect Infusion ESI-MSLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle The reaction mixture is continuously infused directly into the MS source for real-time analysis.Aliquots from the reaction are injected into an LC system, which separates components before MS detection.
Speed Real-time (seconds to minutes).Slower (minutes per sample), not suitable for real-time kinetics.
Data Output Provides relative intensity of ions over time, tracking reactant, intermediate, and product signals.Provides chromatograms for separation and mass spectra for identification and quantification of each component.
Quantitative? Primarily qualitative to semi-quantitative due to potential ion suppression effects.[3]Fully quantitative with appropriate calibration.
Strengths Excellent for quickly determining reaction start, endpoint, and detecting transient intermediates.[3][4][5]Provides separation of isomers and impurities, offering a cleaner, more detailed snapshot of the reaction mixture.
Weaknesses Susceptible to ion suppression from complex matrices (salts, reagents), which can affect data quality.Requires sample workup/dilution; potential for on-column degradation of sensitive intermediates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both direct infusion and LC-MS analysis.

Direct Infusion ESI-MS for Real-Time Reaction Monitoring

This method is ideal for observing the dynamic changes in a reaction mixture.

Methodology:

  • Reaction Setup: In a fume hood, dissolve this compound (1 eq.) in dichloromethane (B109758) (DCM). Add Dess-Martin periodinane (1.5 eq.) to initiate the oxidation at room temperature.

  • Sampling: A syringe pump is used to draw the reaction mixture at a low flow rate (e.g., 5-10 µL/min) through PEEK tubing.

  • Infusion: The tubing is connected to an ESI source of a mass spectrometer. A high voltage is applied to the ESI needle to generate ions.

  • MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Mode: Full scan

    • Mass Range: m/z 50-500

    • Data Acquisition: Spectra are recorded every 5 seconds to monitor the relative intensities of the reactant and product ions over time.

LC-MS Analysis of Reaction Aliquots

This approach provides a detailed, quantitative snapshot of the reaction at specific time points.

Methodology:

  • Reaction & Sampling: The oxidation reaction is set up as described above. At designated time points (e.g., 0, 15, 30, 60 minutes), a small aliquot (e.g., 10 µL) is taken from the reaction mixture.

  • Quenching & Preparation: The aliquot is immediately quenched by diluting it 100-fold in a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid. This stops the reaction and prepares the sample for analysis.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan (for identification) and MS/MS (for structural confirmation)

    • Mass Range: m/z 50-500

    • Collision Energy (for MS/MS): 10-30 eV (optimized for each compound)

Caption: A typical workflow for LC-MS analysis of reaction aliquots.

Data Presentation and Comparison

Mass spectrometry allows for the precise mass determination of the compounds of interest. The tables below summarize the expected mass-to-charge ratios (m/z) for the key species in both positive and negative ion modes.

Table 1: Expected Molecular Ions
CompoundFormulaMW (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compoundC₁₀H₁₉NO₃201.26202.14224.12
N-Boc-D-prolinalC₁₀H₁₇NO₃199.25200.12222.10
Table 2: Key MS/MS Fragmentation Data (Positive Ion Mode)

The fragmentation of Boc-protected compounds is highly characteristic. The primary fragmentations involve the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) via cleavage or rearrangement.

Precursor Ion (m/z)CompoundKey Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
202.14This compound146.0856.06[M+H - C₄H₈]⁺
102.06100.08[M+H - C₅H₈O₂]⁺ (Prolinol)
200.12N-Boc-D-prolinal144.0756.05[M+H - C₄H₈]⁺
100.04100.08[M+H - C₅H₈O₂]⁺ (Prolinal)
70.06130.06Pyrrolidinyl cation from further fragmentation

Visualization of Fragmentation Pathways

The fragmentation patterns provide structural confirmation of the analyte. The diagrams below illustrate the expected primary fragmentation pathways for the protonated molecular ions of this compound and its oxidation product, N-Boc-D-prolinal.

fragmentation1 cluster_prolinol This compound Fragmentation parent_prolinol [M+H]⁺ m/z 202.14 frag1_prolinol [M+H - C₄H₈]⁺ m/z 146.08 parent_prolinol:head->frag1_prolinol:head - 56 Da frag2_prolinol [M+H - Boc]⁺ m/z 102.06 parent_prolinol:head->frag2_prolinol:head - 100 Da

Caption: Key ESI-MS/MS fragments for this compound.

fragmentation2 cluster_prolinal N-Boc-D-prolinal Fragmentation parent_prolinal [M+H]⁺ m/z 200.12 frag1_prolinal [M+H - C₄H₈]⁺ m/z 144.07 parent_prolinal:head->frag1_prolinal:head - 56 Da frag2_prolinal [M+H - Boc]⁺ m/z 100.04 parent_prolinal:head->frag2_prolinal:head - 100 Da

Caption: Key ESI-MS/MS fragments for N-Boc-D-prolinal.

Conclusion

Both direct infusion ESI-MS and LC-MS are indispensable techniques for monitoring the oxidation of this compound.

  • Direct Infusion ESI-MS serves as an excellent process analytical technology (PAT) tool, offering rapid, real-time feedback on reaction progress, which is invaluable for optimizing reaction conditions and identifying the precise endpoint.

  • LC-MS provides a more comprehensive and quantitative analysis. Its ability to separate the analyte from a complex mixture makes it the gold standard for purity assessment, impurity profiling, and detailed kinetic studies where accurate quantification of multiple species is required.

For a complete understanding of the reaction, a hybrid approach is often most effective: using direct infusion MS for initial reaction scouting and real-time monitoring, followed by LC-MS analysis of key time points for detailed quantitative assessment and confirmation of product purity. This dual-pronged strategy empowers researchers with the detailed chemical insights needed to advance their synthetic and drug development programs.

References

Validating Stereochemical Outcomes with N-Boc-D-prolinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, achieving precise control over stereochemistry is paramount for the development of enantiomerically pure compounds, particularly in the pharmaceutical industry. N-Boc-D-prolinol, a readily available chiral building block derived from the naturally occurring amino acid D-proline, serves as a cornerstone for the synthesis of highly effective organocatalysts and chiral ligands. While not a catalyst in its own right, its derivatives are instrumental in dictating the stereochemical course of a multitude of chemical transformations.

This guide provides an objective comparison of the performance of catalysts derived from this compound with alternative catalytic systems. We will delve into their application in key asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. The primary focus will be on two major classes of catalysts synthesized from N-Boc-D-proline (a closely related precursor): prolinamides and the Corey-Bakshi-Shibata (CBS) catalyst , which is derived from a prolinol precursor.

From Chiral Building Block to Powerful Catalyst: The Synthetic Pathway

The versatility of this compound and its parent acid, N-Boc-D-proline, lies in the ability to selectively modify the molecule to create more complex and efficient catalysts. The tert-butoxycarbonyl (Boc) protecting group allows for transformations at the carboxylic acid or alcohol moiety, followed by its removal to unmask the catalytically active secondary amine.

A common strategy involves the synthesis of prolinamide organocatalysts by coupling N-Boc-D-proline with various amines. These catalysts have proven to be highly effective in a range of carbon-carbon bond-forming reactions.[1][2][3] Another significant application is the synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a direct precursor to the renowned CBS catalyst, which is a staple for the asymmetric reduction of ketones.[4][5][6]

G cluster_0 Synthesis of Prolinamide Organocatalysts N-Boc-D-proline N-Boc-D-proline Coupling Reaction Coupling Reaction N-Boc-D-proline->Coupling Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Coupling Reaction N-Boc-D-prolinamide N-Boc-D-prolinamide Coupling Reaction->N-Boc-D-prolinamide Boc Deprotection Boc Deprotection N-Boc-D-prolinamide->Boc Deprotection D-Prolinamide Catalyst D-Prolinamide Catalyst Boc Deprotection->D-Prolinamide Catalyst

General workflow for the synthesis of D-prolinamide organocatalysts.

G cluster_1 Synthesis of CBS Catalyst Precursor N-Boc-D-proline N-Boc-D-proline Esterification Esterification N-Boc-D-proline->Esterification N-Boc-D-proline Ester N-Boc-D-proline Ester Esterification->N-Boc-D-proline Ester Grignard Reaction (PhMgBr) Grignard Reaction (PhMgBr) N-Boc-D-proline Ester->Grignard Reaction (PhMgBr) N-Boc-(S)-diphenylprolinol N-Boc-(S)-diphenylprolinol Grignard Reaction (PhMgBr)->N-Boc-(S)-diphenylprolinol Boc Deprotection Boc Deprotection N-Boc-(S)-diphenylprolinol->Boc Deprotection CBS Precursor (S)-α,α-Diphenyl-2- pyrrolidinemethanol Boc Deprotection->CBS Precursor

Workflow for the synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl motifs, which are prevalent in natural products and pharmaceuticals. Prolinamide catalysts derived from N-Boc-D-proline have demonstrated exceptional performance in these reactions, often surpassing the parent amino acid, L-proline, in terms of yield and enantioselectivity.[2][7] The enhanced activity is attributed to the appended amide group, which can participate in hydrogen bonding to organize the transition state, leading to higher stereocontrol.[2]

CatalystAldehydeKetoneYield (%)ee (%)Reference
L-Prolinamide (B555322) (derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol) 4-NitrobenzaldehydeAcetone8593[7]
L-Prolinamide (derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol) IsovaleraldehydeAcetone91>99[7]
L-Prolinamide (derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol) CyclohexanecarboxaldehydeAcetone93>99[7]
L-Proline 4-NitrobenzaldehydeAcetone6876[2]
(S)-Diphenylprolinol silyl (B83357) ether BenzaldehydeCyclohexanone9999[8]

Performance in Asymmetric Michael Additions

The Michael addition is a conjugate addition reaction crucial for forming carbon-carbon bonds. Catalysts derived from prolinol, particularly diarylprolinol silyl ethers (often referred to as Hayashi-Jørgensen catalysts), are highly effective in mediating asymmetric Michael additions of aldehydes and ketones to nitroolefins.[8][9] These catalysts operate through an enamine-based mechanism, similar to proline, but the bulky substituents provide a more defined chiral environment, leading to superior stereoselectivity.[8]

CatalystMichael DonorMichael AcceptorYield (%)dree (%)Reference
(S)-Diphenylprolinol silyl ether Cyclohexanoneβ-Nitrostyrene9793:799[8]
(S)-Diphenylprolinol silyl ether Propanalβ-Nitrostyrene7895:598[8]
D-Prolinol-derived polycarbene Cyclohexanonetrans-Nitrostyrene-94:676[10]
L-Proline Acetoneβ-Nitrostyrene77-20

Performance in Asymmetric Ketone Reductions

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11] The catalyst is formed in situ from a prolinol-derived oxazaborolidine and borane (B79455). The predictable stereochemical outcome and high enantioselectivities make it a favored method in both academic and industrial settings.[4][6][11]

Catalyst SystemKetoneYield (%)ee (%)Reference
CBS Catalyst / BH₃·SMe₂ Acetophenone9797[4]
CBS Catalyst / BH₃·SMe₂ 1-Tetralone9596[4]
Noyori Ru-BINAP/TsDPEN Acetophenone>9999
(R,R)-DPEN-Rh / H₂ Acetophenone>9997

Mechanistic Insights and Stereochemical Control

The stereochemical outcome in reactions catalyzed by this compound derivatives is a direct consequence of the chiral environment created by the catalyst in the transition state.

In the case of prolinamide-catalyzed aldol reactions , the reaction proceeds through an enamine intermediate. The amide N-H and, if present, a terminal hydroxyl group, form hydrogen bonds with the aldehyde substrate.[2] This rigidifies the transition state, allowing for a highly organized attack of the enamine on one face of the aldehyde, thus dictating the stereochemistry of the product.

G Catalyst Prolinamide Catalyst Enamine Enamine Catalyst->Enamine - H2O Ketone Ketone Ketone->Enamine Transition_State [Transition State] (H-Bonding) Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Iminium_Adduct Iminium_Adduct Transition_State->Iminium_Adduct Product Chiral Aldol Product Iminium_Adduct->Product + H2O Product->Catalyst - Catalyst

Catalytic cycle for a prolinamide-catalyzed aldol reaction.

For the CBS reduction , the borane coordinates to the nitrogen atom of the oxazaborolidine ring. This complex then coordinates to the ketone, positioning the larger substituent away from the bulky group on the catalyst to minimize steric hindrance. The hydride is then delivered to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[6]

Experimental Protocols

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Precursor)

This protocol is adapted from established procedures.[5][12]

  • N-Protection of L-proline: L-proline is reacted with di-tert-butyl dicarbonate (B1257347) in a suitable solvent like dichloromethane (B109758) to yield N-Boc-L-proline.

  • Esterification: The N-Boc-L-proline is then converted to its methyl or ethyl ester using standard esterification conditions (e.g., methanol (B129727) and thionyl chloride).

  • Grignard Reaction: The N-Boc-L-proline ester is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0°C. A solution of phenylmagnesium bromide (excess, typically 3-4 equivalents) in THF is added dropwise. The reaction is stirred until completion and then quenched carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-(S)-diphenylprolinol.

  • Deprotection: The N-Boc protecting group is removed by treating the product with an acid, such as trifluoroacetic acid in dichloromethane, to yield the final product, (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

General Protocol for Asymmetric Aldol Reaction using a Prolinamide Catalyst

This is a general procedure that can be adapted for various substrates.[2][7][8]

  • Reaction Setup: To a solution of the aldehyde (0.5 mmol) in the ketone (which often serves as the solvent, 2.0 mL) is added the prolinamide catalyst (e.g., 10-20 mol%).

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or -25°C) for the time required for the reaction to complete (monitored by TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by ¹H NMR and chiral HPLC analysis, respectively.

Conclusion

This compound and its derivatives are invaluable tools in the field of asymmetric synthesis. The catalysts synthesized from this chiral building block, such as prolinamides and the precursor to the CBS catalyst, offer high levels of stereocontrol in a variety of important organic transformations. Compared to unmodified proline, these catalysts often provide superior yields and enantioselectivities, and in the case of the CBS catalyst, offer a highly reliable method for asymmetric reductions. While transition metal catalysts can sometimes offer higher turnover numbers, the operational simplicity, lower toxicity, and ready availability of these organocatalysts make them highly attractive alternatives for researchers in both academic and industrial settings. The continued development of new catalysts based on the proline scaffold promises to further expand the toolkit of synthetic chemists for the efficient construction of complex chiral molecules.

References

A Comparative Guide to Asymmetric Ketone Reduction: Corey-Bakshi-Shibata (CBS) Reduction vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and other complex chiral molecules. Among the plethora of methods available, the Corey-Bakshi-Shibata (CBS) reduction has established itself as a robust and widely adopted strategy, celebrated for its high enantioselectivity and predictable stereochemical outcomes.[1][2] This guide presents an objective comparison of the CBS reduction with other leading asymmetric reduction techniques, namely Noyori asymmetric hydrogenation and reductions employing stoichiometric chiral boranes. Supported by experimental data, detailed protocols, and mechanistic diagrams, this comparison aims to equip researchers with the necessary information to select the most suitable method for their specific synthetic challenges.

Introduction to the Corey-Bakshi-Shibata Reduction

The CBS reduction, also known as the Corey-Itsuno reduction, is a catalytic enantioselective reduction of a wide range of prochiral ketones.[3][4] The method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, in the presence of a stoichiometric borane (B79455) source such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane.[2][5] A key advantage of the CBS reduction is its broad substrate scope, which includes aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones, often providing high yields and excellent enantiomeric excess (ee).[3][6]

Performance Benchmarking: CBS vs. Other Asymmetric Reduction Methods

The selection of an asymmetric reduction method is often dictated by factors such as substrate compatibility, desired enantioselectivity, operational simplicity, and cost. The following tables provide a comparative overview of the CBS reduction against Noyori asymmetric hydrogenation and stoichiometric chiral borane reductions for the benchmark substrate, acetophenone, as well as a general comparison of their features.

Table 1: Asymmetric Reduction of Acetophenone

Method/CatalystReducing AgentCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)
(S)-CBS BH₃·SMe₂10-3019796.5 (R)[2]
RuCl₂[(R)-BINAP] (Noyori) H₂ (100 atm)0.012512>9998 (R)[2]
(-)-DIP-Chloride (Stoichiometric) Itself200-2578598 (R)[2]

Table 2: Comparison of General Features

FeatureCBS ReductionNoyori Asymmetric HydrogenationStoichiometric Chiral Boranes (e.g., Alpine Borane)
Reagent Type CatalyticCatalyticStoichiometric
Chiral Source Chiral amino alcohols (e.g., prolinol)Chiral phosphine (B1218219) ligands (e.g., BINAP)Chiral terpenes (e.g., α-pinene)
Substrate Scope Broad: aryl-alkyl, di-alkyl, α,β-unsaturated ketones[3]Broad: especially effective for functionalized ketones[7]More limited: best for acetylenic ketones and aldehydes[8][9]
Enantioselectivity Generally high to excellent[5]Excellent, often >99% ee[10]Moderate to high for specific substrates[11]
Reaction Conditions Low temperatures, inert atmosphereHigh pressure of H₂, specialized equipmentOften neat or in THF, can be slow[9]
Workup Quenching with methanol, standard purificationDepressurization, standard purificationOxidative workup often required
Advantages Predictable stereochemistry, broad scope, commercially available catalystsHigh atom economy, very high ee, low catalyst loadingCommercially available, good for specific substrates
Limitations Requires stoichiometric borane, sensitive to water[3]Requires high-pressure hydrogenation setup, expensive catalystsStoichiometric use of chiral reagent, slower reaction times

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

CBS Reduction Catalytic Cycle

CBS_Reduction Catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex Coordination Borane BH₃ Source Borane->Active_Complex Ketone Prochiral Ketone (R-CO-R') Ternary_Complex Catalyst-Borane-Ketone Complex Ketone->Ternary_Complex Coordination Active_Complex->Ternary_Complex Product_Complex Product-Catalyst Complex Ternary_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Alcohol Noyori_Hydrogenation Precatalyst Ru(II)-BINAP Precatalyst Active_Catalyst Active Ru-H₂ Complex Precatalyst->Active_Catalyst H₂ Substrate_Complex Ru-Ketone Complex Active_Catalyst->Substrate_Complex Ketone Ketone Substrate Ketone->Substrate_Complex Coordination Product_Complex Ru-Product Complex Substrate_Complex->Product_Complex Hydrogenation Product_Complex->Active_Catalyst Product Release Alcohol Chiral Alcohol Product_Complex->Alcohol Midland_Reduction cluster_reaction Reaction Step cluster_workup Workup Step Ketone Prochiral Ketone Reaction Reduction at RT Ketone->Reaction Alpine_Borane Alpine Borane (Stoichiometric) Alpine_Borane->Reaction Oxidative_Workup Oxidative Workup (NaOH, H₂O₂) Reaction->Oxidative_Workup Intermediate Product Chiral Alcohol Oxidative_Workup->Product

References

A Comparative Guide to Diastereomeric Ratio Determination in N-Boc-D-prolinol Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise control and analysis of stereochemistry are critical. N-Boc-D-prolinol and its derivatives are valuable chiral building blocks in asymmetric synthesis.[1] Following a diastereoselective reaction, accurately determining the diastereomeric ratio (d.r.) of the products is essential for process optimization, quality control, and ensuring the stereochemical integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for this purpose, offering a direct look at the molecular structure and composition of the reaction mixture.[2]

This guide provides an objective comparison of NMR-based methods for determining the diastereomeric ratio of this compound reaction products, supported by experimental protocols and data.

Comparison of NMR Spectroscopic Methods

The fundamental principle behind using NMR for diastereomeric ratio determination is that diastereomers are distinct chemical entities with different physical properties. This results in non-equivalent chemical environments for their respective nuclei, leading to separate, distinguishable signals in the NMR spectrum.[3] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the sample.[3][4] While ¹H NMR is the most common method, other techniques can provide complementary or superior information depending on the specific molecule.

Table 1: Comparison of NMR Methods for Diastereomeric Ratio (d.r.) Determination

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyAdvanced ¹H NMR (e.g., Pure Shift)
Principle Quantifies the ratio of non-equivalent proton signals corresponding to each diastereomer.[4]Quantifies the ratio of non-equivalent carbon signals.Simplifies complex spectra by collapsing proton signal multiplets into singlets, improving resolution.[5]
Resolution Depends on the magnetic field strength and the chemical shift difference (Δδ) between diastereomeric signals.[5]Often provides better signal dispersion than ¹H NMR, but this is not always the case.Dramatically improved spectral resolution, allowing for quantification even with very small Δδ.[5]
Sensitivity High, due to the 100% natural abundance and high gyromagnetic ratio of the ¹H nucleus.Low, due to the low natural abundance (1.1%) of the ¹³C nucleus. Requires longer acquisition times or more concentrated samples.[3]Can retain or even enhance the signal-to-noise ratio compared to conventional ¹H NMR.[5]
Quantitative Accuracy Generally high, provided signals are well-resolved and fully relaxed between scans.[3]Can be less accurate due to long relaxation times and Nuclear Overhauser Effect (NOE) distortions from proton decoupling.[3]High accuracy, especially when peak overlap is an issue in conventional spectra. Lorentzian line-shape fitting may be required.[5]
Best For Routine, rapid analysis where key signals for each diastereomer are well-separated.Molecules where proton signals are heavily overlapped but key carbon signals (e.g., quaternary carbons, C=O) are resolved.Complex molecules with crowded spectra or diastereomers where chiral centers are remote, causing very small chemical shift differences.[5]

Quantitative Data from Experimental Studies

The choice of reaction conditions significantly impacts the diastereoselectivity. In the asymmetric Meerwein–Ponndorf–Verley (MPV) reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones, N-Boc-prolinol derivatives were synthesized with varying levels of diastereomeric excess.

Table 2: Diastereomeric Ratios in the Asymmetric Synthesis of (αS)-polyfluoroalkylated N-Boc-prolinols [6]

Reactant (Perfluoroalkyl Group)YieldDiastereomeric Ratio (αR/αS)
CF₃73%15/85
C₂F₅53%10/90
n-C₃F₇42%8/92
n-C₄F₉31%7/93
n-C₆F₁₃48%7/93

Data sourced from a study on the diethyl zinc-induced asymmetric MPV reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones.[6] In such cases, the d.r. is typically determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Protocols

This section provides a generalized protocol for determining the diastereomeric ratio of a reaction product mixture using ¹H NMR spectroscopy.

Protocol: ¹H NMR for Diastereomeric Ratio Determination
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the crude, dried reaction product (containing the this compound diastereomers) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. For accurate quantification, it is sometimes beneficial to add an internal standard if the absolute concentration is also desired, though it is not necessary for ratio determination.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.[4]

    • Crucial for Quantification: Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time of the protons being integrated) to allow for full relaxation of the nuclei between scans. This ensures that the signal intensity is directly proportional to the number of protons.[3] A typical D1 value for small molecules is 5-10 seconds.

    • Use a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with standard Fourier transformation. Apply phasing and baseline correction carefully to ensure accurate integration.

    • Identify a pair of well-resolved signals, one corresponding to a specific proton in the major diastereomer and the other to the equivalent proton in the minor diastereomer.[3] Protons on or near the newly formed stereocenter, such as the carbinol proton (-CHOH), often show the largest chemical shift difference (Δδ).[4]

    • Integrate the selected signals. The ratio of the integral areas directly corresponds to the diastereomeric ratio of the product mixture.[3][4]

    • For confirmation, it is advisable to identify and integrate multiple pairs of non-equivalent proton signals to ensure the calculated ratio is consistent.

Visualized Workflow

The following diagram illustrates the logical workflow for determining the diastereomeric ratio of this compound reaction products via NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis start Crude Reaction Product dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1H NMR Spectrum (Ensure Full Relaxation, D1 > 5*T1) dissolve->acquire process Process FID (Phase, Baseline Correction) acquire->process identify Identify Distinct Signals for Each Diastereomer process->identify integrate Integrate Corresponding Signals identify->integrate calculate Calculate Ratio of Integrals integrate->calculate end_node Final Diastereomeric Ratio (d.r.) calculate->end_node

Caption: Workflow for d.r. determination by NMR.

References

N-Boc-D-prolinol in Total Synthesis: A Comparative Analysis of Chiral Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

N-Boc-D-prolinol has emerged as a valuable chiral building block in the asymmetric synthesis of complex natural products and pharmaceutically active molecules. While not typically employed directly as a chiral auxiliary in the classical sense, its derivatives, particularly diarylprolinol silyl (B83357) ethers, function as highly effective organocatalysts. This guide provides a comparative overview of the application of this compound-derived catalysts in key total syntheses, contrasting their performance with alternative synthetic strategies and providing detailed experimental methodologies.

Total Synthesis of (-)-Oseltamivir (Tamiflu®)

The anti-influenza drug (-)-Oseltamivir has been a prominent target for synthetic chemists, leading to a variety of elegant total syntheses. Among these, the route developed by Hayashi and co-workers is notable for its use of a diphenylprolinol silyl ether catalyst, a derivative of prolinol. This approach offers a compelling case study for the efficacy of N-Boc-prolinol-derived organocatalysts.

Comparative Analysis of Synthetic Routes to (-)-Oseltamivir

The following table summarizes key quantitative data from several prominent total syntheses of (-)-Oseltamivir, allowing for a direct comparison of the Hayashi organocatalytic route with other established methods.

Synthetic RouteKey Chiral StepCatalyst/AuxiliaryOverall Yield (%)Number of Steps (Longest Linear)Key Step Yield (%)Key Step Enantiomeric/Diastereomeric Excess
Hayashi (2009, 2016) [1][2]Asymmetric Michael Addition(S)-Diphenylprolinol silyl ether578 (in 3 one-pot operations)70 (for the first pot)96% ee
Corey (2006) [3][4][5]Asymmetric Diels-AlderCBS Catalyst~30129797% ee
Shibasaki (2006, 2007) [1][5]Asymmetric Ring Opening of meso-AziridineY(Oi-Pr)₃ / Chiral Ligand~1-717-209691% ee
Fukuyama (2007) [1][5][6][7]Asymmetric Diels-AlderMacMillan Catalyst~614Not explicitly stated for key stepNot explicitly stated for key step
Trost (2008) [5][8][9]Asymmetric Allylic AlkylationPd / (R,R)-DACH-phenyl Trost ligand~3098498-99% ee
Experimental Protocols for Key Synthetic Steps

Hayashi's Organocatalytic Asymmetric Michael Addition (2016 refinement) [2]

  • Catalyst System: A combination of diphenylprolinol silyl ether, thiourea, and an acid is employed.

  • Reaction: The asymmetric Michael addition of an α-alkoxyaldehyde to a nitroalkene establishes the initial stereocenters.

  • Procedure: To a solution of the diphenylprolinol silyl ether catalyst, thiourea, and acid in an appropriate solvent, the α-alkoxyaldehyde and nitroalkene are added. The reaction is stirred at a controlled temperature until completion. The subsequent reactions in the one-pot sequence are then carried out. This refined protocol allows for a total synthesis in approximately 60 minutes.[2]

Corey's Asymmetric Diels-Alder Reaction [3][4]

  • Catalyst: The Corey-Bakshi-Shibata (CBS) catalyst is utilized.

  • Reaction: An asymmetric Diels-Alder reaction between butadiene and the trifluoroethyl ester of acrylic acid sets the initial stereochemistry of the cyclohexene (B86901) ring.

  • Procedure: To a solution of the CBS catalyst in a suitable solvent at low temperature, the dienophile (trifluoroethyl acrylate) is added, followed by the diene (butadiene). The reaction is maintained at a low temperature and stirred until completion.

Shibasaki's Asymmetric Ring Opening of a meso-Aziridine [1]

  • Catalyst: A chiral catalyst system based on Y(Oi-Pr)₃ and a chiral ligand is used.

  • Reaction: The enantioselective desymmetrization of a meso-aziridine with trimethylsilyl (B98337) azide (B81097) (TMSN₃) establishes the key stereocenters.

  • Procedure: The meso-aziridine is treated with TMSN₃ in the presence of the chiral yttrium catalyst at a controlled temperature to afford the corresponding azide with high enantiomeric excess.

Synthesis of the Diphenylprolinol Silyl Ether Catalyst

The catalyst used in Hayashi's synthesis is prepared from the corresponding prolinol, which can be synthesized from N-Boc-proline.

Procedure for the Synthesis of (S)-Diphenylprolinol Trimethylsilyl Ether:

  • Grignard Reaction: N-Boc-L-proline methyl ester is reacted with an excess of phenylmagnesium bromide in THF. The reaction mixture is stirred at ambient temperature and then worked up to yield (S)-N-Boc-diphenylprolinol.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to give (S)-diphenylprolinol.

  • Silylation: The resulting (S)-diphenylprolinol is then treated with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) to afford the final (S)-diphenylprolinol trimethylsilyl ether.

G

Total Synthesis of Phenanthroindolizidine Alkaloids

(S)-(+)-Tylophorine, a phenanthroindolizidine alkaloid with potent cytotoxic properties, has been synthesized using L-prolinol as a chiral starting material, demonstrating a direct application of a prolinol derivative in total synthesis.

Enantioselective Synthesis of (S)-(+)-Tylophorine from L-Prolinol

A concise synthesis of (S)-(+)-Tylophorine has been achieved where L-prolinol serves as the chiral pool starting material to construct the indolizidine core.

  • Key Step: A radical cyclization approach is employed to construct the core structure.

  • Yield and Enantiomeric Excess: The synthesis of (S)-(+)-tylophorine from L-prolinol has been reported with an overall yield of 49% and an enantiomeric excess of >99% over five linear steps.[10]

Alternative Strategy: Asymmetric Carboamination

An alternative enantioselective synthesis of (S)-(+)-Tylophorine utilizes a copper(II)-catalyzed intramolecular alkene carboamination as the key step to construct the chiral indolizidine ring. This route was completed in eight steps and achieved an enantiomeric excess of 81%.[11]

G

Conclusion

Derivatives of this compound, particularly diarylprolinol silyl ethers, have proven to be highly effective organocatalysts in the total synthesis of complex molecules like (-)-Oseltamivir. The Hayashi synthesis, for instance, showcases a highly efficient and step-economical approach with excellent stereocontrol, comparing favorably with other established methods that rely on different catalytic systems or chiral auxiliaries. Furthermore, the direct use of prolinol derivatives from the chiral pool, as seen in the synthesis of (S)-(+)-Tylophorine, provides a concise and efficient route to enantiomerically pure natural products. The choice of synthetic strategy ultimately depends on factors such as desired efficiency, scalability, and the specific challenges posed by the target molecule. However, the applications highlighted in this guide underscore the significant role of this compound and its derivatives as versatile tools in modern asymmetric synthesis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-Boc-D-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like N-Boc-D-prolinol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against dust particles, splashes, and vapors.[1]
Skin Protection Chemical-impermeable gloves (material to be selected based on a workplace risk assessment) and fire/flame resistant, impervious clothing.[1][2] A lab coat is essential.[3]Prevents direct skin contact with the chemical.[1] Gloves should be inspected before use.[1][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2]Protects the respiratory system from the inhalation of dust or aerosols.[1]

Note: As of the latest Safety Data Sheets, specific occupational exposure limits for this compound have not been established. Therefore, it is crucial to handle this compound with care and use engineering controls and PPE to minimize potential exposure.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for laboratory safety. The following step-by-step guidance outlines the key procedures for handling this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a dry, cool, and well-ventilated place.[2][4] Keep the container tightly closed and store it away from incompatible materials and foodstuff containers.[2]

Handling and Use
  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize the inhalation of dust or vapors.[1][3]

  • Safe Handling Practices:

    • Avoid the formation of dust and aerosols.[1][2]

    • Avoid contact with skin and eyes.[1][2]

    • Wear the appropriate PPE as detailed in the table above.[2][5]

    • Use non-sparking tools to prevent ignition.[2]

    • After handling, wash hands thoroughly.[1][5]

Spill and Leak Procedure

In the event of a spill, prompt and appropriate action is crucial.

  • Immediate Actions:

    • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1][3] Close laboratory doors to prevent the spread of dust and vapors.[6]

    • Remove Ignition Sources: Remove all sources of ignition from the area.[2]

  • Cleanup:

    • Containment: Create a dike around the spill using absorbent materials like vermiculite (B1170534) or cat litter to prevent it from spreading.[6] For solid spills, avoid generating dust.[3]

    • Collection: Carefully sweep or scoop up the spilled material using spark-proof tools and place it into a suitable, closed, and clearly labeled container for disposal.[1][3][4]

    • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water.[6][7]

    • PPE: All personnel involved in the cleanup must wear the appropriate PPE.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Collection:

    • Solid Waste: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste.[3]

    • Solution Waste: Collect solutions in a dedicated, labeled, and sealed waste container compatible with the solvent used. It is good practice to ensure the pH of the solution is neutral (pH 6-8) before sealing the container.[3]

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) office.[3]

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Final Disposal: Arrange for the disposal of the waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[3][4]

Experimental Protocols: First-Aid Measures

In case of exposure, follow these first-aid measures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5] Take off contaminated clothing immediately.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Prep Don PPE Store->Prep Retrieve for Use Handle Handle in Fume Hood Prep->Handle Experiment Perform Experiment Handle->Experiment Evacuate Evacuate & Ventilate Handle->Evacuate In Case of Spill Wash Wash Hands Thoroughly Experiment->Wash Collect Collect Waste in Labeled Container Experiment->Collect Generate Waste StoreWaste Store Waste Appropriately Collect->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup SpillDisposal Dispose of Spill Waste Cleanup->SpillDisposal SpillDisposal->Dispose

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-D-prolinol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.